N-(4-chlorophenyl)piperidin-4-amine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(4-chlorophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOHNRMFXQLTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37656-67-0 | |
| Record name | N-(4-chlorophenyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core basic physicochemical properties of N-(4-chlorophenyl)piperidin-4-amine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on predicted properties and outlines comprehensive experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering the necessary theoretical and methodological framework to investigate this and similar molecules.
Introduction
This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The basicity of the amine groups in this molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profiles, influencing properties such as solubility, membrane permeability, and target binding. Understanding these fundamental characteristics is paramount for the rational design and development of new therapeutic agents. This guide summarizes the available predicted data and provides detailed standard operating procedures for the experimental determination of key basic properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂ | PubChemLite[1] |
| Molecular Weight | 210.7 g/mol | - |
| Predicted XlogP | 2.7 | PubChemLite[1] |
| Predicted pKa | Not Available | - |
| Predicted Aqueous Solubility | Not Available | - |
Biological Activity Context
While specific biological activities for this compound are not extensively documented, the broader class of 4-aminopiperidine derivatives has been investigated for various therapeutic applications. Research on structurally related compounds can provide insights into potential areas of investigation:
-
Antifungal Agents: A study on 4-aminopiperidines identified novel compounds with significant antifungal activity, suggesting they target ergosterol biosynthesis by inhibiting sterol C14-reductase and sterol C8-isomerase.[2]
-
Protein Kinase B (PKB/Akt) Inhibition: 4-amino-4-benzylpiperidine derivatives have been developed as potent and selective ATP-competitive inhibitors of Protein Kinase B (PKB), a key component in cell signaling pathways that are often deregulated in cancer.[3]
-
Antimicrobial Activity: A study on N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, which contains the N-(4-chlorophenyl) moiety, demonstrated antimicrobial activity against various bacterial and fungal strains.[4]
These findings suggest that this compound could be a valuable scaffold for exploring new agents in oncology and infectious diseases.
Experimental Protocols
To address the gap in experimental data, the following detailed protocols are provided for the determination of pKa and kinetic solubility.
Determination of pKa by Potentiometric Titration
This method is a highly precise technique for determining the acid dissociation constant (pKa) of a substance by measuring pH changes upon the addition of a titrant.[5]
Methodology:
-
Preparation of Solutions:
-
Calibration of the Potentiometer:
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[6]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide and create an inert environment.[6][7]
-
Acidify the sample solution to approximately pH 1.8-2.0 using 0.1 M HCl.[6]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0-12.5.[6]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is the pH at which half of the volume required to reach the equivalence point has been added.
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative plot indicates the equivalence point.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[6]
-
Determination of Kinetic Aqueous Solubility
Kinetic solubility is a high-throughput method used in early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[8][9][10] The shake-flask method followed by UV/Vis or LC-MS analysis is a common approach.[8][11]
Methodology:
-
Preparation of Solutions:
-
Assay Procedure:
-
Add 490 µL of the PBS buffer to a microcentrifuge tube or a well in a 96-well plate.[11]
-
Add 10 µL of the 20 mM DMSO stock solution to the buffer. This results in a final theoretical concentration of 400 µM with 2% DMSO.[11]
-
Prepare each sample in duplicate for reproducibility.[11]
-
Seal the plate or tubes and place them on a thermomixer or shaker set to agitate (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours).[10][11]
-
-
Sample Analysis (Filtration and Quantification):
-
After incubation, separate any undissolved precipitate. This is typically achieved by filtering the samples through a solubility filter plate or by high-speed centrifugation.[8][11][12]
-
Transfer the clear filtrate or supernatant to a new plate for analysis.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as a UV/Vis spectrophotometer or LC-MS/MS.[8][11]
-
A standard calibration curve must be generated separately to accurately determine the concentration from the analytical signal.
-
-
Data Analysis:
-
Calculate the solubility by comparing the measured concentration of the dissolved compound to the theoretical maximum concentration.
-
The result is typically expressed in µg/mL or µM.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the core basic properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Property Determination.
Conclusion
This compound represents a chemical entity with potential for further investigation in drug discovery, given the established biological activities of related compounds. This guide consolidates the limited available data and provides robust, detailed experimental protocols for determining its fundamental basic properties—pKa and solubility. The application of these standardized methods will enable researchers to generate the critical data needed to assess the compound's drug-like properties and to inform subsequent stages of development, including formulation and in vivo studies. The provided workflow serves as a general framework for the characterization of novel chemical entities.
References
- 1. PubChemLite - this compound (C11H15ClN2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Physicochemical Characteristics of N-(4-chlorophenyl)piperidin-4-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-(4-chlorophenyl)piperidin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this paper combines predicted data with established experimental protocols for analogous structures. This approach aims to provide a robust foundation for researchers working with or synthesizing this and related molecules.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound and, for comparative purposes, the experimentally determined properties of the closely related compound, 4-(4-chlorophenyl)piperidin-4-ol. The distinction between these two compounds is critical for accurate research and development.
Table 1: Physicochemical Data Summary
| Property | This compound | 4-(4-chlorophenyl)piperidin-4-ol | Data Type |
| Molecular Formula | C₁₁H₁₅ClN₂ | C₁₁H₁₄ClNO | Calculated |
| Molecular Weight | 210.7 g/mol | 211.69 g/mol | Calculated |
| Boiling Point | 341.3 ± 37.0 °C | 344.5 °C at 760 mmHg | Predicted / Experimental |
| Melting Point | Not available | 137-140 °C | - / Experimental |
| Density | 1.162 ± 0.06 g/cm³ | ~1.2 g/cm³ | Predicted / Experimental |
| pKa | 10.04 ± 0.20 | 13.92 ± 0.20 | Predicted |
| LogP (XlogP) | 2.7 | 1.6 | Predicted |
| Water Solubility | Not available | 340 mg/L (20 °C) | - / Experimental |
| Appearance | Not available | White to creamy-white crystalline powder | - / Experimental |
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes are proposed for the synthesis of this compound: Reductive Amination and Buchwald-Hartwig Amination. These methods are standard in medicinal chemistry for the formation of C-N bonds in such scaffolds.
Reductive Amination Protocol
This is a widely used method for the synthesis of secondary and tertiary amines from ketones or aldehydes.[1][2] The protocol involves the reaction of a piperidone with 4-chloroaniline to form an imine intermediate, which is then reduced in situ to the desired amine.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination Synthesis.
Methodology:
-
Imine Formation: To a solution of N-Boc-4-piperidone (1 equivalent) and 4-chloroaniline (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a catalytic amount of a Lewis acid such as titanium(IV) isopropoxide. The mixture is stirred at room temperature until imine formation is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Reduction: A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture.[1] The reaction is stirred at room temperature until the reduction of the imine is complete.
-
Workup and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-Boc protected product.
-
Deprotection: The N-Boc protecting group is removed by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in 1,4-dioxane. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is neutralized to afford the final product, this compound.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method would involve the coupling of 4-aminopiperidine with 1-bromo-4-chlorobenzene or a similar aryl halide.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination Synthesis.
Methodology:
-
Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Addition of Reactants: 1-bromo-4-chlorobenzene (1 equivalent), N-Boc-4-aminopiperidine (1.2 equivalents), and an anhydrous aprotic solvent (e.g., toluene or dioxane) are added via syringe.
-
Reaction: The reaction mixture is heated to a temperature typically between 80-110 °C until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: The N-Boc protecting group is removed as described in the reductive amination protocol to yield the final product.
Potential Biological Activity and Signaling Pathways
Based on structurally related compounds, this compound could potentially interact with dopaminergic, serotonergic, or sigma receptors. For instance, related N-arylpiperazines have shown high affinity for dopamine D4 receptors.[7] Furthermore, the N-(4-chlorophenyl) moiety is present in compounds that exhibit kinase inhibitory activity, suggesting a potential role in modulating intracellular signaling cascades.[8]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with the this compound scaffold, based on the activities of related molecules.
Hypothesized Signaling Pathway Interactions
Caption: Potential signaling pathway modulation by this compound.
This guide provides a foundational understanding of this compound, leveraging predictive data and established synthetic methodologies. Further experimental validation is necessary to confirm the predicted properties and explore the full biological potential of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijnrd.org [ijnrd.org]
- 7. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of N-(4-chlorophenyl)piperidin-4-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of N-(4-chlorophenyl)piperidin-4-amine, a compound of interest in pharmaceutical research and development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. The guide outlines detailed experimental protocols for solubility determination, provides a structured template for data presentation, and includes graphical representations of the experimental workflow to aid in study design and execution. This document is intended to be a practical resource for scientists working on the characterization and formulation of this compound.
Introduction
This compound is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in a range of organic solvents, is fundamental for its development as a potential therapeutic agent. Solubility data is critical for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening.
Currently, there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents. However, information on a structurally related compound, 4-(4-chlorophenyl)piperidin-4-ol, indicates modest solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with a reported water solubility of 340 mg/L[1][2]. While this provides some indication of potential solubility characteristics, empirical determination for this compound is essential for accurate and reliable data.
This guide provides a robust experimental protocol and data management structure to enable researchers to generate and compile a comprehensive solubility profile for this compound.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to perform solubility assessments at controlled temperatures (e.g., 25 °C and 37 °C) to simulate laboratory and physiological conditions.
Table 1: Experimentally Determined Solubility of this compound
| Solvent Classification | Solvent | Dielectric Constant (at 20°C) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Polar Protic | Methanol | 32.7 | |||
| Ethanol | 24.5 | ||||
| Isopropanol | 19.9 | ||||
| Water | 80.1 | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| Acetonitrile | 37.5 | ||||
| N,N-Dimethylformamide (DMF) | 36.7 | ||||
| Acetone | 20.7 | ||||
| Non-Polar Aprotic | Dichloromethane (DCM) | 9.1 | |||
| Tetrahydrofuran (THF) | 7.5 | ||||
| Toluene | 2.4 | ||||
| Hexane | 1.9 |
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid.
3.1. Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (pre-warmed to the experimental temperature if necessary) into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.
-
Express the solubility in mg/mL or other appropriate units.
-
Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Visualizations
The following diagrams illustrate the experimental and logical workflows associated with determining and applying solubility data.
Figure 1: Experimental workflow for solubility determination using the shake-flask method.
Figure 2: Logical workflow for solvent selection in drug development.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not currently available in published literature, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method, coupled with the provided data table template and workflow diagrams, offers a comprehensive approach to systematically determining and organizing the solubility profile of this compound. Accurate solubility data is a cornerstone of successful drug development, and it is anticipated that this guide will serve as a valuable resource for scientists engaged in the research and development of this compound and related compounds.
References
The N-(4-chlorophenyl)piperidin-4-amine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(4-chlorophenyl)piperidin-4-amine core is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for a variety of targeted therapeutic agents. While the standalone molecule itself is not extensively characterized as a potent bioactive agent, its derivatives have demonstrated significant efficacy, most notably as inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B). This technical guide will delve into the mechanism of action of prominent drug candidates derived from this scaffold, with a particular focus on ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway. This document will provide a comprehensive overview of the core's role in facilitating potent and selective kinase inhibition, supported by quantitative biochemical and cellular data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
The this compound Core: A Versatile Scaffold
The this compound moiety represents a "privileged scaffold" in drug design, a molecular framework that is capable of binding to multiple, distinct biological targets. Its structural features, including a basic piperidine nitrogen, an aromatic chlorophenyl group, and a strategically positioned amino group, provide a versatile platform for the synthesis of diverse chemical libraries. The 4-amino group, in particular, serves as a key attachment point for various side chains and functional groups that can be tailored to achieve high-affinity and selective interactions with specific protein targets.
While direct pharmacological data on this compound is limited, its true value lies in its application as a building block for more complex and potent molecules. The subsequent sections of this guide will focus on two prominent examples of such derivatives: AZD5363 (Capivasertib) and CCT128930, both of which are potent inhibitors of the Akt kinase.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Derivatives of the this compound scaffold have been extensively investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3]
The primary mechanism of action for the derivatives discussed herein is the direct, ATP-competitive inhibition of Akt. By binding to the ATP-binding pocket of the Akt kinase domain, these compounds prevent the phosphorylation and subsequent activation of Akt's downstream substrates.[4][5] This blockade of Akt signaling leads to the inhibition of cell proliferation and, in some cases, the induction of apoptosis (programmed cell death).[6]
The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[2]
Once activated, Akt phosphorylates a wide range of downstream effector proteins that regulate various cellular functions. Key substrates of Akt include:
-
Glycogen synthase kinase 3β (GSK3β): Phosphorylation by Akt inhibits GSK3β, which is involved in cell cycle regulation and metabolism.
-
Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.
-
Proline-rich Akt substrate of 40 kDa (PRAS40): Phosphorylation of PRAS40 by Akt relieves its inhibitory effect on mTORC1, a key regulator of protein synthesis.
-
Tuberous sclerosis complex 2 (TSC2): Akt phosphorylates and inhibits TSC2, another negative regulator of mTORC1.
The diagram below illustrates the central role of Akt in this signaling cascade and the point of intervention for this compound-based inhibitors.
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Prominent Derivatives and Quantitative Data
AZD5363 (Capivasertib)
AZD5363, also known as Capivasertib, is a potent, orally bioavailable, pan-Akt inhibitor that incorporates the this compound scaffold.[7][8] It has demonstrated significant anti-tumor activity in a range of preclinical models and is currently under investigation in clinical trials.[7][8]
CCT128930
CCT128930 is another potent, ATP-competitive inhibitor of Akt that features the this compound core structure.[4][5][9] It exhibits selectivity for Akt over other closely related kinases.[5][9]
The following tables summarize the in vitro inhibitory activities of AZD5363 and CCT128930 against Akt isoforms and in cellular proliferation assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| AZD5363 | Akt1 | 3 | Cell-free |
| Akt2 | 8 | Cell-free | |
| Akt3 | 8 | Cell-free | |
| CCT128930 | Akt2 | 6 | Cell-free |
| PKA | 168 | Cell-free | |
| p70S6K | 120 | Cell-free |
Data sourced from multiple studies.[5][10]
Table 2: Cellular Proliferation Inhibitory Activity (GI50)
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| AZD5363 | BT474c | Breast (HER2+, PIK3CA mutant) | < 3 |
| LNCaP | Prostate (PTEN-null) | < 3 | |
| MDA-MB-468 | Breast (PTEN-null) | < 3 | |
| CCT128930 | U87MG | Glioblastoma (PTEN-null) | Not specified |
| BT474 | Breast (HER2+, PIK3CA mutant) | Not specified |
GI50 is the concentration required to inhibit cell growth by 50%. Data for AZD5363 indicates that 41 out of 182 cell lines tested were sensitive with a GI50 < 3 µM.[7]
Experimental Protocols
Radiometric Kinase Assay (for Akt Inhibition)
This protocol describes a standard method for determining the in vitro inhibitory activity of compounds against Akt kinase using a radiometric filter binding assay.[11][12]
Objective: To measure the IC50 value of a test compound for its ability to inhibit the phosphorylation of a substrate peptide by Akt kinase.
Materials:
-
Recombinant human Akt kinase (isoform-specific)
-
Biotinylated peptide substrate (e.g., Crosstide)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
Test compound dissolved in DMSO
-
Streptavidin-coated filter plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions to the kinase assay buffer.
-
Add the Akt kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a streptavidin-coated filter plate.
-
Wash the filter plate multiple times with wash buffer to remove unbound [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.
References
- 1. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 2. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. CCT128930 is a novel and potent antagonist of TRPM7 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Targets of N-(4-chlorophenyl)piperidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known biological targets of N-(4-chlorophenyl)piperidin-4-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its structural versatility and ability to interact with a range of pharmacologically relevant proteins. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts.
Overview of Biological Targets
This compound and its derivatives have been investigated for their activity against a diverse array of biological targets implicated in various disease states. The core scaffold, characterized by a central piperidine ring linked to a 4-chlorophenyl group, serves as a versatile pharmacophore that can be chemically modified to achieve desired potency and selectivity. The primary biological targets identified for this class of compounds are detailed below.
G-Protein Coupled Receptors (GPCRs)
This scaffold has shown significant activity at several GPCRs, which are integral membrane proteins involved in a multitude of physiological processes.
-
Dopamine Receptors (D2 and D4): Derivatives have been explored as ligands for dopamine receptors, particularly the D2 and D4 subtypes, which are key targets in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1]
-
Serotonin Receptors (5-HT1A): The structural motif is also common in ligands for the 5-HT1A receptor, a target for anxiolytics and antidepressants.[1]
-
Adrenergic Receptors (α1): Activity at α1-adrenergic receptors has been noted, suggesting potential applications in cardiovascular and other conditions.[1]
-
Chemokine Receptors (CCR5): Certain piperidine derivatives have been developed as antagonists of the CCR5 receptor, a critical co-receptor for HIV entry into host cells.[2]
Enzymes
Beyond GPCRs, these derivatives have been shown to inhibit the activity of key enzymes.
-
Histone Deacetylases (HDACs): N-arylpiperidine-containing compounds have been investigated as inhibitors of HDACs, a class of enzymes that play a crucial role in epigenetic regulation and are major targets in oncology.[3]
-
1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): In the field of infectious diseases, piperidine derivatives have been identified as inhibitors of MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5]
Ion Channels
-
NMDA Receptors (NR2B Subunit): The this compound scaffold is related to compounds that show affinity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, an ion channel involved in synaptic plasticity and neuronal function.[6][7]
Quantitative Data and Structure-Activity Relationships
The following tables summarize the quantitative data for various derivatives, highlighting the structure-activity relationships (SAR) at different biological targets.
Table 1: Activity of Piperidine Derivatives as MenA Inhibitors
| Compound ID | R Group (Western Moiety) | MenA IC50 (µM) | Mtb GIC50 (µM) |
| 1 (Lead) | (4-chlorophenyl)methanone | 22 ± 3 | 10 ± 1 |
| 9 | 4-fluorophenyl | 33 ± 5 | 14 ± 1 |
| 11 | 4-chlorophenyl | 22 ± 3 | 10 ± 1 |
Data extracted from a study on piperidine derivatives as MenA inhibitors. The core structure is related to this compound.[4]
Table 2: Activity of a Related Compound at Dopamine and Serotonin Receptors
| Compound | Target | IC50 (nM) |
| N-(3-Chlorophenyl)-1-methylpiperidin-4-amine | Dopamine D2 | 120 |
This data is for a structurally related compound and suggests the potential for the this compound scaffold to interact with these receptors.[8]
Table 3: Activity of a Pyrimidine Derivative as an HDAC Inhibitor
| Compound ID | Target | IC50 (µM) |
| L20 | HDAC1 | 0.684 |
| HDAC2 | 2.548 | |
| HDAC3 | 0.217 |
This data is for a 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative, a related scaffold, highlighting the potential for HDAC inhibition.[3]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways associated with the biological targets is crucial for predicting the pharmacological effects of this compound derivatives.
Dopamine D4 Receptor Signaling
The D4 receptor is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This in turn reduces the activity of Protein Kinase A (PKA). Antagonists of the D4 receptor block this pathway.
Caption: Dopamine D4 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to the D4 receptor, the 5-HT1A receptor is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. Additionally, the βγ-subunits of the G-protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycoba… [ouci.dntb.gov.ua]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
N-(4-chlorophenyl)piperidin-4-amine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)piperidin-4-amine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a piperidine ring with a 4-chlorophenyl moiety, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the pivotal role of this compound and its derivatives in the development of novel therapeutics, with a particular focus on their application as kinase inhibitors. Detailed experimental protocols, quantitative biological data, and pathway visualizations are presented to serve as a practical resource for professionals in the field.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its conformational flexibility allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[1] The incorporation of a 4-chlorophenyl group into the piperidine framework, as seen in this compound, introduces favorable physicochemical properties, including increased lipophilicity and potential for specific hydrophobic interactions within protein binding pockets. This combination has made the this compound core a cornerstone for the development of targeted therapies.
This guide will delve into the synthetic routes to access this key intermediate, its chemical characteristics, and its application in the discovery of potent and selective inhibitors of critical cellular signaling pathways, most notably the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Chemical Synthesis and Properties
The synthesis of this compound is typically achieved through a multi-step process, with the key transformation being a reductive amination reaction.
Synthesis Workflow
A common and effective synthetic route involves the reaction of an N-protected 4-piperidone derivative with 4-chloroaniline, followed by the removal of the protecting group. The tert-butyloxycarbonyl (Boc) group is frequently employed for the protection of the piperidine nitrogen due to its stability and ease of removal under acidic conditions.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its behavior as a drug scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂ | [2] |
| Molecular Weight | 210.70 g/mol | [2] |
| Monoisotopic Mass | 210.09238 Da | [2] |
| Predicted XlogP | 2.7 | [2] |
| SMILES | C1CNCCC1NC2=CC=C(C=C2)Cl | [2] |
| InChI | InChI=1S/C11H15ClN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | [2] |
Spectral Data
Characterization of this compound and its intermediates relies on standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl ring, the piperidine ring protons, and the amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the chlorophenyl ring and the piperidine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic moieties, C=C stretching of the aromatic ring, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound core is a prominent feature in the design of kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and its upstream activator PDK1.[3] At the membrane, Akt is phosphorylated by PDK1 and mTORC2, leading to its full activation.[3] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[4]
This compound Derivatives as Akt Inhibitors
The this compound scaffold has been instrumental in the development of potent and selective Akt inhibitors. By modifying the piperidine nitrogen and the 4-amino group, medicinal chemists have been able to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.
| Compound ID | Target(s) | IC₅₀ (nM) | Cell-based Assay (IC₅₀, µM) | Source |
| 10h | AKT1 | 24.3 | 3.7 (PC-3 cells) | [5] |
| GSK690693 | AKT1 | - | 14.1 (PC-3 cells) | [5] |
Note: The table presents data for derivatives of the core scaffold to illustrate its utility.
Experimental Protocols
The following sections provide generalized experimental protocols for the key synthetic steps involved in the preparation of this compound and its derivatives.
General Procedure for Reductive Amination
This protocol describes the formation of the C-N bond between a piperidone and an aniline.
Materials:
-
N-Boc-4-piperidone
-
4-chloroaniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.1 eq) in dichloromethane, add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-N-(4-chlorophenyl)piperidin-4-amine.
General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the final product.
Materials:
-
N-Boc-N-(4-chlorophenyl)piperidin-4-amine
-
Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-N-(4-chlorophenyl)piperidin-4-amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 10-20 equivalents) or a saturated solution of HCl in an organic solvent.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Conclusion
This compound has established itself as a valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the amenability of its structure to chemical modification have enabled the development of a wide array of biologically active molecules. The successful application of this core in the design of potent Akt kinase inhibitors highlights its significance in the ongoing quest for novel cancer therapeutics. This technical guide provides a foundational understanding of this important chemical entity and serves as a practical resource for researchers aiming to leverage its potential in their drug discovery programs. The continued exploration of derivatives based on the this compound scaffold is expected to yield further breakthroughs in the development of targeted therapies for a range of diseases.
References
- 1. KEGG PATHWAY: map04151 [kegg.jp]
- 2. PubChemLite - this compound (C11H15ClN2) [pubchemlite.lcsb.uni.lu]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
potential therapeutic applications of N-(4-chlorophenyl)piperidin-4-amine analogs
An In-depth Technical Guide on the Potential Therapeutic Applications of N-(4-chlorophenyl)piperidin-4-amine Analogs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging therapeutic potential of this compound analogs. The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in specific three-dimensional orientations.[1][2] The introduction of an N-(4-chlorophenyl) group and further substitutions on the piperidine-4-amine core has led to the discovery of compounds with a wide array of pharmacological activities. This document details the synthesis, biological evaluation, and mechanisms of action of these analogs across several key therapeutic areas, including oncology, infectious diseases, and neurology.
Antitubercular Activity: Targeting Menaquinone Biosynthesis
A significant area of investigation for piperidine derivatives has been in the development of novel agents against Mycobacterium tuberculosis. Analogs of this compound have shown promise as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a crucial enzyme in the mycobacterial menaquinone (MK) biosynthesis pathway.[3] MK, or Vitamin K2, is an essential component of the electron transport chain in M. tuberculosis, making its synthesis an attractive target for new antitubercular drugs.
Mechanism of Action
The proposed mechanism involves the inhibition of the MenA enzyme, which catalyzes a key step in the synthesis of menaquinone.[3] By blocking this pathway, the analogs disrupt the bacterium's respiratory chain, leading to cell death.
Caption: Inhibition of the MenA enzyme in the M. tuberculosis menaquinone pathway.
Quantitative Data: In Vitro Activity
The in vitro inhibitory activities of representative analogs against the MenA enzyme and M. tuberculosis growth are summarized below.
| Compound ID | Structure/Substitution | MenA IC₅₀ (µM) | M. tb GIC₅₀ (µM) | M. tb MIC (µg/mL) | Reference |
| 11 | 4-chlorophenyl analog | 22 ± 3 | 10 ± 1 | - | [3] |
| Hit 1 | Piperidinol core | - | - | 1.5 | [4] |
Experimental Protocols
Synthesis of 4-chlorophenyl analog 11 (Adapted from[3])
-
Boc Protection: 4-hydroxymethylpiperidine is Boc-protected in basic conditions to yield the free alcohol.
-
Activation: The alcohol is converted to a tosylate or mesylate by condensation with the corresponding sulfonyl chloride.
-
Nucleophilic Substitution: The activated species undergoes nucleophilic substitution with a phenol in the presence of cesium carbonate to yield the desired aromatic ether.
-
Deprotection: Acidic deprotection affords the corresponding secondary amine.
-
Reductive Amination: The final compound is obtained via reductive amination of the secondary amine with an appropriate aldehyde (e.g., 4-(methyl(propyl)amino)benzaldehyde) using sodium triacetoxyborohydride.
MenA Inhibition Assay (General Protocol) A detailed protocol for this assay is highly specific to the laboratory setup but generally involves incubating the purified MenA enzyme with its substrates (e.g., DHNA and a polyprenyl pyrophosphate) and the test compound. The reaction progress is monitored, often using a coupled assay that detects a product or byproduct, and the IC₅₀ is calculated from the dose-response curve.
Anticancer Activity: Targeting Kinase Signaling Pathways
The N-(4-chlorophenyl) moiety has been incorporated into various heterocyclic systems to explore their potential as anticancer agents. One such study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which demonstrated inhibitory activity against key oncogenic kinases and growth inhibitory properties in glioma cells.[5]
Mechanism of Action: PKBβ/AKT2 Inhibition
The lead compound from this series, 4j , was found to be an inhibitor of the serine/threonine kinase AKT2 (also known as PKBβ).[5] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth; its aberrant activation is a common feature in many cancers, including glioma. By inhibiting AKT2, these compounds can disrupt this pro-survival signaling cascade.
Caption: Inhibition of the oncogenic AKT2/PKBβ signaling pathway by a lead compound.
Quantitative Data: Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (µM) | Activity | Reference |
| 4j | AKT2/PKBβ | Low micromolar | Inhibitory | [5] |
Experimental Protocols
Synthesis of N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles (Adapted from[5]) A four-component reaction is utilized, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The reactants typically include:
-
An aldehyde
-
Malononitrile
-
Hydrazine hydrate (or a substituted hydrazine)
-
An active methylene compound (e.g., a β-ketoester) These components are reacted together in a suitable solvent (e.g., ethanol) in the presence of the DABCO catalyst to yield the pyrano[2,3-c]pyrazole core.
Kinase Inhibition Assay (General Protocol) The inhibitory activity of compounds against a panel of purified kinases is often determined using radiometric or fluorescence-based assays. For example, a common method involves incubating the kinase, a substrate peptide, ATP (often radiolabeled ³³P-ATP), and the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition and calculate the IC₅₀ value.
Central Nervous System (CNS) Applications
The 4-arylpiperidine scaffold is a classic framework in neuropharmacology. Analogs based on the N-(4-chlorophenyl)piperidine structure have been investigated for analgesic and antipsychotic potential, often drawing connections to established drugs like haloperidol.
Analgesic and Hypotensive Effects
A series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and evaluated for analgesic and hypotensive activities. The studies showed that several of these derivatives exhibit significant analgesic effects in animal models.[6]
Caption: A typical workflow for the discovery of novel analgesic agents.
Quantitative Data: In Vivo Analgesic Activity
| Compound Series | Test Model | Dose | Effect | Reference |
| 2-5 | Tail flick test (Wistar rats) | 50 mg/kg (i.m.) | Significant analgesic activity | [6] |
| 2, 3, 5 | Normotensive rats | 50 mg/kg (i.m.) | Reduction in blood pressure | [6] |
Antipsychotic Potential and NMDA Receptor Interaction
The core structure, 4-(4-chlorophenyl)piperidin-4-ol, is a known precursor and metabolite of the widely used antipsychotic drug haloperidol.[1][7] This link suggests that analogs may possess antipsychotic properties. Furthermore, in vitro studies indicate that this chemical family has an affinity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key target in research on psychiatric and neurodegenerative disorders.[1]
Experimental Protocols
In Vivo Tail Flick Test (Adapted from[6])
-
Animals: Male Wistar rats are used.
-
Acclimatization: Animals are acclimatized to the testing environment.
-
Baseline: A baseline tail flick latency (the time taken to withdraw the tail from a radiant heat source) is measured.
-
Administration: The test compound (e.g., 50 mg/kg) or a reference drug (e.g., pethidine) is administered, typically via intramuscular (i.m.) injection.
-
Measurement: Tail flick latency is measured at set time points post-injection (e.g., 30, 60, 90, 120 minutes).
-
Analysis: An increase in tail flick latency compared to baseline and a vehicle control group indicates an analgesic effect.
Antimicrobial Activity
Beyond tuberculosis, other analogs have been synthesized and tested for broader antibacterial and antifungal activities. N-benzhydrylpiperidin-4-amine derivatives, which can be seen as analogs of the core N-aryl structure, have shown promising results.[8]
Quantitative Data: Antimicrobial Screening
| Compound Series | Test Organisms | Method | Result | Reference |
| 7a-7j | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus (bacteria); Aspergillus niger, Aspergillus flavus (fungi) | Paper disc diffusion | Significant antibacterial and antifungal activity | [8] |
Experimental Protocols
Synthesis of N-benzhydrylpiperidin-4-amine derivatives (Adapted from[8]) The synthesis is achieved via reductive amination.
-
Reactants: An N-substituted 4-piperidone is reacted with a benzhydrylamine derivative.
-
Reducing Agent: A suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is used.
-
Procedure: The amine and ketone are mixed in a solvent (e.g., methanol or dichloroethane), and the reducing agent is added portion-wise. The reaction is stirred until completion.
-
Workup: The product is isolated through standard aqueous workup and purification techniques (e.g., crystallization or chromatography).
Paper Disc Diffusion Technique (General Protocol)
-
Inoculation: An agar plate is uniformly inoculated with a standardized suspension of the target microorganism.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured to determine the compound's antimicrobial activity.
Conclusion
The this compound scaffold and its closely related analogs represent a versatile and promising platform in modern drug discovery. The research summarized in this guide demonstrates a remarkable breadth of therapeutic potential, with confirmed activities against critical targets in oncology, infectious disease, and neurology. The synthetic tractability of the piperidine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating precise molecular mechanisms, optimizing lead compounds through medicinal chemistry efforts, and advancing the most promising candidates into more extensive preclinical and clinical evaluation.
References
- 1. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Exploring the Chemical Space of N-(4-chlorophenyl)piperidin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(4-chlorophenyl)piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide range of biologically active compounds. This technical guide provides an in-depth exploration of the chemical space of its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Introduction
The piperidine moiety is a common feature in many approved drugs, valued for its favorable pharmacokinetic properties.[1] The this compound core, in particular, has been the subject of extensive research, leading to the discovery of derivatives with a broad spectrum of pharmacological activities. These include potential treatments for neurological disorders, infectious diseases, and cancer. This guide aims to provide a comprehensive resource for researchers working on the design, synthesis, and evaluation of novel therapeutic agents based on this promising scaffold.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency and selectivity.
Table 1: Urease and Acetylcholinesterase Inhibitory Activity
| Compound ID | Urease IC₅₀ (µM) | Acetylcholinesterase IC₅₀ (µM) | Reference |
| 7l | 2.14 ± 0.003 | - | [2][3] |
| 7m | 0.63 ± 0.001 | - | [2][3] |
| 7n | 2.17 ± 0.006 | - | [2][3] |
| 7o | 1.13 ± 0.003 | - | [2][3] |
| 7p | 1.21 ± 0.005 | - | [2][3] |
| 7r | 6.28 ± 0.003 | - | [2][3] |
| 7u | 2.39 ± 0.005 | - | [2][3] |
| 7v | 2.15 ± 0.002 | - | [2][3] |
| 7x | 2.26 ± 0.003 | Most Active | [2][3] |
| Thiourea (Standard) | 21.25 ± 0.15 | - | [2][3] |
Note: For Acetylcholinesterase activity, the source identifies the most active compounds without providing specific IC₅₀ values.
Table 2: Anti-tuberculosis Activity
| Compound ID | MIC (µg/mL) | Reference |
| 1 | 1.5 | [4] |
Table 3: Kinase Inhibitory and Anti-glioma Activity
| Compound ID | Kinase Target | IC₅₀ (µM) | Anti-glioma EC₅₀ | Reference |
| 4j | AKT2/PKBβ | Low micromolar | Potent | [5] |
Table 4: Receptor Binding Affinity
| Compound | Receptor | IC₅₀ (nM) | Reference |
| N-(3-Chlorophenyl)-1-methylpiperidin-4-amine | Dopamine D₂ | 120 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Synthesis of the 4-(4-chlorophenyl)piperidin-4-ol Core
The precursor 4-(4-chlorophenyl)piperidin-4-ol is a key intermediate. A common synthetic route involves a Grignard reaction.[7]
Protocol:
-
Grignard Reagent Preparation: Prepare 4-chlorophenylmagnesium bromide from 4-bromochlorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction with N-protected Piperidinone: Add a solution of an N-protected 4-piperidinone derivative (e.g., N-benzyl-4-piperidinone) in anhydrous THF dropwise to the Grignard reagent at 0°C.
-
Quenching: After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: If an N-benzyl protecting group is used, it can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or water to yield 4-(4-chlorophenyl)piperidin-4-ol.[8]
Synthesis of N-(4-chlorophenyl) Substituted Pyrano[2,3-c]pyrazoles
A four-component synthesis catalyzed by DABCO is an efficient method for generating these derivatives.[5]
Protocol:
-
Reaction Mixture: In a round-bottom flask, combine ethyl acetoacetate, hydrazine hydrate, 4-chlorobenzaldehyde, and malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Reflux: Reflux the reaction mixture for the appropriate time, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry to afford the pure N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative.
In Vitro Anti-tuberculosis Assay
The activity of synthesized compounds against Mycobacterium tuberculosis can be determined using the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Assay Setup: In a 96-well microplate, add the bacterial inoculum to wells containing the diluted compounds. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for a specified period.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate.
-
Reading: After a color change from blue to pink is observed in the positive control wells, read the fluorescence or absorbance of the wells. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the exploration of the chemical space of this compound derivatives.
References
- 1. Cas 39512-49-7,4-(4-Chlorophenyl)piperidin-4-ol | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-Chlorophenyl)-1-methylpiperidin-4-amine () for sale [vulcanchem.com]
- 7. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
- 8. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the History, Discovery, and Therapeutic Applications of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have made it a cornerstone in the design and development of a vast array of therapeutics, with over 70 commercially available drugs featuring this core structure.[1][3] From potent analgesics to life-changing treatments for central nervous system disorders, the history of substituted piperidines is intrinsically linked to major advancements in pharmacology and drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, and therapeutic applications of substituted piperidines, with a focus on key discoveries, experimental methodologies, and the underlying signaling pathways that govern their biological activity.
A Historical Perspective: From Natural Products to Synthetic Blockbusters
The journey of piperidine in medicine began with the isolation of piperine from black pepper in the early 19th century.[4] However, it was the structural elucidation of naturally occurring alkaloids like atropine and morphine, which contain fused piperidine rings, that truly highlighted the pharmacological potential of this heterocycle.[4] The early 20th century witnessed the dawn of synthetic medicinal chemistry, leading to the development of the first synthetic piperidine-based drugs. A pivotal moment came with the synthesis of pethidine (meperidine) in 1939, a potent opioid analgesic that mimicked the activity of morphine. This discovery spurred further exploration of the 4-substituted piperidine scaffold, ultimately leading to the synthesis of the highly potent opioid fentanyl by Paul Janssen in 1959.
The mid-20th century saw the introduction of methylphenidate for the treatment of what is now known as Attention Deficit Hyperactivity Disorder (ADHD).[5] The therapeutic landscape was also shaped by the tragic story of thalidomide, a sedative containing a piperidine-like glutarimide ring, which was withdrawn from the market due to its severe teratogenic effects.[6] However, the later discovery of its potent immunomodulatory and anti-angiogenic properties has led to its repurposing for the treatment of multiple myeloma and other conditions, underscoring the complex and multifaceted nature of piperidine-related pharmacology.[4][7]
Synthetic Methodologies: Constructing the Piperidine Core
The development of efficient and stereoselective methods for the synthesis of substituted piperidines has been a major focus of organic chemistry.[2][7] Early approaches relied heavily on the hydrogenation of pyridine precursors, a method that remains relevant today.[8] Over the years, a diverse array of synthetic strategies has emerged, providing access to a wide range of substitution patterns and stereochemistries.
Key Synthetic Strategies:
-
Hydrogenation of Pyridines: This classical method involves the reduction of substituted pyridines to the corresponding piperidines using various catalysts such as platinum, palladium, or rhodium.[8]
-
Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent is a powerful tool for constructing the piperidine ring or for introducing substituents.[9]
-
Michael Addition: The conjugate addition of amines to α,β-unsaturated carbonyl compounds is a widely used strategy for the synthesis of 4-piperidones.[9]
-
Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene provides a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines.
-
Ring-Closing Metathesis (RCM): This powerful reaction has been employed for the synthesis of various substituted piperidines from acyclic diene precursors.
-
Multicomponent Reactions: One-pot reactions involving three or more starting materials have emerged as an efficient strategy for the rapid assembly of complex piperidine scaffolds.[2]
Quantitative Data on Substituted Piperidines
The biological activity of substituted piperidines is highly dependent on the nature and position of their substituents. Quantitative structure-activity relationship (QSAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.[10][11] The following tables summarize key quantitative data for several important classes of substituted piperidines.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Fentanyl | μ-Opioid Receptor | 1.6 | 0.51 | [12] |
| Carfentanil | μ-Opioid Receptor | 0.034 | - | [12] |
| Sufentanil | μ-Opioid Receptor | 0.16 | - | [12] |
| Remifentanil | μ-Opioid Receptor | 1.4 | - | [12] |
| Morphine | μ-Opioid Receptor | 4.02 | - | [13] |
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| d-threo-Methylphenidate | Dopamine Transporter (DAT) | - | 131 | [6] |
| d-threo-Methylphenidate | Norepinephrine Transporter (NET) | - | 83 | [6] |
| (±)-threo-4F-Methylphenidate | Dopamine Transporter (DAT) | - | 66 | [6] |
| (±)-threo-4F-Methylphenidate | Norepinephrine Transporter (NET) | - | 45 | [6] |
| 3,4-dichloro-Methylphenidate | Dopamine Transporter (DAT) | - | 50 | [14] |
| 3,4-dichloro-Methylphenidate | Norepinephrine Transporter (NET) | - | 9 | [14] |
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Thalidomide | Cereblon (CRBN) | ~250 | ~30,000 | [2][15] |
| Lenalidomide | Cereblon (CRBN) | - | ~3,000 | [2] |
| Pomalidomide | Cereblon (CRBN) | - | ~3,000 | [2] |
| (S)-Thalidomide | Cereblon (CRBN) | - | - | [16] |
| (R)-Thalidomide | Cereblon (CRBN) | - | - | [16] |
Experimental Protocols
Synthesis of Fentanyl
This three-step synthesis provides a high-yielding route to fentanyl.[13][17]
Step 1: N-alkylation of 4-piperidone
Commercially available 4-piperidone monohydrate hydrochloride is alkylated with (2-bromoethyl)benzene in the presence of a base such as cesium carbonate to yield 1-phenethyl-4-piperidone.
Step 2: Reductive Amination
The resulting 1-phenethyl-4-piperidone undergoes reductive amination with aniline using a reducing agent like sodium triacetoxyborohydride to afford N-phenyl-1-phenethylpiperidin-4-amine.
Step 3: Acylation
The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to yield fentanyl.
Synthesis of d,l-threo-Methylphenidate
This procedure describes a common route to the racemic threo diastereomer of methylphenidate.
Step 1: Condensation
2-Chloropyridine is reacted with methyl phenylacetate in the presence of a strong base like sodium amide to form methyl 2-phenyl-2-(pyridin-2-yl)acetate.
Step 2: Hydrogenation
The pyridine ring of the resulting ester is catalytically hydrogenated using a platinum or rhodium catalyst under pressure to yield a mixture of the threo and erythro diastereomers of methylphenidate.
Step 3: Diastereomeric Resolution
The desired threo diastereomer is separated from the erythro diastereomer by fractional crystallization of their salts with a chiral acid, such as D-tartaric acid.
Synthesis of Thalidomide
A facile two-step synthesis of thalidomide has been reported with a high overall yield.[6][18]
Step 1: Formation of N-Phthaloyl-DL-glutamic acid
Phthalic anhydride is reacted with L-glutamic acid to form N-phthaloyl-DL-glutamic acid.
Step 2: Cyclization
The resulting N-phthaloyl-DL-glutamic acid is then cyclized using a reagent like ammonium acetate in a high-boiling solvent such as diphenyl ether to afford thalidomide.
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of substituted piperidines stem from their ability to interact with a variety of biological targets. The following diagrams illustrate the key signaling pathways for three prominent piperidine-containing drugs.
Caption: Fentanyl's mechanism of action via μ-opioid receptor signaling.
Caption: Methylphenidate blocks dopamine and norepinephrine reuptake.
Caption: Thalidomide's mechanism via cereblon-mediated degradation.
Experimental Workflow: High-Throughput Screening of Piperidine Libraries
The discovery of novel substituted piperidines with therapeutic potential often relies on high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a general workflow for such a screening campaign.
Caption: A general workflow for high-throughput screening of piperidines.
Conclusion and Future Directions
The substituted piperidine scaffold has undeniably left an indelible mark on the landscape of medicinal chemistry and drug discovery. Its rich history, coupled with the continuous development of innovative synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. As our understanding of complex biological pathways deepens, the strategic design of novel piperidine derivatives will undoubtedly lead to the development of next-generation medicines with improved efficacy, selectivity, and safety profiles. The future of piperidine-based drug discovery lies in the exploration of novel chemical space, including the synthesis of complex spirocyclic and fused piperidine systems, and the application of cutting-edge technologies such as artificial intelligence and machine learning to accelerate the design-make-test-analyze cycle.[5][19]
References
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb( v ) under ultrasonic irradiation at room temperature conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00448A [pubs.rsc.org]
- 4. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands [mdpi.com]
- 5. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. tandfonline.com [tandfonline.com]
- 11. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Structural Analogs of N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide for Drug Development Professionals
Introduction
N-(4-chlorophenyl)piperidin-4-amine serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of structural analogs with significant biological activities. These analogs have garnered considerable attention from researchers in drug discovery and development due to their potential to modulate key physiological pathways implicated in a variety of disorders. This technical guide provides an in-depth overview of the synthesis, biological activities, and signaling pathways of these compounds, with a focus on their interactions with dopamine and opioid receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Core Compound and its Significance
The core structure, this compound, features a piperidine ring, a privileged scaffold in medicinal chemistry, substituted at the 4-position with an amino group that is, in turn, attached to a 4-chlorophenyl ring. This arrangement provides a foundational structure that can be readily modified at several positions to optimize biological activity, selectivity, and pharmacokinetic properties. The 4-chlorophenyl moiety is a common feature in many centrally acting drugs, contributing to favorable interactions with various biological targets.
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound typically involves multi-step reaction sequences. A general and efficient method for the preparation of 4-substituted-4-aminopiperidine derivatives employs isonipecotate as a starting material, with the Curtius rearrangement serving as a key step to introduce the 4-amino group.[1] Alkylation of the isonipecotate allows for the introduction of various substituents at the 4-position of the piperidine ring.[1]
Another common synthetic strategy involves the reductive amination of a suitable piperidin-4-one precursor with a substituted aniline. The piperidine nitrogen can then be further functionalized to introduce a variety of substituents.
Experimental Protocol: General Synthesis of 4-Amino-Piperidine Derivatives
The following is a generalized procedure for the synthesis of 4-amino-piperidine derivatives:
-
Reductive Amination:
-
To a solution of N-protected-4-piperidone in dichloromethane (CH₂Cl₂), add the desired aniline derivative (e.g., 4-chloroaniline).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
N-Deprotection (if applicable):
-
If an N-Boc protecting group is used, dissolve the product from the previous step in a solution of trifluoroacetic acid (TFA) in CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
-
N-Alkylation/Acylation:
-
To a solution of the deprotected piperidine derivative in a suitable solvent (e.g., acetonitrile or dimethylformamide), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Add the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride) and stir the reaction at an appropriate temperature (room temperature to reflux) until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Biological Activities and Structure-Activity Relationships
Structural modifications to the this compound scaffold have yielded compounds with a range of biological activities, most notably as ligands for dopamine and opioid receptors.
Dopamine Receptor Ligands
Many analogs exhibit affinity for dopamine receptors, particularly the D2 and D4 subtypes.[2][3][4][5][6] The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the affinity and selectivity for these receptors. For instance, the introduction of a 4-(thiophen-3-yl)benzamide moiety linked to a phenylpiperazine via a butyl chain has led to compounds with high affinity for the D3 receptor and significant selectivity over the D2 receptor.[5]
Table 1: Dopamine Receptor Binding Affinities of Selected Analogs
| Compound ID | R1 (Piperidine-N) | R2 (Aniline-N) | Receptor | Kᵢ (nM) | Reference |
| Analog A | -CH₂(CH₂)₂-CONH-Ph | H | D4 | 0.43 | [3] |
| Analog B | -CH₂(CH₂)₂-Ph | H | D2 | 830 | [2] |
| Analog C | -CH₂(CH₂)₂-Ph | H | D4 | 4.85 | [2] |
| Analog D | -CH₂(CH₂)₂-Imidazo[1,2-a]pyridine | H | D4 | 96 | [6] |
| Analog E | -CH₂(CH₂)₂-Benzimidazole | H | D4 | >1000 | [6] |
Opioid Receptor Ligands
Derivatives of this compound have also been explored as opioid receptor ligands. Modifications to the core structure have produced compounds with affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors.[7][8] For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as pure opioid receptor antagonists.[8]
Table 2: Opioid Receptor Binding Affinities of Selected Analogs
| Compound ID | R1 (Piperidine-N) | R2 (Aniline-N) | Receptor | Kₑ (nM) | Reference |
| Analog F | -CH₃ | H (3-hydroxyphenyl) | µ | 508 | [8] |
| Analog G | -CH₃ | H (3-hydroxyphenyl) | κ | 194 | [8] |
| Analog H | -(CH₂)₂-Ph | H (3-hydroxyphenyl) | µ | 0.88 | [8] |
| Analog I | -(CH₂)₂-Ph | H (3-hydroxyphenyl) | δ | 13.4 | [8] |
| Analog J | -(CH₂)₂-Ph | H (3-hydroxyphenyl) | κ | 4.09 | [8] |
Signaling Pathways
Dopamine D2 Receptor Antagonism
Many of the synthesized analogs act as antagonists at the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Antagonism of this receptor blocks the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 Receptor Antagonist Signaling Pathway.
Mu-Opioid Receptor Agonism
Certain analogs of this compound function as agonists at the mu-opioid receptor. The mu-opioid receptor is also a Gαi/o-coupled GPCR. Agonist binding activates the receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.[9][10][11][12]
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Dopamine D4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. μ-Opioid Receptor Agonist Mechanism | BioRender Science Templates [biorender.com]
N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-(4-chlorophenyl)piperidin-4-amine, a valuable precursor for the synthesis of novel compounds in drug discovery and development. While public domain information on the extensive use of this specific precursor is limited, this document consolidates available knowledge on its synthesis and provides a detailed, plausible experimental protocol based on established chemical methodologies. Furthermore, this guide presents a concrete example of its application in the synthesis of a novel sulfonyl piperidine derivative, highlighting its potential as a building block for complex molecular architectures. For a broader context, relevant data on the closely related and well-documented precursor, 4-(4-chlorophenyl)piperidin-4-ol, is also included.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The substitution pattern on the piperidine ring plays a crucial role in determining the pharmacological profile of the resulting molecule. N-aryl-4-aminopiperidines, in particular, represent a class of precursors that offer multiple points for diversification, enabling the exploration of vast chemical spaces in the quest for novel therapeutics.
This compound, with its reactive secondary amine on the piperidine ring and the N-aryl substitution, presents a versatile platform for the development of new chemical entities. The 4-chlorophenyl group can influence the compound's lipophilicity and metabolic stability, while the 4-amino group serves as a key handle for further chemical modifications.
This guide will detail the synthesis of this compound and explore its utility as a precursor, providing researchers with the necessary information to incorporate this valuable building block into their synthetic workflows.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving the reductive amination of N-Boc-4-piperidone with 4-chloroaniline, followed by the deprotection of the Boc group. This method is widely used for the preparation of N-aryl-4-aminopiperidines and offers good yields and scalability.[2]
Experimental Protocol: Reductive Amination and Deprotection
Step 1: Synthesis of tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
A plausible experimental protocol, adapted from similar reductive amination procedures, is as follows:[2]
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature, add acetic acid (1.0 eq).
-
Stir the mixture for 30 minutes to facilitate the formation of the corresponding enamine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate.
Step 2: Synthesis of this compound hydrochloride
The deprotection of the Boc group can be achieved under acidic conditions:[3]
-
Dissolve the purified tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (HCl) in the corresponding solvent (e.g., 4M HCl in 1,4-dioxane) (excess).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or another suitable non-polar solvent to afford this compound hydrochloride as a solid, which can be collected by filtration.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Application as a Precursor for Novel Compounds
This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine on the piperidine ring is a nucleophilic center that can be readily functionalized through various chemical transformations, such as acylation, alkylation, and sulfonylation.
Synthesis of a Novel Sulfonyl Piperidine Derivative
A patent describes the use of this compound hydrochloride as a precursor for the synthesis of N-(4-Chlorophenyl)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine.[3]
Experimental Protocol:
The synthesis was performed by reacting 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with this compound hydrochloride. While the patent does not provide a detailed step-by-step protocol for this specific reaction, a general procedure for similar sulfonylation reactions would involve:
-
Suspending this compound hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Adding a base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), to neutralize the hydrochloride salt and act as a scavenger for the HCl generated during the reaction.
-
Adding a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0-1.2 eq) in the same solvent dropwise at 0 °C or room temperature.
-
Stirring the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Washing the reaction mixture with water and brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
-
Purifying the crude product by column chromatography or recrystallization to yield the final compound.
Quantitative Data
The following table summarizes the characterization data for the synthesized sulfonyl piperidine derivative as reported in the patent.[3]
| Compound Name | Molecular Formula | Molecular Weight | Analytical Data |
| N-(4-Chlorophenyl)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine | C₁₆H₂₁ClN₄O₂S | 369.88 | ¹H NMR (400 MHz, MeOD-d6) δ ppm 1.32-1.45 (m, 4 H) 2.10-2.18 (m, 2 H) 2.45 (s, 6 H) 2.67-2.80 (m, 2 H) 3.62-3.71 (m, 2 H,) 4.10 (s, 1 H) 6.54-6.61 (m, 2 H) 7.08-7.12 (m, 2 H). MS: ES+ 369. |
Derivatization Workflow Diagram
References
Preliminary Toxicity Assessment of N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide
Disclaimer: This document provides a preliminary toxicological assessment of N-(4-chlorophenyl)piperidin-4-amine based on available data for structurally related compounds and general toxicological principles. No specific toxicity studies have been identified for this compound itself. Therefore, this guide is intended for research and informational purposes only and should not be considered a definitive assessment of its toxicological profile.
Introduction
This compound is a chemical compound with a piperidine core, a structural motif present in numerous pharmaceuticals and biologically active molecules.[1] A thorough understanding of the potential toxicity of such compounds is crucial for researchers, scientists, and drug development professionals to ensure safety and guide further development. This technical guide provides a summary of the anticipated toxicological profile of this compound, outlines key experimental protocols for its assessment, and presents a logical workflow for a preliminary toxicity evaluation.
Predicted Toxicological Profile
Due to the absence of specific toxicological data for this compound, the following profile is extrapolated from information available for structurally similar compounds, such as 4-(p-Chlorophenyl)piperidin-4-ol.
Acute Toxicity
The primary concerns for acute toxicity are oral ingestion, dermal contact, and inhalation. Based on data for related compounds, this compound is expected to be harmful if swallowed.[2][3]
Table 1: Summary of Predicted Acute Toxicity Hazards
| Exposure Route | Predicted Hazard | GHS Classification (Predicted) |
| Oral | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |
| Dermal | No data available | Not classified |
| Inhalation | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 |
Irritation and Sensitization
Structurally similar compounds are known to cause skin and serious eye irritation.[2][3][4]
Table 2: Summary of Predicted Irritation Hazards
| Endpoint | Predicted Hazard | GHS Classification (Predicted) |
| Skin Irritation | Causes skin irritation | Skin Irritation, Category 2 |
| Eye Irritation | Causes serious eye irritation | Eye Irritation, Category 2A |
| Skin Sensitization | No data available | Not classified |
Genotoxicity
The genotoxic potential of this compound has not been evaluated. Standard in vitro tests are necessary to assess its potential to induce gene mutations or chromosomal damage.
Carcinogenicity
There is no data on the carcinogenic potential of this compound. Studies on some substituted nitrosopiperidines have shown carcinogenic effects, but the relevance to this compound is unclear.[5]
Reproductive and Developmental Toxicity
No data is available to assess the reproductive and developmental toxicity of this compound.
Cardiovascular Safety (hERG Liability)
The potential for inhibition of the hERG potassium channel is a critical aspect of cardiovascular safety assessment for many piperidine-containing compounds.[6][7][8] The structural features of this compound suggest that an evaluation of its hERG inhibitory activity is warranted.
Drug Metabolism (Cytochrome P450 Inhibition)
The interaction with cytochrome P450 (CYP) enzymes is a key factor in determining the drug-drug interaction potential of a compound. The piperidine moiety is known to be a substrate for CYP enzymes, and therefore, an assessment of CYP inhibition is recommended.
Experimental Protocols for Preliminary Toxicity Assessment
The following sections outline the general methodologies for key in vitro and in vivo toxicity studies that would be essential for a preliminary assessment of this compound.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
This method is a sequential test that uses a minimum number of animals to estimate the LD50.
-
Test Animals: Typically, female rats are used.
-
Procedure: A single animal is dosed with the test substance at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This in vitro method assesses the potential of a substance to cause skin irritation.[9]
-
Test System: A commercially available reconstructed human epidermis model is used.
-
Procedure: The test substance is applied topically to the surface of the skin tissue model.
-
Exposure: The exposure period is typically 60 minutes.
-
Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay (e.g., MTT assay).
-
Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
This in vitro method is used to identify chemicals that can cause serious eye damage or irritation.
-
Test System: A reconstructed human cornea-like epithelium model is utilized.
-
Procedure: The test substance is applied to the surface of the corneal tissue model.
-
Exposure: A defined exposure period is used.
-
Viability Assessment: Tissue viability is measured using a quantitative assay (e.g., MTT assay).
-
Classification: Chemicals are classified based on the reduction in tissue viability compared to negative controls.
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
The Ames test is a widely used in vitro assay to detect gene mutations.[10][11][12][13][14]
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[15][16][17][18][19]
-
Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are used.
-
Procedure: Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Metaphase Arrest: After a suitable treatment period, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.
-
Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[20][21][22]
-
Test Animals: Typically, mice or rats are used.
-
Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.
-
Slide Preparation: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: The frequency of micronucleated PCEs is determined by microscopic examination.
hERG Potassium Channel Assay
This assay is crucial for assessing the potential for drug-induced QT prolongation.
-
Test System: Mammalian cell lines stably expressing the hERG potassium channel are used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity.
-
Procedure: The test compound is applied to the cells at various concentrations, and the hERG channel currents are recorded.
-
Data Analysis: The concentration-response curve for the inhibition of the hERG current is determined, and the IC50 value is calculated.
Cytochrome P450 (CYP) Inhibition Assay
This in vitro assay evaluates the potential of a compound to inhibit major CYP isoforms.
-
Test System: Human liver microsomes or recombinant human CYP enzymes are used.
-
Procedure: The test compound is incubated with the enzyme source and a specific substrate for each CYP isoform.
-
Metabolite Quantification: The formation of the metabolite from the probe substrate is measured using methods like LC-MS/MS.
-
Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined for each CYP isoform.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of a preliminary toxicity assessment and the relationship between different toxicological endpoints.
Conclusion
This technical guide provides a framework for the preliminary toxicity assessment of this compound. Due to the lack of specific data for this compound, the assessment relies on information from structurally related molecules and established toxicological testing strategies. The provided experimental protocols and workflows offer a roadmap for generating the necessary data to build a comprehensive toxicological profile. A battery of in vitro tests, including assessments for genotoxicity, cytotoxicity, hERG inhibition, and CYP450 inhibition, is recommended as the initial step. Any positive findings in these assays should be followed up with appropriate in vivo studies to determine the relevance of the in vitro results to a whole organism. This systematic approach will enable a robust preliminary risk assessment and inform decisions regarding the further development of this and structurally related compounds.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. criver.com [criver.com]
- 16. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Test No. 473: In vitro Mammalian Chromosome Aberration Test | OECD [oecd.org]
- 19. oecd.org [oecd.org]
- 20. 4CMB: investigation of activity in a mouse micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Navigating the Synthesis and Procurement of N-(4-chlorophenyl)piperidin-4-amine for Advanced Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial availability and synthetic pathways for N-(4-chlorophenyl)piperidin-4-amine, a crucial building block in contemporary drug discovery and chemical biology. Given the compound's nuanced market presence, this document serves as an essential resource for researchers navigating its procurement, offering detailed data on suppliers for the target molecule and its key precursors, alongside a plausible experimental protocol for its synthesis.
Commercial Availability: A Fragmented Landscape
Direct commercial suppliers of research-grade this compound (CAS No. 897652-03-8) are limited. However, the landscape for its precursors and close analogs is more robust, providing viable avenues for its acquisition through synthesis. Below is a structured summary of suppliers for the target compound, its key synthetic precursors, and a notable analog.
Table 1: Commercial Suppliers of this compound and a Key Analog
| Compound Name | CAS Number | Supplier | Purity/Form | Notes |
| 1-(4-Chlorophenyl)piperidin-4-amine | 897652-03-8 | BLDpharm | Not specified | Availability should be confirmed directly with the supplier.[1] |
| N-(2-Chlorophenyl)piperidin-4-amine dihydrochloride | 1188374-15-3 | Advanced ChemBlocks | 95% | A positional isomer analog, useful as a reference or for comparative studies.[2] |
Table 2: Commercial Suppliers of Key Synthetic Precursors
| Precursor Name | CAS Number | Supplier(s) | Typical Purity |
| 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 | Sigma-Aldrich, Fisher Scientific, TCI, BLDpharm, ChemicalBook | ≥98% |
| 1-Boc-4-aminopiperidine | 87120-72-7 | Sigma-Aldrich, TCI, Combi-Blocks, Oakwood Chemical | ≥97% |
| 1-Chloro-4-iodobenzene | 637-87-6 | Sigma-Aldrich, TCI, Alfa Aesar, Oakwood Chemical | ≥98% |
| 4-Aminopiperidine dihydrochloride | 144222-34-4 | Sigma-Aldrich, TCI, Combi-Blocks | ≥97% |
Synthetic Pathways: A Focus on Buchwald-Hartwig Amination
For research laboratories requiring this compound, chemical synthesis is a practical approach. The most direct and modern method for its preparation is the Buchwald-Hartwig amination.[3][4][5] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient means to form the critical C-N bond between an aryl halide and an amine.
A plausible and efficient synthetic route involves the coupling of a protected 4-aminopiperidine derivative with a 4-substituted chlorobenzene, followed by deprotection. The use of 1-Boc-4-aminopiperidine and 1-chloro-4-iodobenzene is a strategic choice due to their commercial availability and the favorable reactivity of the aryl iodide in the cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination Approach
The following is a detailed, generalized experimental protocol for the synthesis of this compound via a Buchwald-Hartwig amination reaction. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Reaction Scheme:
Materials:
-
1-Boc-4-aminopiperidine (1.0 eq)
-
1-Chloro-4-iodobenzene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-Boc-4-aminopiperidine, 1-chloro-4-iodobenzene, Pd(OAc)₂, XPhos, and NaOtBu.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Boc-N-(4-chlorophenyl)piperidin-4-amine.
-
Deprotection: Dissolve the purified intermediate in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Final Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or a final column chromatography if necessary.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
This guide provides a foundational understanding for researchers working with this compound. While direct procurement may be challenging, a well-planned synthetic approach, leveraging commercially available precursors, offers a reliable method for obtaining this valuable research chemical.
References
- 1. 897652-03-8|1-(4-Chlorophenyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 2. N-(2-Chlorophenyl)piperidin-4-amine dihydrochloride 95% | CAS: 1188374-15-3 | AChemBlock [achemblock.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)piperidin-4-amine from 4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-chlorophenyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust and efficient two-step synthetic route starting from commercially available 4-piperidone. The methodology involves an initial reductive amination of N-Boc-4-piperidone with 4-chloroaniline, followed by the deprotection of the Boc group to yield the target compound. This method is designed to be highly reproducible and scalable for laboratory settings. Detailed experimental procedures, a summary of expected quantitative data, and workflow visualizations are provided to ensure successful execution.
Introduction
N-aryl piperidine derivatives are prevalent scaffolds in a wide array of pharmacologically active compounds, exhibiting activities as analgesics, antipsychotics, and antihistamines, among others. The specific compound, this compound, serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The presented synthetic strategy employs a reductive amination reaction, a cornerstone of C-N bond formation in organic synthesis, followed by a standard deprotection step. The use of a Boc-protected piperidone in the initial step is crucial to prevent potential side reactions, such as dialkylation, thereby ensuring a cleaner reaction profile and higher yield of the desired intermediate.
Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The yields are based on typical outcomes for similar reductive amination and deprotection reactions reported in the literature.
| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Reductive Amination | N-Boc-4-piperidone, 4-Chloroaniline | tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate | 326.83 | 85-95 | >95 |
| 2 | Deprotection | tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate | This compound | 210.70 | 90-98 | >98 |
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
This procedure details the reductive amination of N-Boc-4-piperidone with 4-chloroaniline using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
N-Boc-4-piperidone
-
4-Chloroaniline
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq).
-
Dissolve the N-Boc-4-piperidone in anhydrous dichloromethane (DCM).
-
Add 4-chloroaniline (1.1 eq) to the solution, followed by glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate.
Step 2: Synthesis of this compound
This procedure describes the deprotection of the Boc group using trifluoroacetic acid (TFA) to yield the final product.
Materials:
-
tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary to achieve the desired purity.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the synthesis steps.
Application Note: A Robust Two-Step Synthesis of N-(4-chlorophenyl)piperidin-4-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable and efficient two-step protocol for the synthesis of N-(4-chlorophenyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reductive amination of N-Boc-4-piperidinone with 4-chloroaniline, followed by the deprotection of the Boc group. This method utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, ensuring high yields and purity of the intermediate product. Subsequent deprotection under acidic conditions quantitatively yields the final product. This protocol provides a clear and reproducible methodology for obtaining this key amine for further synthetic elaborations.
Introduction
Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The 4-anilinopiperidine scaffold, in particular, is a key pharmacophore in many drug candidates. This application note provides a detailed protocol for the synthesis of this compound, a versatile intermediate for the development of novel therapeutics. The described two-step synthesis is robust, scalable, and employs readily available starting materials. The initial reductive amination between N-Boc-4-piperidinone and 4-chloroaniline is a one-pot reaction that proceeds with high efficiency.[1] The subsequent deprotection of the tert-butyloxycarbonyl (Boc) protecting group is a straightforward process that yields the desired product in high purity.
Overall Reaction Scheme
Figure 1. Overall synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
This procedure is adapted from a similar reductive amination reaction.[2]
Materials:
-
N-Boc-4-piperidinone
-
4-Chloroaniline
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidinone (1.0 equiv), 4-chloroaniline (1.1 equiv), and glacial acetic acid (1.0 equiv).
-
Dissolve the reactants in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction by adding 2M NaOH solution and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be used in the next step without further purification.
Step 2: Synthesis of this compound (Boc Deprotection)
This procedure is adapted from a standard Boc deprotection protocol.[2]
Materials:
-
tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
-
4M HCl in Dioxane
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude product from Step 1 in a minimal amount of dichloromethane.
-
Add 4M HCl in Dioxane and stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by adding 2M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | Reductive Amination | N-Boc-4-piperidinone, 4-Chloroaniline, NaBH(OAc)₃, AcOH | Dichloromethane | 16 | Room Temperature | ~72[1] |
| 2 | Boc Deprotection | tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate, 4M HCl in Dioxane | Dioxane/DCM | 2 | Room Temperature | Quantitative[3] |
Table 2: Physicochemical Properties of the Final Product
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₂ |
| Molecular Weight | 210.70 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Melting Point | 139-141 °C (for the related 4-(4-Chlorophenyl)piperidin-4-ol)[4] |
Note: The melting point is provided for a structurally similar compound and should be used as a reference. The final product, an amine, may exist as an oil or a solid with a different melting point.
Experimental Workflow
References
Application Notes and Protocols for Scalable Synthesis of N-(4-chlorophenyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two primary scalable synthetic methods for N-(4-chlorophenyl)piperidin-4-amine, a key intermediate in the development of various pharmaceutical agents. The methods discussed are Reductive Amination and Buchwald-Hartwig Amination, chosen for their efficiency and scalability.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting a range of therapeutic areas. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines two robust synthetic strategies, providing detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in the selection and implementation of the most suitable method for their needs.
Synthetic Strategies Overview
Two principal methods for the scalable synthesis of this compound are presented:
-
Reductive Amination: This is a two-step process involving the initial reaction of a protected piperidone with 4-chloroaniline, followed by the removal of the protecting group. This method is widely used due to its operational simplicity and the availability of commercial starting materials.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more direct route by forming the C-N bond between an aryl halide and an aminopiperidine. This method is known for its high efficiency and broad substrate scope.[1]
The choice between these methods will depend on factors such as cost of starting materials and catalysts, desired purity, and the scale of the synthesis.
Data Presentation
| Parameter | Reductive Amination | Buchwald-Hartwig Amination | Reference |
| Starting Materials | N-Boc-4-piperidone, 4-chloroaniline | 4-aminopiperidine, 1-bromo-4-chlorobenzene | [2] |
| Key Reagents | Sodium triacetoxyborohydride, Trifluoroacetic acid | Palladium catalyst (e.g., Pd(dba)2), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | [1][2] |
| Typical Yield | ~80-85% (amination step) | High yields, often >90% | [2] |
| Scalability | Good | Excellent, used in industrial processes | [1] |
| Advantages | Milder reaction conditions for the amination step, readily available reagents. | High yields, direct C-N bond formation, broad functional group tolerance.[1] | |
| Disadvantages | Two-step process (including deprotection), use of stoichiometric reducing agent. | Requires a palladium catalyst and a specific ligand, which can be costly. Potential for metal contamination in the final product. |
Experimental Protocols
Method 1: Reductive Amination
This protocol is adapted from a general procedure for the synthesis of N-phenylpiperidin-4-amine derivatives.[2]
Step 1: Synthesis of tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 equiv.) and 4-chloroaniline (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 30 minutes.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired protected amine.
Step 2: Deprotection to this compound
-
Dissolve the tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate (1.0 equiv.) in DCM.
-
Add trifluoroacetic acid (TFA) (10 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide to pH > 12.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Method 2: Buchwald-Hartwig Amination
This is a general protocol based on the principles of the Buchwald-Hartwig amination reaction.[1]
-
In an oven-dried Schlenk flask, combine 1-bromo-4-chlorobenzene (1.0 equiv.), 4-aminopiperidine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Mandatory Visualization
Caption: Workflow for the Reductive Amination Synthesis.
References
The Role of Piperidine Intermediates in the Synthesis of Haloperidol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol, a potent antipsychotic medication, is a cornerstone in the treatment of schizophrenia and other psychotic disorders. Its synthesis is a critical process for pharmaceutical manufacturing, relying on the efficient coupling of key intermediates. While various synthetic routes have been explored, the most established and industrially viable pathway involves the condensation of 4-(4-chlorophenyl)piperidin-4-ol with a derivative of 4-chloro-4'-fluorobutyrophenone. This document provides a comprehensive overview of this synthetic approach, including detailed experimental protocols, quantitative data, and process visualizations.
It is important to note that a query regarding the use of N-(4-chlorophenyl)piperidin-4-amine as a direct intermediate in haloperidol synthesis did not yield substantiating evidence in the reviewed scientific literature. The primary and well-documented precursor for the piperidine moiety of haloperidol is 4-(4-chlorophenyl)piperidin-4-ol. Therefore, the following application notes and protocols will focus on this established synthetic route.
Synthetic Pathway Overview
The synthesis of haloperidol can be conceptually divided into two main stages:
-
Synthesis of the key intermediate, 4-(4-chlorophenyl)piperidin-4-ol. This is typically achieved through a Grignard reaction between a protected piperidin-4-one and 4-chlorophenylmagnesium bromide, followed by deprotection.
-
Condensation of 4-(4-chlorophenyl)piperidin-4-ol with a suitable butyrophenone derivative. This final step involves the N-alkylation of the piperidine nitrogen to form the haloperidol molecule.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthetic pathway for Haloperidol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of haloperidol. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactants | Solvent(s) | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Grignard Reaction | N-Benzyl-4-piperidone, 4-chlorobromobenzene, Mg | THF | Iodine (activator) | Reflux | 2-4 | 80-90 | >95 |
| Debenzylation | 1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine | Water | Palladium on Carbon (Pd/C) | 25 | 24 | ~90 | >98 |
| Condensation | 4-(4-chlorophenyl)piperidin-4-ol, 4-chloro-γ-fluorobutyrophenone enol ether | Toluene, Water | Potassium Iodide (KI) | Reflux | 3-5 | 78 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)piperidin-4-ol
This protocol details the synthesis of the key piperidine intermediate via a Grignard reaction followed by debenzylation.
Figure 2: Experimental workflow for the synthesis of 4-(4-chlorophenyl)piperidin-4-ol.
Methodology:
Part A: Synthesis of 1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine to dry tetrahydrofuran (THF). Slowly add a solution of 4-chlorobromobenzene in dry THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Piperidone: Cool the Grignard reagent solution in an ice bath. Add a solution of N-benzyl-4-piperidone in dry THF dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of ammonium chloride with vigorous stirring.
-
Extraction and Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine as a white solid.
Part B: Debenzylation to 4-(4-chlorophenyl)piperidin-4-ol
-
Hydrogenolysis: Dissolve 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine in water in a hydrogenation vessel. Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 0.1 MPa) and stir the mixture at 25°C for 24 hours.
-
Isolation: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an alcohol/water mixture) to obtain pure 4-(4-chlorophenyl)piperidin-4-ol.[1]
Protocol 2: Synthesis of Haloperidol
This protocol describes the final condensation step to produce haloperidol.
Figure 3: Experimental workflow for the synthesis of Haloperidol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(4-chlorophenyl)piperidin-4-ol, 4-chloro-γ-fluorobutyrophenone enol ether, potassium iodide, toluene, and water.
-
Condensation: Heat the mixture to reflux and maintain vigorous stirring for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with water and a cold organic solvent (e.g., cold isopropanol) to remove unreacted starting materials and byproducts.
-
Purification: The crude haloperidol can be further purified by recrystallization from a suitable solvent, such as isopropanol, to yield a white to faintly yellowish crystalline powder. A yield of approximately 78% can be expected.[2]
Conclusion
The synthesis of haloperidol via the condensation of 4-(4-chlorophenyl)piperidin-4-ol and a butyrophenone derivative is a well-established and efficient method. The protocols provided herein offer a detailed guide for researchers and professionals in the field of pharmaceutical synthesis. Adherence to proper laboratory techniques and safety precautions is paramount when carrying out these procedures. Further optimization of reaction conditions may be possible to improve yields and purity, contributing to the cost-effective production of this vital antipsychotic medication.
References
Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of N-(4-chlorophenyl)piperidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established synthetic methodologies for the N-alkylation of secondary amines, particularly piperidine derivatives. Two primary methods are presented: reductive amination and direct alkylation with alkyl halides.
Method 1: Reductive Amination
Reductive amination is a widely utilized and efficient method for the synthesis of N-alkylated amines. This two-step, one-pot process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is subsequently reduced in situ to the desired tertiary amine.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).
-
Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Carefully add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is preferred as it is milder and more selective than other borohydrides.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
| Alkylating Agent (Carbonyl) | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Formaldehyde | NaBH(OAc)₃ | DCM | 12 | 85-95 |
| Acetone | NaBH(OAc)₃ | DCE | 18 | 80-90 |
| Benzaldehyde | NaBH₃CN | Methanol | 24 | 75-85 |
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction involves the nucleophilic attack of the amine on the alkyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base: Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI, catalytic amount, for alkyl chlorides or bromides)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (MeCN, 10 mL/mmol) in a round-bottom flask, add the base, potassium carbonate (K₂CO₃, 2.0 eq).[1]
-
Add a catalytic amount of potassium iodide (KI, 0.1 eq) if using an alkyl chloride or bromide to enhance reactivity.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-70 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.
Data Presentation
| Alkylating Agent (Halide) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | MeCN | 50 | 6 | 90-98 |
| Ethyl Bromide | K₂CO₃ | DMF | 60 | 12 | 85-95 |
| Benzyl Bromide | DIPEA | MeCN | 70 | 8 | 88-96 |
Experimental Workflow Diagrams
Caption: Workflow for N-alkylation via Reductive Amination.
Caption: Workflow for N-alkylation via Direct Alkylation.
References
Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine
AN-HPLC-028
Introduction
N-(4-chlorophenyl)piperidin-4-amine is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical step in the drug development and manufacturing process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of drug substances and intermediates.[2][3][4] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of purity and the separation of potential impurities from this compound.
The developed stability-indicating method is designed to be specific, accurate, and precise, meeting the standards required in a regulated pharmaceutical environment.[2][3]
Method Development
The development of this method was based on the physicochemical properties of this compound and related aromatic amine and piperidine structures.[5][6] A C18 stationary phase was selected to provide adequate retention and resolution of the main component from its potential impurities. The mobile phase, consisting of a phosphate buffer and acetonitrile, was optimized to achieve symmetrical peak shapes and efficient separation.[7][8] The pH of the mobile phase is a critical parameter for the analysis of basic compounds like piperidine derivatives and was adjusted to ensure consistent ionization and retention.[9] A detection wavelength of 240 nm was chosen based on the UV absorbance of the 4-chloroaniline chromophore, which is a structural component of the target analyte.[10]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (10% B), 2-15 min (10-70% B), 15-18 min (70% B), 18-20 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm[10] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Reagent and Sample Preparation
1.2.1 Mobile Phase Preparation
-
Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
1.2.2 Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
This stock solution has a concentration of 100 µg/mL.
1.2.3 Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
Experimental Workflow
The following diagram outlines the logical workflow for the purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Method Validation Summary
The method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[2] The validation parameters included specificity, linearity, precision, accuracy, and robustness.
Specificity
Specificity was demonstrated by performing forced degradation studies on this compound under acidic, basic, oxidative, thermal, and photolytic conditions. The developed method was able to successfully separate the main peak from all degradation products, proving it is a stability-indicating method.[3][4]
Linearity
The linearity of the method was evaluated by analyzing five solutions ranging from 5 µg/mL to 150 µg/mL. The calibration curve showed excellent linearity.
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for the peak area of the main component was calculated.
Accuracy
Accuracy was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of the reference standard was spiked into a sample mixture, and the recovery was calculated.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase pH.[9]
Table 2: Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9998 |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.45% |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 0.82% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Robustness | System suitability passes | Passed |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 µg/mL |
System Suitability
To ensure the performance of the chromatographic system, system suitability parameters are checked before each analytical run. Five replicate injections of the standard solution are performed.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Areas | %RSD ≤ 2.0% |
Calculation of Purity
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
This application note provides a detailed protocol for a stability-indicating RP-HPLC method for the purity analysis of this compound. The method is validated to be specific, linear, precise, accurate, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical setting.
References
- 1. ijtrd.com [ijtrd.com]
- 2. scispace.com [scispace.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DSpace [helda.helsinki.fi]
- 7. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tandfonline.com [tandfonline.com]
- 10. [A study on the simultaneous HPLC determination of chlorhexidine and its impurity 4-chloroaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of N-(4-chlorophenyl)piperidin-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. Predicted ¹H and ¹³C NMR data are presented in tabular format to serve as a reference for spectral assignment. Additionally, this note includes diagrams generated using Graphviz to illustrate the experimental workflow and key structural correlations.
Introduction
This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and understanding the precise structure of its derivatives is crucial for drug design and development. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structures.[1][2][3][4] This application note outlines the systematic approach to confirming the chemical structure of this compound through a series of NMR experiments.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-chloroaniline and various substituted piperidines.[5][6][7] The exact chemical shifts may vary depending on the solvent and concentration used.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | ~1.5-1.7 | m | - |
| H-2', H-6' (ax) | ~1.4-1.6 | m | - |
| H-2', H-6' (eq) | ~1.9-2.1 | m | - |
| H-3', H-5' (ax) | ~2.6-2.8 | m | - |
| H-3', H-5' (eq) | ~3.0-3.2 | m | - |
| H-4' | ~3.3-3.5 | m | - |
| NH (piperidine) | ~1.8-2.2 (broad) | s (br) | - |
| NH (aniline) | ~3.6-3.8 (broad) | s (br) | - |
| H-2, H-6 | ~6.6-6.8 | d | ~8-9 |
| H-3, H-5 | ~7.1-7.3 | d | ~8-9 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-1' | ~50-52 | CH |
| C-2', C-6' | ~45-47 | CH₂ |
| C-3', C-5' | ~30-32 | CH₂ |
| C-4' | ~145-147 | C |
| C-1 | ~123-125 | C |
| C-2, C-6 | ~116-118 | CH |
| C-3, C-5 | ~129-131 | CH |
| C-4 | ~145-147 | C |
Experimental Protocols
A systematic approach employing a combination of 1D and 2D NMR experiments is recommended for the complete structural elucidation.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the sample's solubility.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Purpose: To identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of unique carbon environments and their chemical shifts.
-
Typical Parameters:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
Typical Parameters:
-
Pulse Program: dept135
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2 seconds
-
Number of Scans: 256
-
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 16 ppm
-
Number of Increments: 256
-
Number of Scans per Increment: 8
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To determine one-bond proton-carbon (¹H-¹³C) correlations, directly linking each proton to its attached carbon atom.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2): 16 ppm
-
Spectral Width (F1): 240 ppm
-
Number of Increments: 256
-
Number of Scans per Increment: 8
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different fragments of the molecule and confirming the overall connectivity.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2): 16 ppm
-
Spectral Width (F1): 240 ppm
-
Number of Increments: 256
-
Number of Scans per Increment: 16
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural elucidation.
Chemical Structure and Key HMBC Correlations
The diagram below shows the chemical structure of this compound and highlights some of the expected key long-range correlations from an HMBC experiment that would be instrumental in confirming the connectivity between the aromatic and piperidine rings.
Caption: Key expected HMBC correlations for structural confirmation.
Conclusion
The combination of one-dimensional and two-dimensional NMR experiments provides a robust methodology for the complete and unambiguous structural elucidation of this compound. The predicted data and outlined protocols in this application note serve as a valuable guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to verify the structure of this and related compounds.
References
- 1. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. jchps.com [jchps.com]
- 5. rsc.org [rsc.org]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. 4-Chloroaniline(106-47-8) 13C NMR [m.chemicalbook.com]
Application Note: High-Throughput Quantitative Analysis of N-(4-chlorophenyl)piperidin-4-amine using Triple Quadrupole LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(4-chlorophenyl)piperidin-4-amine in a research setting. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a comprehensive framework for the accurate and precise quantification of this compound, suitable for applications in pharmaceutical drug development and metabolic studies.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for process optimization, quality control, and pharmacokinetic studies. This application note details a selective and high-throughput LC-MS/MS method developed for the determination of this compound. The methodology is designed to be a template that can be adapted and validated for specific matrices such as plasma, urine, or in-process samples.
Experimental
Sample Preparation
A straightforward protein precipitation protocol is employed for sample clean-up.
Protocol:
-
To 50 µL of the sample (e.g., plasma with anticoagulant), add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A rapid and efficient chromatographic separation is achieved using a C18 reverse-phase column.
Table 1: LC Method Parameters
| Parameter | Value |
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode. The MRM transitions are optimized for the parent compound and a potential internal standard.
Table 2: MS/MS Method Parameters (Illustrative)
| Parameter | This compound | Internal Standard (Example) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 211.1 | (Analyte + n) |
| Product Ion 1 (Quantifier) | 125.1 | (IS-specific fragment) |
| Product Ion 2 (Qualifier) | 98.1 | (IS-specific fragment) |
| Collision Energy (eV) | 25 | (Optimized for IS) |
| Dwell Time (ms) | 100 | 100 |
Note: The precursor and product ions, as well as collision energies, are predicted based on the structure of this compound and common fragmentation patterns of similar compounds. These values must be empirically determined and optimized for the specific instrument used.
Results and Discussion
This section would typically present data from the validation of the method. As this is a template protocol, the following tables illustrate the expected performance characteristics of a well-developed LC-MS/MS assay for this analyte.
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS analysis.
Logical Relationship: Method Development Strategy
The development of a robust LC-MS/MS method follows a logical progression of optimization steps.
Caption: Key stages in LC-MS/MS method development.
Conclusion
This application note provides a foundational protocol for the quantitative analysis of this compound by LC-MS/MS. The described method, once optimized and validated for a specific matrix and instrument, is anticipated to be highly selective, sensitive, and suitable for high-throughput applications. The provided workflows serve as a guide for both the experimental procedure and the method development process.
Application Note: Development of Novel Antifungal Agents from 4-Aminopiperidines
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant global health challenge, necessitating the discovery of new antifungal agents.[1][2] The 4-aminopiperidine scaffold has emerged as a promising chemotype for the development of novel antifungals.[3][4] This interest is inspired by existing antifungal drugs like amorolfine, fenpropidin, and fenpropimorph, which feature similar aliphatic heterocycles and effectively target the fungal ergosterol biosynthesis pathway.[3][4][5]
Research has shown that specific derivatives of 4-aminopiperidine exhibit remarkable in vitro activity against a broad spectrum of clinically important fungi, including various Aspergillus and Candida species.[3][6] The primary mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[3][6] Specifically, these agents have been found to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase.[3][4] This document provides an overview of the antifungal activity of key 4-aminopiperidine compounds, detailed protocols for their synthesis and evaluation, and diagrams illustrating their structure-activity relationships and mechanism of action.
Data Presentation: Antifungal Activity and Cytotoxicity
The following tables summarize the in vitro antifungal activity and cytotoxicity of lead 4-aminopiperidine compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Aminopiperidine Derivatives against Fungal Pathogens
| Compound | Chemical Name | Candida spp. MIC Range (µg/mL) | Aspergillus spp. MIC Range (µg/mL) | Mucormycetes MIC Range (µg/mL) |
| 2b | 1-benzyl-N-dodecylpiperidin-4-amine | 1–4 | 1–8 | >16 |
| 3b | N-dodecyl-1-phenethylpiperidin-4-amine | 1–4 | 1–8 | 4–>16 |
| Amorolfine | (Reference Drug) | 4–16 | 4–16 | >16 |
| Voriconazole | (Reference Drug) | 0.03–4 | 0.25–2 | 1–>16 |
Data sourced from studies on clinically relevant isolates.[3] MIC values represent the concentration required to inhibit 80% of yeast growth (MIC80) and 90% of mold growth (MIC90).
Table 2: Cytotoxicity of Lead Compounds against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 2b | HL-60 (Leukemia) | 10.1 |
| HUVEC (Endothelial) | 14.6 | |
| MCF10A (Epithelial) | 14.3 | |
| 3b | HL-60 (Leukemia) | 9.0 |
| HUVEC (Endothelial) | 10.1 | |
| MCF10A (Epithelial) | 11.5 |
IC50 (half-maximal inhibitory concentration) values indicate the drug concentration required to inhibit 50% of cell growth.[3]
Visualizations: Synthesis, SAR, and Mechanism
Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.
Caption: Key structure-activity relationships for 4-aminopiperidine antifungals.[3]
Caption: Inhibition points in the fungal ergosterol biosynthesis pathway.[3][6]
Experimental Protocols
Protocol 1: General Synthesis via Reductive Amination
This protocol describes a general method for synthesizing 4-aminopiperidine derivatives from N-substituted 4-piperidones.[3][4][5]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the N-substituted 4-piperidone (1.0 eq.) and the desired primary amine (1.1 eq.) in a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions at room temperature. The use of this reagent is advantageous as it is mild and tolerant of various functional groups.[5]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-aminopiperidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the standardized microbroth dilution assay principles for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][7]
-
Medium Preparation: Use RPMI-1640 medium buffered with MOPS for the assay.
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the RPMI-1640 medium. The final concentration of DMSO in each well should not exceed 1%, a level that does not affect fungal growth.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from fresh cultures. For yeasts like Candida albicans, adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum size of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[8] For molds, prepare a spore suspension and adjust the concentration accordingly.[7]
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (fungal inoculum without compound) and a negative control (medium only). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC visually or by using a spectrophotometric plate reader. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% for yeasts, 90% for molds) compared to the positive control.[3]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of the compounds against a human cell line (e.g., HUVEC, HL-60).[3][8]
-
Cell Culture: Culture the selected human cell line in the appropriate medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo antifungal activities of aminopiperidine derivatives, novel ergosterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Biological Activity of N-(4-chlorophenyl)piperidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening of N-(4-chlorophenyl)piperidin-4-amine derivatives to identify and characterize their potential biological activities. The protocols outlined below are foundational for early-stage drug discovery and can be adapted based on the specific therapeutic targets of interest.
Introduction and Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] this compound derivatives represent a class of compounds with significant potential for therapeutic applications. The initial step in harnessing this potential is a systematic screening process to evaluate their biological effects.[3] This involves a series of in vitro assays designed to assess cytotoxicity, antimicrobial efficacy, and specific enzyme inhibition, providing a preliminary profile of a compound's activity and selectivity.
The screening cascade typically begins with broad cytotoxicity assays to determine the concentration range at which the compounds are toxic to cells.[4][5] Subsequently, more specific assays are employed to investigate desired biological activities, such as antimicrobial or enzyme inhibitory effects.[6][7][8] This tiered approach allows for the efficient identification of promising "hit" compounds for further development.
General Screening Workflow
The overall process for screening this compound derivatives can be visualized as a multi-step workflow. This begins with the preparation of the compound library and proceeds through a series of assays to narrow down the candidates with the most promising biological activity.
Caption: General workflow for screening biological activity.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the cytotoxicity, antimicrobial activity, and enzyme inhibitory potential of this compound derivatives.
This assay assesses the effect of the compounds on cell viability by measuring the metabolic activity of cells.[5] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cell lines in medium supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well plates
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate. The concentration range can be, for example, from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (microbes in broth without any compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.
Enzymes are common targets for drug action.[9][10] This protocol provides a general template for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes like kinases, proteases, or acetylcholinesterase.[8]
Materials:
-
This compound derivatives
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Detection reagent (specific to the product formed)
-
96-well or 384-well plates
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Test compound at various concentrations (e.g., 0.01 to 100 µM).
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature (or the optimal temperature for the enzyme) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature.
-
Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagent according to the assay kit's instructions.
-
Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and organized manner to facilitate the comparison of the different derivatives.
| Compound ID | Cytotoxicity IC50 (µM) | Antimicrobial MIC (µg/mL) | Enzyme Inhibition IC50 (µM) |
| MCF-7 | HEK293 | S. aureus | |
| Derivative 1 | 15.2 | > 100 | 8 |
| Derivative 2 | 5.8 | 25.6 | > 64 |
| Derivative 3 | > 100 | > 100 | 16 |
| Positive Control | Value | Value | Value |
Potential Signaling Pathway Modulation
This compound derivatives, as small molecules, can potentially interfere with various cellular signaling pathways. A common target for such compounds is the protein kinase signaling cascade, which is often dysregulated in diseases like cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. Pharmacological screening of synthetic piperidine derivatives - Art Boulevard [artboulevard.org]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.biobide.com [blog.biobide.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-(4-chlorophenyl)piperidin-4-amine in the Creation of Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(4-chlorophenyl)piperidin-4-amine and its derivatives as a core scaffold in the development of novel analgesic compounds. The information compiled from various scientific studies outlines the synthesis, pharmacological evaluation, and mechanism of action of these potential pain therapeutics.
Introduction
The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant analgesic drugs, including fentanyl and its analogs. The strategic substitution on the piperidine ring plays a crucial role in modulating the analgesic potency and pharmacokinetic properties of these compounds. This compound and its related structures, such as 4-(4'-chlorophenyl)-4-hydroxypiperidine, have emerged as versatile starting materials for the synthesis of novel analgesics. These compounds often exert their effects through interaction with the µ-opioid receptor (MOR), a key target in pain management. This document provides detailed protocols and data for researchers engaged in the discovery and development of new pain therapies based on this chemical scaffold.
Data Presentation: Analgesic Activity of Piperidine Derivatives
The following table summarizes the analgesic activity of various derivatives of the 4-(4-chlorophenyl)piperidine scaffold, as determined by common in vivo analgesic assays.
| Compound ID | Structure/Substitution | Animal Model | Assay | Dose | Analgesic Effect (% Inhibition or Latency) | Reference |
| HN58 | 4-amino methyl piperidine derivative | Mouse | Writhing Test | - | 100% inhibition | [1][2] |
| Series 2-5 | N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine | Wistar Rat | Tail Flick Test | 50 mg/kg (i.m.) | Significant analgesic activity | [3][4] |
| PD3 | 4-(4'-bromophenyl)-4-piperidinol derivative | Mouse | - | - | Highly significant analgesic effect (p < 0.01) | [5] |
| PD5 | 4-(4'-bromophenyl)-4-piperidinol derivative | Mouse | - | - | Highly significant analgesic effect (p < 0.01) | [5] |
| cis-42 | 3-methyl-4-(N-phenyl amido)piperidine derivative | - | - | - | 13,036 times more potent than morphine | [6] |
Experimental Protocols
Synthesis of N-Substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives
This protocol is a general method for the synthesis of N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine, a key intermediate for this compound based analgesics.
Materials:
-
4-(4'-chlorophenyl)-4-hydroxypiperidine
-
Appropriate phenacyl bromide or other alkylating/acylating agent
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO4)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve 4-(4'-chlorophenyl)-4-hydroxypiperidine (0.01 mol) and the desired phenacyl bromide (0.01 mol) separately in ethanol (20 mL each).[7]
-
Combine the solutions in a round-bottom flask and add potassium carbonate (K2CO3).[7]
-
Reflux the reaction mixture for 3 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Partition the mixture between brine and ethyl acetate.[7]
-
Separate the organic layer, dry it over magnesium sulfate (MgSO4), filter, and concentrate in vacuo.[7]
-
Recrystallize the crude product from acetonitrile to yield the pure N-substituted derivative.[7]
-
Characterize the final product using FT-IR, 1H NMR, and LC-MS to confirm its structure.[2]
In Vivo Analgesic Activity Assays
1. Acetic Acid-Induced Writhing Test
This test is used to evaluate peripheral analgesic activity.
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Divide the animals into groups (n=5-6 per group): control (vehicle), standard drug (e.g., diclofenac sodium), and test compound groups at various doses.
-
Administer the test compounds and standard drug orally or intraperitoneally 30 minutes before the induction of writhing.
-
Induce writhing by intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight).
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse for a period of 10-20 minutes.
-
Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
2. Tail-Flick Test
This test is used to assess centrally mediated analgesia.
Animals:
-
Male Wistar rats or Swiss albino mice
Procedure:
-
Gently restrain the animal and place the distal part of its tail on a radiant heat source of an analgesiometer.
-
Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer the test compounds, standard drug (e.g., pethidine), and vehicle to their respective groups.[3][4]
-
Measure the tail-flick latency at different time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes).
-
An increase in the tail-flick latency compared to the baseline and control group indicates an analgesic effect.
Mandatory Visualizations
Signaling Pathway
Caption: µ-Opioid Receptor Signaling Pathway for Analgesia.
Experimental Workflow
References
- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
Application Notes and Protocols: Synthesis and Antibacterial Screening of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Piperidine and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3][4][5] The piperidine scaffold is a key structural motif in numerous FDA-approved drugs and natural products, highlighting its therapeutic potential.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of piperidine derivatives and their subsequent evaluation for antibacterial activity.
Synthesis of Piperidine Derivatives
Several synthetic strategies can be employed to construct the piperidine ring and introduce diverse functionalities. This section outlines two common and effective methods: the Mannich reaction for the synthesis of piperidin-4-ones and a multi-component reaction for the synthesis of highly functionalized piperidines.
Synthetic Protocol 1: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones
The Mannich reaction is a classic and efficient method for the synthesis of piperidin-4-one derivatives.[6] This one-pot condensation reaction involves an amine, a non-enolizable aldehyde, and an enolizable ketone.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up and Purification: Upon completion, the reaction mixture is heated to boiling and then allowed to stand at room temperature overnight.[6] Concentrated HCl (30 ml) is added to precipitate the hydrochloride salt, which is collected by filtration and washed with a mixture of ethanol and ether (1:5).[6] The free base is obtained by treating a suspension of the hydrochloride salt in acetone with strong liquid ammonia and separating the aqueous layer.[6] The crude product is then recrystallized from ethanol to yield the pure 2,6-diaryl-3-methyl-4-piperidone.[6]
// Nodes reagents [label="Ethyl Methyl Ketone +\nBenzaldehyde +\nSubstituted Aldehyde +\nAmmonium Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Mannich Reaction\n(Stir at RT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Acidification (HCl) &\nPrecipitation", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Filtration & Washing", fillcolor="#FBBC05", fontcolor="#202124"]; basification [label="Basification (NH3)\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Recrystallization\n(Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure 2,6-Diaryl-3-methyl-\n4-piperidone", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges reagents -> reaction; solvent -> reaction; reaction -> workup; workup -> filtration; filtration -> basification; basification -> purification; purification -> product; } ` Caption: Synthetic workflow for 2,6-diaryl-3-methyl-4-piperidones via Mannich reaction.
Synthetic Protocol 2: Multi-component Synthesis of Functionalized Piperidines
Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules in a single step, minimizing waste and purification efforts.
Experimental Protocol:
-
Reaction Setup: In a 50 ml round-bottom flask, combine an aniline (0.01 mol), an aldehyde (0.01 mol), a β-ketoester (0.005 mmol), and ZnCl2 (0.01 mol) in ethanol (10 ml).[2]
-
Reaction Conditions: Stir the mixture at room temperature for 7 to 9 hours.[2] Monitor the reaction by TLC.[2]
-
Work-up and Purification: The resulting solid precipitate is collected by vacuum filtration and washed with aqueous ethanol to afford the crude product.[2] Further purification can be achieved by recrystallization or column chromatography.
Antibacterial Screening Protocols
The antibacterial activity of the synthesized piperidine derivatives can be assessed using various methods. The disc diffusion method provides a qualitative screening, while the broth microdilution method offers quantitative data in the form of the Minimum Inhibitory Concentration (MIC).
Protocol 1: Disc Diffusion Method
This method is a preliminary test to evaluate the antibacterial activity of the synthesized compounds.[1]
Experimental Protocol:
-
Preparation of Materials: Prepare sterile Mueller-Hinton agar (MHA) plates.[1] Whatman No. 1 filter paper discs (6 mm in diameter) are sterilized.[1]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Assay Procedure:
-
Dissolve the synthesized piperidine derivatives in a suitable solvent (e.g., ethanol or DMSO) to a concentration of 10 mg/mL.[1]
-
Impregnate the sterile discs with aliquots (10 µL and 20 µL) of the compound solutions.[1][7]
-
Evenly spread 0.1 mL of the prepared bacterial inoculum onto the surface of the MHA plates.[7]
-
Place the impregnated discs on the inoculated agar surface.
-
Include a standard antibiotic (e.g., chloramphenicol) as a positive control and a solvent-impregnated disc as a negative control.[1]
-
-
Incubation and Measurement: Incubate the plates at 37°C for 16-24 hours. Measure the diameter of the zone of inhibition around each disc in millimeters.[2][7]
Protocol 2: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Experimental Protocol:
-
Preparation of Microtiter Plates: Use sterile 96-well microtiter plates.[8][9]
-
Preparation of Compound Dilutions:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration for testing (typically 5 x 10^5 CFU/mL).[9][11]
-
Inoculation and Incubation:
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
// Nodes start [label="Synthesized Piperidine\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; disc_diffusion [label="Disc Diffusion Method\n(Qualitative Screening)", fillcolor="#F1F3F4", fontcolor="#202124"]; broth_microdilution [label="Broth Microdilution\n(Quantitative MIC)", fillcolor="#F1F3F4", fontcolor="#202124"]; active_compounds [label="Identify Active Compounds", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; mic_determination [label="Determine MIC Values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis &\nStructure-Activity Relationship", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Lead Compound Identification", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> disc_diffusion; disc_diffusion -> active_compounds; active_compounds -> broth_microdilution [label=" If Active "]; broth_microdilution -> mic_determination; mic_determination -> data_analysis; data_analysis -> end; } ` Caption: Logical workflow for antibacterial screening of piperidine derivatives.
Data Presentation
The antibacterial activity data for the synthesized piperidine derivatives should be summarized in clear and concise tables for easy comparison.
Table 1: Antibacterial Activity of Piperidin-4-one Derivatives against various bacterial strains (Zone of Inhibition in mm)
| Compound | Concentration (µ g/disc ) | Staphylococcus aureus | Escherichia coli | Bacillus subtilis |
| 1a | 100 | 12 | 10 | 11 |
| 1b | 100 | 15 | 13 | 14 |
| 2a | 100 | 11 | 9 | 10 |
| 2b | 100 | 16 | 14 | 15 |
| Ampicillin | 100 | 25 | 22 | 24 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[6]
Table 2: Minimum Inhibitory Concentration (MIC) of Piperidine Derivatives (in µg/mL)
| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Escherichia coli |
| Derivative A | 16 | 32 | >64 |
| Derivative B | 8 | 16 | 64 |
| Derivative C | 32 | 64 | >64 |
| Linezolid | 2 | 2 | - |
| Ciprofloxacin | 0.5 | 1 | 0.25 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[12][13]
Conclusion
The synthetic and screening protocols outlined in this document provide a robust framework for the discovery and development of novel piperidine-based antibacterial agents. The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the optimization of antibacterial potency and pharmacokinetic properties. Through systematic synthesis and rigorous biological evaluation, new lead compounds can be identified to combat the growing threat of antibiotic resistance.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A facile synthesis, antibacterial, and antitubercular studies of some piperidin-4-one and tetrahydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-chlorophenyl)piperidin-4-amine
Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Buchwald-Hartwig amination method.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed. | - Use a pre-formed Pd(0) catalyst or a precatalyst that is easily activated. - Ensure anaerobic conditions, as oxygen can deactivate the catalyst. - Consider adding a reducing agent like hydrazine or DIBAL if using a Pd(II) source.[1] |
| Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates. | - Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[2] - Bidentate ligands like BINAP or DPPF can be effective, especially for primary amines.[3] | |
| Incorrect Base: The base may not be strong enough to deprotonate the amine or may be sterically hindered. | - Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. - Weaker bases like carbonates or phosphates can be effective with more reactive substrates or newer generation catalysts. | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | - Increase the reaction temperature, typically to 80-110 °C for toluene or dioxane. | |
| Poor Solubility of Reagents: Reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction. | - Screen different solvents such as toluene, dioxane, THF, or a mixture. - Ensure vigorous stirring to improve mixing.[1] | |
| Incomplete Reaction (Starting Material Remains) | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress by TLC or GC/MS.[4] - Extend the reaction time. |
| Catalyst Deactivation: The catalyst may have lost activity over the course of the reaction. | - Increase the catalyst loading. - Add a fresh portion of the catalyst to the reaction mixture. | |
| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | - This can be caused by β-hydride elimination.[3] - Lowering the reaction temperature may suppress this side reaction.[5] - The choice of ligand can also influence the rate of reductive elimination versus β-hydride elimination. |
| Homocoupling of Aryl Halide: Two molecules of the aryl halide react to form a biaryl compound. | - This is often a result of side reactions of the organopalladium intermediates. - Optimizing the reaction conditions, particularly the ligand and temperature, can minimize this. | |
| Difficulty in Product Purification | Co-elution with Ligand or Byproducts: The desired product may have a similar polarity to the phosphine ligand oxide or other impurities. | - Use flash column chromatography with a carefully selected solvent system.[4] - A preliminary acid-base extraction can help to separate the basic product from neutral impurities. |
| Residual Palladium: The final product may be contaminated with palladium. | - Treatment with activated carbon or silica-based metal scavengers can remove residual palladium. |
Frequently Asked Questions (FAQs)
General Synthesis
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method is the Buchwald-Hartwig amination.[3][6] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (or pseudohalide) and an amine. For this specific synthesis, the reaction would involve coupling 4-aminopiperidine (or a protected version) with 1-chloro-4-iodobenzene or 1,4-dichlorobenzene.
Q2: Are there alternative synthetic routes?
Yes, other methods exist, though they may be less general. These include:
-
Grignard Reaction: Reacting 4-chlorophenylmagnesium bromide with an N-protected piperidinone, followed by deprotection.[7]
-
Nucleophilic Aromatic Substitution (SNAr): This is generally less effective for this type of unactivated aryl chloride unless harsh reaction conditions are used.
Optimization of Buchwald-Hartwig Amination
Q3: Which aryl halide should I use: 1-chloro-4-iodobenzene or 1,4-dichlorobenzene?
Aryl iodides are generally more reactive than aryl chlorides in oxidative addition to the palladium catalyst.[3] Therefore, using 1-chloro-4-iodobenzene and coupling at the iodine position would likely proceed under milder conditions and may give a higher yield. However, aryl chlorides are often less expensive.
Q4: What is the best catalyst and ligand combination?
The optimal combination can be substrate-dependent. For the coupling of amines with aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred. Some commonly used and effective ligands include:
-
XPhos: Often provides high yields for a broad range of substrates.
-
SPhos: Another highly effective and general ligand.
-
BrettPhos: Known for its effectiveness in challenging couplings.[2]
As for the palladium source, precatalysts such as [Pd(cinnamyl)Cl]2 or commercially available G3/G4 palladacycles are often more reliable than Pd(OAc)2 or Pd2(dba)3 as they form the active Pd(0) species more cleanly.[1]
Q5: Which base and solvent are recommended?
A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction. Other bases like potassium tert-butoxide (KOtBu) or LHMDS can also be used. Anhydrous aprotic solvents are necessary, with toluene and 1,4-dioxane being the most frequently used.
Reaction Monitoring and Work-up
Q6: How should I monitor the progress of the reaction?
The reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4] A small aliquot of the reaction mixture can be taken, diluted, and analyzed to check for the consumption of the starting materials and the formation of the product.
Q7: What is a typical work-up and purification procedure?
A general procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting with a suitable organic solvent like ethyl acetate.
-
Washing with water or brine to remove the inorganic base and salts.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by flash column chromatography on silica gel.
An acidic wash can be incorporated to extract the basic amine product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is re-extracted with an organic solvent.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), 4-aminopiperidine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.02-0.1 mmol), and the palladium catalyst (0.01-0.05 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. google.com [google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
Technical Support Center: Purification of N-(4-chlorophenyl)piperidin-4-amine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-(4-chlorophenyl)piperidin-4-amine using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation/Overlapping Peaks | Incorrect mobile phase polarity. | Optimize the solvent system. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. | |
| Peak Tailing | Strong interaction between the basic amine and acidic silica gel.[1] | Add a small amount of a competing amine, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic silanol groups on the silica gel.[1] |
| Alternatively, use a different stationary phase like alumina or an amine-functionalized silica gel.[1] | ||
| Low or No Recovery of the Compound | The compound is too polar and is irreversibly adsorbed onto the silica gel. | Use a more polar mobile phase, such as a gradient of methanol in dichloromethane.[2] |
| Compound degradation on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.[2] | |
| The compound is not eluting with the current solvent system. | If the compound is not coming off the column, a more aggressive solvent system containing ammonia may be necessary. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used in small percentages (1-10%) in dichloromethane.[2] | |
| Compound Elutes Too Quickly (in the Solvent Front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexanes). |
| Irreproducible Results | Inconsistent packing of the column. | Ensure the column is packed uniformly without any cracks or channels. A well-packed column is crucial for reproducible separations. |
| Variation in mobile phase composition. | Prepare fresh mobile phase for each purification and ensure accurate measurement of solvent ratios. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point for the purification of this compound on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting gradient could be from 10% to 50% ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q2: How can I visualize the compound on a TLC plate if it is not UV active?
A2: If this compound is not sufficiently UV active, you can use a variety of staining solutions. A common stain for amines is a ninhydrin solution, which will develop a colored spot upon heating. Other general-purpose stains like potassium permanganate or vanillin can also be used.
Q3: What is the expected Rf value for this compound?
A3: The Rf value is highly dependent on the specific mobile phase composition. In a system of 3:1 hexanes/ethyl acetate, related piperidine derivatives have shown Rf values in the range of 0.2-0.3. For this compound, a similar range would be a good target for achieving good separation on a column.
Q4: Should I use dry loading or wet loading for my sample?
A4: Both methods can be effective. Wet loading, where the sample is dissolved in a minimal amount of the initial mobile phase, is often simpler. However, if your compound has poor solubility in the mobile phase, dry loading is recommended. To dry load, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent completely before carefully adding the silica-sample mixture to the top of the column.
Q5: My compound appears as two spots on the TLC plate even after purification. What could be the reason?
A5: For some piperidine derivatives, the appearance of two spots or peaks can be due to differential ionization or interaction with the stationary phase, especially if the compound is a free base. Adding a buffer to the mobile phase or using a different column chemistry, such as a reversed-phase column, may help to resolve this issue.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase bed. Drain the excess solvent until it is just level with the top of the silica.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Piperidine Derivatives
| Stationary Phase | Mobile Phase System | Typical Rf Range | Notes |
| Silica Gel | Hexanes / Ethyl Acetate | 0.2 - 0.4 | A good starting point for many piperidine derivatives. |
| Silica Gel | Dichloromethane / Methanol | 0.3 - 0.5 | Useful for more polar piperidine derivatives. |
| Alumina (basic) | Hexanes / Ethyl Acetate | 0.3 - 0.6 | Can reduce peak tailing for basic amines. |
| Amine-functionalized Silica | Hexanes / Ethyl Acetate | 0.4 - 0.7 | Often provides excellent peak shape without mobile phase additives. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
overcoming challenges in the synthesis of N-(4-chlorophenyl)piperidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-chlorophenyl)piperidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of 4-aminopiperidine (or a protected version like N-Boc-4-aminopiperidine) with a 4-chlorophenyl halide (e.g., 1-chloro-4-iodobenzene or 1,4-dichlorobenzene). An alternative route is a reductive amination involving the reaction of 4-(4-chlorophenylamino)cyclohexanone with a reducing agent.
Q2: Why is the Buchwald-Hartwig amination the preferred method?
A2: The Buchwald-Hartwig amination is highly versatile and allows for the formation of the C-N bond under relatively mild conditions with good functional group tolerance.[1] It offers a more direct route compared to multi-step classical methods.
Q3: What are the key parameters to control in a Buchwald-Hartwig amination for this synthesis?
A3: The critical parameters to optimize are the choice of palladium catalyst, the phosphine ligand, the base, the solvent, and the reaction temperature. The reactivity of the aryl halide (I > Br > Cl) also plays a significant role.[1]
Q4: Can I use 1,4-dichlorobenzene as the aryl halide?
A4: While it is possible, aryl chlorides are generally less reactive than aryl bromides and iodides in Buchwald-Hartwig aminations.[1] Reactions with 1,4-dichlorobenzene may require more active catalysts, specialized ligands, and higher reaction temperatures to achieve good yields. Using 1-chloro-4-iodobenzene is often a more reliable starting point, as the reaction will selectively occur at the more reactive iodine-bearing position.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A common solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Recrystallization from a suitable solvent can also be employed for further purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed. | Ensure anhydrous and anaerobic conditions. Use a pre-catalyst or add a reducing agent if starting with a Pd(II) source. Consider using a more robust ligand. |
| Poorly Chosen Ligand: The ligand may not be suitable for the coupling of an aryl chloride or for the specific amine substrate. | For aryl chlorides, bulky, electron-rich phosphine ligands like BippyPhos or those from the Buchwald ligand family are often effective.[2] | |
| Incorrect Base: The base may not be strong enough to deprotonate the amine or may be sterically hindered. | Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base. Other options include potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3). | |
| Low Reaction Temperature: The temperature may be insufficient to drive the reaction, especially with an aryl chloride. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be beneficial. | |
| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced, removing the halogen and forming chlorobenzene. | This can be a competing reaction. Optimizing the ligand-to-palladium ratio and ensuring the amine is present in a slight excess can sometimes suppress this side reaction. |
| Diarylation: The piperidine nitrogen is also arylated, leading to a diarylated product. | This is more likely to occur if the piperidine nitrogen is unprotected. Using N-Boc-4-aminopiperidine as the starting material will prevent this side reaction. The Boc group can be removed in a subsequent step. | |
| Difficulty in Product Isolation | Emulsion during Workup: The product and/or starting materials may be acting as surfactants. | Add a saturated brine solution to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of celite can also be helpful. |
| Co-elution of Impurities: Impurities may have similar polarity to the desired product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of N-Boc-4-aminopiperidine with 1-chloro-4-iodobenzene
This protocol provides a general procedure for the synthesis of N-(4-chlorophenyl)-N-Boc-piperidin-4-amine, which can then be deprotected to yield the final product.
Materials:
-
N-Boc-4-aminopiperidine
-
1-chloro-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
BippyPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and BippyPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene to the flask.
-
Add N-Boc-4-aminopiperidine (1.2 equivalents) and 1-chloro-4-iodobenzene (1.0 equivalent).
-
Finally, add sodium tert-butoxide (1.4 equivalents) under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of the Boc Group:
-
Dissolve the purified N-(4-chlorophenyl)-N-Boc-piperidin-4-amine in dichloromethane.
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain this compound.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis.
References
Technical Support Center: Synthesis of N-(4-chlorophenyl)piperidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-chlorophenyl)piperidin-4-amine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions. Two primary synthetic routes are covered: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination of 4-Piperidinone with 4-Chloroaniline
Diagram of Troubleshooting Workflow for Reductive Amination
A troubleshooting workflow for reductive amination.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | 1. Incomplete imine formation: The equilibrium between the ketone/amine and the imine may not favor the imine. | a. Acid catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. b. Water removal: Use a dehydrating agent like molecular sieves or a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine. |
| 2. Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. | Use a fresh batch of the reducing agent. Ensure it is stored under anhydrous conditions. | |
| Presence of unreacted starting materials (4-piperidinone and/or 4-chloroaniline) | 1. Insufficient reaction time: The reaction may not have reached completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Extend the reaction time if necessary. |
| 2. Suboptimal temperature: The reaction temperature may be too low for efficient conversion. | Gradually increase the reaction temperature while monitoring for side-product formation. | |
| Presence of imine impurity in the final product | 1. Incomplete reduction: The amount of reducing agent may be insufficient, or its reactivity may be too low. | a. Increase reducing agent: Add additional equivalents of the reducing agent (e.g., sodium triacetoxyborohydride). b. Use a more reactive reducing agent: Consider using a different borohydride reagent, but be mindful of selectivity. |
| Formation of over-alkylated byproducts (e.g., tertiary amine) | 1. Use of a strong reducing agent: Some reducing agents can reduce the initially formed secondary amine further. | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] |
Buchwald-Hartwig Amination of 4-aminopiperidine with 1-chloro-4-iodobenzene
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | 1. Inactive catalyst: The palladium catalyst may have been deactivated by oxygen or other impurities. | a. Degas solvents: Thoroughly degas all solvents before use. b. Use a pre-catalyst: Employ a stable palladium pre-catalyst that is activated in situ. c. Check ligand quality: Ensure the phosphine ligand has not been oxidized. |
| 2. Inappropriate base: The chosen base may not be strong enough to deprotonate the amine or may be sterically hindered. | Screen different bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). | |
| Formation of hydrodehalogenation byproduct (aniline) | 1. β-hydride elimination: This is a known side reaction in palladium-catalyzed aminations.[2] | a. Ligand selection: Use bulky electron-rich phosphine ligands that favor reductive elimination over β-hydride elimination. b. Lower reaction temperature: This can sometimes disfavor the β-hydride elimination pathway. |
| Formation of diarylamine byproduct | 1. Reaction of the product with the aryl halide: The desired product can act as a nucleophile in a subsequent coupling reaction. | a. Control stoichiometry: Use a slight excess of the amine to favor the formation of the mono-arylated product. b. Lower reaction temperature: This can reduce the rate of the second amination. |
| Low yield with aryl chlorides | 1. Lower reactivity of aryl chlorides: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds in oxidative addition. | a. Use a more active catalyst system: Employ specialized ligands and palladium sources designed for aryl chloride activation. b. Higher reaction temperatures: May be required to facilitate oxidative addition, but monitor for decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of a piperidin-4-one derivative with 4-chloroaniline in the presence of a reducing agent.[3] This is often a one-pot procedure.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-aminopiperidine derivative with an aryl halide, such as 1-chloro-4-iodobenzene.[4]
Q2: What are the typical side-products I might see in the reductive amination synthesis?
A2: Common side-products in the reductive amination synthesis include:
-
Unreacted starting materials: 4-Piperidinone and 4-chloroaniline may be present if the reaction does not go to completion.
-
Imine intermediate: Incomplete reduction of the initially formed imine can lead to its presence as an impurity.
-
Over-alkylation products: Although less common with controlled conditions, the formation of tertiary amines is a possibility.
Q3: What are the characteristic side-products of the Buchwald-Hartwig amination for this synthesis?
A3: In the Buchwald-Hartwig synthesis, you may encounter:
-
Hydrodehalogenation product: Formation of aniline from the aryl halide.[2]
-
Diarylamine: The product, this compound, can react with another molecule of the aryl halide.
-
Products from ligand or catalyst decomposition.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved by:
-
Column chromatography: Using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common method to separate the product from impurities.[5]
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an effective purification technique.
-
Acid-base extraction: As an amine, the product can be protonated and extracted into an aqueous acidic phase, washed, and then liberated by basification and extraction into an organic solvent. This can help remove non-basic impurities.
Q5: What analytical techniques are best for monitoring the reaction and assessing product purity?
A5: The following techniques are highly recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the product and any side-products by their mass-to-charge ratio and retention time.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.[6]
Data Presentation
Table 1: Comparison of Synthetic Routes for N-Aryl Piperidine Derivatives
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | Ketone/Aldehyde + Amine | Aryl Halide + Amine |
| Catalyst | Typically not required (acid catalysis may be used) | Palladium catalyst with a phosphine ligand |
| Reagents | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., NaOtBu, Cs₂CO₃) |
| Common Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Toluene, Dioxane, Dimethylformamide (DMF) |
| Typical Temperature | Room temperature to moderate heating | Elevated temperatures (80-120 °C) |
| Potential Side-Products | Imine intermediate, over-alkylation products | Hydrodehalogenation, diarylation |
| Advantages | Often a one-pot reaction, readily available starting materials | Broad substrate scope, good functional group tolerance |
| Disadvantages | Can have selectivity issues with certain substrates | Cost of palladium catalyst and ligands, sensitivity to air and moisture |
Note: This table provides a general comparison. Optimal conditions and outcomes are substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a general representation and may require optimization for specific laboratory conditions.
Materials:
-
1-Boc-4-piperidone
-
4-Chloroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Imine Formation and Reduction:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.1 eq) in DCE, add acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification of Boc-protected Intermediate:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain Boc-protected this compound.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a salt, or perform an aqueous work-up with basification and extraction to obtain the free amine.
-
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general representation and requires strict anhydrous and anaerobic conditions.
Materials:
-
4-Amino-1-Boc-piperidine
-
1-Chloro-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (or pre-catalyst), the phosphine ligand, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add 4-amino-1-Boc-piperidine (1.2 eq) and 1-chloro-4-iodobenzene (1.0 eq).
-
Add anhydrous, degassed toluene via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification of Boc-protected Intermediate:
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection:
-
Follow the deprotection procedure as described in Protocol 1.
-
References
Technical Support Center: Optimization of N-arylation of Piperidin-4-amine
Welcome to the technical support center for the N-arylation of piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-arylation of piperidin-4-amine?
The main challenges in the N-arylation of piperidin-4-amine stem from its structure, which contains two distinct nucleophilic nitrogen atoms: a secondary amine within the piperidine ring and a primary amine at the 4-position. Key challenges include:
-
Chemoselectivity: Achieving selective arylation at the piperidine ring nitrogen (N1) without concurrent arylation of the 4-amino group.
-
Diarylation: The formation of a diarylated product where both the ring nitrogen and the 4-amino group are arylated.
-
Low Yields: Incomplete conversion or the formation of side products can lead to low yields of the desired mono-arylated product.
Q2: Which catalytic system is better for this reaction: Palladium- or Copper-based?
Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) systems can be employed for the N-arylation of piperidin-4-amine. The choice often depends on the desired selectivity and the specific substrates.
-
Palladium-catalyzed (Buchwald-Hartwig): Generally offers milder reaction conditions and a broader substrate scope. Ligand choice is crucial for controlling reactivity and selectivity. For substrates with multiple amine groups, Pd-catalyzed systems can sometimes offer better selectivity for the arylation of the exocyclic amino group.
-
Copper-catalyzed (Ullmann): Often requires higher temperatures but can be more cost-effective. In some cases, copper catalysts can show selectivity for the arylation of an azole nitrogen over an amino group, a principle that can be relevant when dealing with multiple nitrogen nucleophiles.
For selective N-arylation of the piperidine ring nitrogen, a strategy involving protection of the 4-amino group is often the most reliable approach, regardless of the catalytic system chosen.
Q3: How can I achieve selective mono-N-arylation on the piperidine ring?
The most effective strategy for selective mono-N-arylation at the piperidine ring nitrogen is to use a protecting group for the 4-amino group. The tert-butoxycarbonyl (Boc) group is a common and effective choice. The general workflow is as follows:
-
Protection: Protect the primary amino group of piperidin-4-amine with a suitable protecting group (e.g., Boc anhydride).
-
N-Arylation: Perform the N-arylation reaction on the protected intermediate. The piperidine ring nitrogen is now the more accessible and reactive site for arylation.
-
Deprotection: Remove the protecting group to yield the desired N1-aryl-piperidin-4-amine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst: The palladium or copper catalyst may not be in its active oxidation state. | For Pd(II) precatalysts, ensure the presence of a suitable reducing agent in the reaction mixture, which can be the amine substrate itself or the phosphine ligand. Using a pre-activated Pd(0) source like Pd₂(dba)₃ can also be beneficial. For copper-catalyzed reactions, ensure the use of a Cu(I) source. |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific aryl halide and amine coupling partners. | Screen a variety of phosphine ligands for palladium-catalyzed reactions (e.g., Xantphos, RuPhos) or nitrogen/oxygen-based ligands for copper-catalyzed reactions. | |
| Incorrect Base: The base may be too weak to deprotonate the amine or too strong, leading to side reactions. | For Buchwald-Hartwig reactions, common bases include NaOt-Bu and LHMDS. For Ullmann couplings, K₂CO₃ or K₃PO₄ are often used. The choice of base can be critical and may require optimization. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed. | Gradually increase the reaction temperature. Ullmann reactions, in particular, often require higher temperatures than Buchwald-Hartwig couplings. | |
| Formation of Diarylated Product | Unprotected 4-Amino Group: The primary amine at the 4-position is nucleophilic and can compete with the piperidine nitrogen for the aryl halide. | Protect the 4-amino group with a Boc or other suitable protecting group before the N-arylation step. |
| Excess Aryl Halide: Using a large excess of the aryl halide can drive the reaction towards diarylation. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the protected piperidin-4-amine. | |
| Hydrodehalogenation of Aryl Halide | Presence of Water or Protic Solvents: This can lead to the quenching of reactive intermediates. | Ensure the use of anhydrous solvents and reagents. Degassing the solvent can also be beneficial. |
| Side Reaction with the Base: Some strong bases can promote the reduction of the aryl halide. | Consider using a weaker base if hydrodehalogenation is a significant issue. | |
| Difficulty in Product Purification | Similar Polarity of Starting Material and Product: This can make chromatographic separation challenging. | If using a protected intermediate, the significant change in polarity after deprotection can aid in purification. Adjusting the protecting group can also alter the polarity of the intermediate. |
Data on Reaction Conditions for N-Arylation of Piperidine Derivatives
The following tables summarize typical reaction conditions for Buchwald-Hartwig and Ullmann-type couplings of piperidine derivatives, which can serve as a starting point for the optimization of the N-arylation of (protected) piperidin-4-amine.
Table 1: Typical Conditions for Buchwald-Hartwig N-Arylation of Piperidines
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ is a common precatalyst that is reduced in situ. |
| Ligand | Xantphos, RuPhos, or other biaryl phosphines (1.1-1.5 eq. to Pd) | Ligand choice is critical and highly substrate-dependent. |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 eq.) | Strong, non-nucleophilic bases are generally preferred. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed solvents are recommended. |
| Temperature | 80-120 °C | Reaction temperature may need to be optimized. |
| Aryl Halide | Aryl bromides or iodides | Aryl chlorides may require more specialized catalyst systems. |
Table 2: Typical Conditions for Ullmann-type N-Arylation of Piperidines
| Parameter | Condition | Notes |
| Catalyst | CuI (5-20 mol%) | Cu(I) salts are the most common catalysts. |
| Ligand | L-proline, 1,10-phenanthroline, or other N,O-ligands (10-40 mol%) | Ligands can significantly improve reaction rates and yields. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Inorganic bases are typically used. |
| Solvent | DMSO, DMF, or NMP | High-boiling polar aprotic solvents are common. |
| Temperature | 100-160 °C | Higher temperatures are often required compared to Pd-catalysis. |
| Aryl Halide | Aryl iodides or bromides | Aryl iodides are generally more reactive. |
Experimental Protocols
Protocol 1: Boc-Protection of Piperidin-4-amine
-
Dissolve piperidin-4-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base such as triethylamine (1.1 eq.) or sodium bicarbonate (2.0 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by extracting with an organic solvent and washing with water and brine.
-
Purify the product, tert-butyl (piperidin-4-yl)carbamate, by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of tert-butyl (piperidin-4-yl)carbamate
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 eq.) and tert-butyl (piperidin-4-yl)carbamate (1.2 eq.) followed by anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Boc-Deprotection
-
Dissolve the purified N-aryl-4-(Boc-amino)piperidine in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The product can be isolated as the corresponding salt or neutralized with a base and extracted to obtain the free amine.
Technical Support Center: HPLC Separation of N-(4-chlorophenyl)piperidin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC separation of N-(4-chlorophenyl)piperidin-4-amine. The information is tailored to researchers, scientists, and drug development professionals to help resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for the reversed-phase HPLC analysis of this compound would involve a C18 column with a mobile phase consisting of a mixture of aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol. Due to the basic nature of the piperidine and aniline nitrogens, controlling the mobile phase pH is crucial for good peak shape.
Q2: Why is my peak for this compound tailing?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2] It is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the surface of the silica-based column packing material.[1][2] At mid-range pH, these silanols can be ionized and interact with the protonated analyte, leading to tailing peaks.
Q3: How can I improve the peak shape and reduce tailing?
Several strategies can be employed to improve peak shape:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the basic analyte.[2]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry.[3]
-
Column Selection: Employing a column with low silanol activity or an end-capped column is recommended.[4] Newer generation columns, such as those with embedded polar groups or charged surfaces, are also designed to provide better peak shape for basic compounds.[2]
-
Lowering Sample Concentration: Overloading the column can lead to peak tailing.[2] Try reducing the injection volume or diluting the sample.[2]
Q4: My retention time for this compound is drifting. What could be the cause?
Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.[5]
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can lead to shifts in retention time.[5]
-
Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven is recommended for stable retention times.[5]
-
Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases, leading to changes in retention.[1]
Q5: I am not seeing any peak for my compound. What should I check?
If no peak is observed, consider the following:
-
Solubility Issues: this compound may have limited solubility in the mobile phase, causing it to precipitate in the system. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[6] The related compound, 4-(4-chlorophenyl)piperidin-4-ol, has limited water solubility but is more soluble in polar organic solvents like methanol and ethanol.[5]
-
Injection Problems: Check for issues with the autosampler or manual injector, such as a blocked needle or an incompletely filled sample loop.[6]
-
Detector Settings: Verify that the detector is set to an appropriate wavelength for your compound. For compounds with a chlorophenyl group, a wavelength in the range of 220-230 nm is a reasonable starting point. A validated method for a similar compound used a UV detection wavelength of 220 nm.[7][8]
-
Compound Stability: While not highly reactive, consider the possibility of on-column degradation, although this is less common under typical reversed-phase conditions.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This is a frequent challenge with basic analytes. The primary cause of peak tailing is the interaction of the basic analyte with acidic silanol groups on the column packing.[1][2]
Caption: Troubleshooting workflow for addressing poor peak shape.
Issue 2: Inconsistent Retention Times
Fluctuations in retention time can compromise the reliability of your analytical method.
Caption: Troubleshooting workflow for inconsistent retention times.
Experimental Protocols
Typical HPLC Method for this compound
This protocol is a recommended starting point and may require optimization for your specific application. It is based on a validated method for the structurally similar compound, 4-(4-chlorophenyl)-4-hydroxypiperidine.[7][8]
1. Sample Preparation:
- Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).
- The final concentration should be within the linear range of the detector. A starting concentration of 1 mg/mL is often suitable.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 50 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
3. Method Execution:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase or sample solvent) to ensure no interfering peaks are present.
- Inject the prepared standard and sample solutions.
- Integrate the peak corresponding to this compound and perform quantitation as required.
Data Presentation
Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Related) | 4-(4-chlorophenyl)piperidin-4-ol (Experimental) |
| Molecular Formula | C11H15ClN2 | C11H14ClNO |
| Molecular Weight | 210.7 g/mol | 211.69 g/mol |
| XLogP | 2.7 (for 4-(4-chlorophenyl)piperidine)[6] | 1.6 |
| Water Solubility | Likely low | 340 mg/L[5] |
| Melting Point | Not available | 137-140 °C[2] |
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH; use an end-capped column; add a mobile phase modifier (e.g., TEA).[1][2][3] |
| Column overload | Reduce injection volume or sample concentration.[2] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve sample in mobile phase or a weaker solvent.[6] |
| Broad Peaks | Extra-column band broadening | Use shorter, narrower tubing; ensure proper connections.[2] |
| Column contamination or degradation | Flush the column with a strong solvent; replace the column if necessary.[2] | |
| Split Peaks | Column void or blockage | Replace the column; use a guard column.[1] |
| Sample solvent incompatibility | Ensure sample solvent is miscible with the mobile phase.[6] | |
| No/Low Signal | Compound not eluting | Decrease mobile phase polarity (increase organic content). |
| Detector issue | Check lamp and detector settings.[5] | |
| Sample degradation | Prepare fresh samples and use appropriate storage conditions. |
References
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7 | Chemsrc [chemsrc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. N-Phenyl-4-piperidinamine [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatography of piperidine-containing compounds.
Troubleshooting Guide
Peak tailing is a common chromatographic problem, particularly for basic compounds like piperidines, and can significantly impact resolution, sensitivity, and quantitation accuracy.[1] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.
Question: My piperidine compound is showing significant peak tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for piperidine and other basic compounds in reversed-phase HPLC is primarily caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1][2][3] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetric peak shape.[1] Other contributing factors can include column overload, inappropriate mobile phase conditions, and extra-column effects.
Here is a step-by-step troubleshooting workflow to address peak tailing:
Frequently Asked Questions (FAQs)
Q1: How does mobile phase pH affect the peak shape of piperidine compounds?
A1: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like piperidines.[4][5] At a mid-range pH, the acidic silanol groups on the silica stationary phase are ionized (negatively charged), and the basic piperidine is protonated (positively charged). This leads to strong ionic interactions, causing peak tailing. By lowering the mobile phase pH to between 2 and 4, the silanol groups become protonated and their ability to interact with the basic analyte is suppressed, leading to improved peak symmetry.[5]
Q2: What is the role of a competing base, like triethylamine (TEA), in the mobile phase?
A2: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to reduce peak tailing.[6] The competing base is a small, basic molecule that interacts with the active silanol sites on the stationary phase, effectively "masking" them from the piperidine analyte.[6] This minimizes the secondary ionic interactions that cause tailing. However, it is important to note that the use of amine additives can sometimes lead to shorter column lifetimes.[6]
Q3: When should I consider using a different type of HPLC column?
A3: If optimizing the mobile phase does not resolve the peak tailing, a different column chemistry should be considered. Modern "Type B" silica columns, which have a lower metal content and are often end-capped, show reduced silanol activity and are a good starting point.[1] For particularly problematic basic compounds, consider the following options:
-
End-capped columns: These columns have been treated to reduce the number of free silanol groups.
-
Base-deactivated columns: These are specifically designed for the analysis of basic compounds and have a highly deactivated silica surface.
-
Polar-embedded columns: These columns have a polar group embedded in the stationary phase that helps to shield the analyte from the silica surface.
-
Hybrid silica-organic columns: These columns offer a wider usable pH range, allowing for the analysis of basic compounds at a higher pH where they are not charged.
-
Polymer-based columns: These columns do not have a silica backbone and therefore do not have silanol groups, eliminating the primary cause of peak tailing for basic compounds.[1]
Q4: Can column overload cause peak tailing for all compounds?
A4: Yes, column overload can cause peak tailing for any compound, not just basic ones. When the sample concentration is too high, the stationary phase becomes saturated, leading to a distorted peak shape. A simple way to check for column overload is to dilute the sample and re-inject it. If the peak shape improves, then column overload was a contributing factor.
Q5: What are extra-column effects and how can they be minimized?
A5: Extra-column effects refer to peak broadening and tailing that occur outside of the analytical column. This can be caused by excessive tubing length or diameter between the injector, column, and detector. To minimize these effects, use tubing with the shortest possible length and the smallest internal diameter that is practical for your system.[2]
Data Presentation
The following tables summarize the expected impact of various chromatographic parameters on the peak shape of piperidine compounds.
Table 1: Effect of Mobile Phase pH on USP Tailing Factor for a Typical Piperidine Compound
| Mobile Phase pH | Expected USP Tailing Factor* | Rationale |
| 7.0 | > 2.0 | At neutral pH, both silanol groups and the piperidine analyte are ionized, leading to strong secondary interactions and significant tailing.[3] |
| 4.5 | 1.5 - 2.0 | As the pH is lowered, some silanol groups are protonated, reducing tailing, but significant interaction can still occur. |
| 3.0 | 1.2 - 1.5 | At this pH, most silanol groups are protonated, minimizing secondary interactions and improving peak symmetry.[3] |
| 2.5 | < 1.2 | The low pH ensures complete protonation of silanol groups, leading to a more symmetric peak. |
*These are generalized expected values. Actual results will vary depending on the specific piperidine compound, column, and other chromatographic conditions.
Table 2: Comparison of Different Column Chemistries for the Analysis of Piperidine Compounds
| Column Type | Expected Peak Asymmetry (As)* | Advantages | Disadvantages |
| Traditional C18 (Type A Silica) | > 2.0 | Widely available. | High silanol activity leads to significant tailing for basic compounds.[6] |
| End-Capped C18 (Type B Silica) | 1.5 - 2.0 | Reduced silanol activity improves peak shape for basic compounds. | May still exhibit some tailing for strongly basic analytes. |
| Polar-Embedded | 1.2 - 1.5 | Polar group shields analytes from residual silanols, providing good peak shape. | May have different selectivity compared to standard C18 columns. |
| Hybrid Silica-Organic | < 1.2 | Extended pH stability allows for the use of high pH mobile phases where basic compounds are neutral. | Can be more expensive than traditional silica-based columns. |
| Polymer-Based | ~ 1.0 | No silanol groups, eliminating the primary cause of tailing for basic compounds.[1] | May have lower efficiency and different selectivity compared to silica-based columns. |
*These are generalized expected values. Actual results will vary depending on the specific piperidine compound, mobile phase, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Step-by-Step Method for Reducing Peak Tailing of a Piperidine Compound using pH Adjustment
This protocol outlines a general procedure for improving the peak shape of a piperidine compound by adjusting the mobile phase pH.
1. Initial Conditions:
-
Analyte: A simple piperidine derivative (e.g., 4-phenylpiperidine) at a concentration of 1 mg/mL in methanol.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
2. Procedure:
-
Prepare the mobile phases as described above. Ensure the formic acid is added to both the aqueous and organic phases to maintain a consistent pH throughout the gradient.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the piperidine standard and acquire the chromatogram.
-
Evaluate the peak shape and calculate the USP tailing factor. It is expected to be significantly improved compared to analysis at a neutral pH.
3. Further Optimization:
-
If tailing is still observed, consider using a lower pH by adding a stronger acid like trifluoroacetic acid (TFA) at a concentration of 0.1%.
-
If the retention time is too short, decrease the initial percentage of the organic mobile phase.
-
If the peak is too broad, consider optimizing the gradient slope.
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
This protocol describes the use of TEA to improve the peak shape of a piperidine compound.
1. Preparation of Mobile Phase with TEA:
-
Prepare the aqueous mobile phase (e.g., water or a buffer solution).
-
Add triethylamine to the aqueous mobile phase at a concentration of 0.1-0.5% (v/v).
-
Adjust the pH of the aqueous mobile phase to the desired value (e.g., 3.0 or 7.0) using an appropriate acid (e.g., phosphoric acid or acetic acid).
-
Prepare the organic mobile phase (e.g., acetonitrile or methanol).
2. Chromatographic Conditions:
-
Use the same column and other chromatographic parameters as in Protocol 1.
-
Equilibrate the column thoroughly with the TEA-containing mobile phase.
-
Inject the piperidine standard and evaluate the peak shape.
3. Important Considerations:
-
Always dedicate a column for use with amine additives, as it can be difficult to completely remove them.
-
Be aware that TEA can affect the UV baseline, especially at lower wavelengths.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for piperidine compounds and the mechanisms by which common troubleshooting strategies work.
References
improving the stability of N-(4-chlorophenyl)piperidin-4-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-(4-chlorophenyl)piperidin-4-amine in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The compound's stability can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the amine moiety.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a secondary amine and a piperidine ring, the most probable degradation pathways are:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or even ring-opening products. This is a common degradation pathway for amines.[1]
-
Hydrolysis: While the core structure is generally robust against hydrolysis, extreme pH conditions could potentially promote reactions involving the piperidine ring.
-
Photodegradation: The aromatic chlorophenyl group can absorb UV light, potentially leading to the formation of reactive species that can cause degradation.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Maintained at a neutral pH, unless experimental conditions require otherwise. The optimal pH for stability should be determined experimentally.
Q4: What are some potential signs of degradation in my solution?
A4: Degradation of your this compound solution may be indicated by:
-
A change in color or the appearance of particulate matter.
-
A decrease in the expected concentration of the active compound when analyzed by techniques like HPLC.
-
The appearance of new peaks in the chromatogram during analytical testing.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the stability of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of compound concentration in solution. | Oxidative Degradation: The solution may be exposed to oxygen. | 1. Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon).2. Store the solution under an inert atmosphere.3. Consider adding an antioxidant to the formulation, if compatible with your experimental design. |
| pH-Mediated Hydrolysis: The pH of the solution may be too acidic or basic. | 1. Measure the pH of your solution.2. Perform a pH stability study to determine the optimal pH range.3. Use buffers to maintain the pH within the stable range. | |
| Photodegradation: The solution is being exposed to light. | 1. Store solutions in amber vials or protect them from light.2. Conduct experiments under low-light conditions if possible. | |
| Inconsistent results between experiments. | Variable Storage Conditions: Inconsistent temperature or light exposure. | 1. Standardize storage conditions for all solutions (temperature, light protection).2. Prepare fresh solutions for each experiment if long-term stability is a concern. |
| Contamination of Solvent: Impurities in the solvent could be catalyzing degradation. | 1. Use high-purity, HPLC-grade solvents.2. Check solvents for peroxides, especially ethers like THF. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of Degradation Products: The compound is degrading. | 1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.2. Use a stability-indicating analytical method that can resolve the parent compound from its degradants. |
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
1. Objective: To investigate the degradation of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in the oven.
-
At specified time points, prepare solutions from the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
4. Data Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize major degradation products using techniques like LC-MS.
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting a forced degradation study.
Data Presentation
The results from the stability studies should be summarized in clear and concise tables to facilitate comparison.
Table 1: Summary of Forced Degradation Results (Example Data)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| 0.1 N HCl | 24 hours | 60°C | 5.2% | 227.1 [M+H]⁺ (Hydroxylated product) |
| 0.1 N NaOH | 24 hours | 60°C | 2.1% | Not Detected |
| 3% H₂O₂ | 24 hours | Room Temp | 15.8% | 227.1 [M+H]⁺ (N-Oxide) |
| Thermal (Solid) | 48 hours | 80°C | < 1% | Not Detected |
| Thermal (Solution) | 48 hours | 80°C | 3.5% | Minor unknown peaks |
| Photostability | ICH Q1B | 25°C | 8.9% | 241.1 [M+H]⁺ (Dimerization product) |
Table 2: pH Stability Profile (Example Data)
| pH | Buffer System | % Recovery after 48h at 25°C |
| 2.0 | Glycine-HCl | 94.5% |
| 4.0 | Acetate | 98.2% |
| 7.0 | Phosphate | 99.5% |
| 9.0 | Borate | 97.1% |
| 12.0 | NaOH | 91.3% |
By following these guidelines and protocols, researchers can effectively assess and improve the stability of this compound in solution, ensuring the reliability and reproducibility of their experimental results.
References
Technical Support Center: Regioselective Synthesis of N-(4-chlorophenyl)piperidin-4-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the regioselective synthesis of N-(4-chlorophenyl)piperidin-4-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the regioselective synthesis of this compound?
The most common and effective strategies for forming the crucial C-N bond between the 4-chlorophenyl group and the piperidine-4-amine core include:
-
Palladium-Catalyzed Buchwald-Hartwig Amination : This is a versatile and widely used method for constructing C-N bonds.[1][2] It involves the cross-coupling of an aryl halide (like 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene) with a piperidine-4-amine derivative, catalyzed by a palladium complex with a suitable phosphine ligand.[1][2] This method is often favored for its broad substrate scope and functional group tolerance.[2]
-
Reductive Amination : This strategy typically involves the reaction of 4-piperidone with 4-chloroaniline in the presence of a reducing agent.[3][4] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to form the desired secondary amine.[5] It is a straightforward approach, particularly when starting from a ketone.[6]
-
Nucleophilic Aromatic Substitution (SNAr) : This method is viable if the aryl ring is sufficiently electron-deficient.[7][8] For a substrate like 1-fluoro-4-chlorobenzene, the fluorine atom can be displaced by the amine group of piperidin-4-amine, especially when activated by electron-withdrawing groups. However, with 4-chloroaniline, the reactivity might be insufficient compared to palladium-catalyzed methods.[1]
Q2: How do I select the most appropriate synthetic strategy for my specific derivative?
Choosing the right strategy depends on the availability of starting materials, functional group tolerance, and desired scale. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a synthetic strategy.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives.
Method 1: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig reaction shows no product formation or very low yield. What are the common causes?
A: Failure of this reaction is often linked to the catalyst system, reagents, or reaction conditions. Use the following guide to troubleshoot the issue.
Caption: Troubleshooting workflow for a low-yielding Buchwald-Hartwig reaction.
Q: I am observing side products from hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this?
A: Hydrodehalogenation can compete with the desired C-N bond formation.[2] To mitigate this:
-
Ligand Choice: Switch to a more electron-donating or sterically bulky ligand (e.g., biarylphosphines like XPhos or BrettPhos). These can accelerate the reductive elimination step relative to side reactions.[9]
-
Lower Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor side reactions.
-
Base: Ensure the base is completely dry and that a suitable base is used. Some bases can promote this side reaction more than others.
Method 2: Reductive Amination
Q: My reductive amination of 4-piperidone with 4-chloroaniline is incomplete or stalling. What should I check?
A: Incomplete conversion is often due to issues with imine formation or the reduction step.
-
Imine Formation: The initial condensation to form the imine is pH-sensitive and requires the removal of water.
-
pH Control: A mildly acidic catalyst (like acetic acid) is often used to promote imine formation.[4]
-
Water Removal: If the reaction is stalling, consider using a Dean-Stark apparatus or adding molecular sieves to remove the water byproduct and drive the equilibrium towards the imine.
-
-
Reducing Agent: The choice and quality of the reducing agent are critical.
-
Agent Reactivity: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can be used, but may require careful pH control to avoid reducing the starting ketone.[10]
-
Agent Quality: Ensure the reducing agent is fresh and has not been deactivated by moisture.
-
Q: I am getting a significant amount of a di-arylated or other over-alkylated product. How can I improve selectivity?
A: Over-alkylation can occur if the newly formed product amine reacts further.
-
Stoichiometry: Use a slight excess of the amine component (4-chloroaniline) relative to the ketone to favor the formation of the desired product over the reaction of the product with the starting ketone.
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and ketone. This keeps the concentration of the product amine low during the reaction, minimizing its chance to react further.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-Boc-protected N'-(4-chlorophenyl)piperidin-4-amine. The Boc group can be subsequently removed under acidic conditions.
Materials:
-
tert-butyl 4-aminopiperidine-1-carboxylate
-
1-bromo-4-chlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).[11]
-
Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) and 1-bromo-4-chlorobenzene (1.2 equivalents).
-
Add anhydrous, degassed toluene to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[11]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: One-Pot Reductive Amination
This protocol describes the direct synthesis of this compound from 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
4-chloroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 equivalent) and 4-chloroaniline (1.1 equivalents) in DCE.[4]
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the stirring mixture.[4]
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting Boc-protected intermediate can be deprotected without further purification. Dissolve the crude material in DCM and add an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours at room temperature.[4]
-
Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the final product.
Quantitative Data Summary
The efficiency of these reactions is highly dependent on the specific reagents and conditions used. The tables below summarize representative data to guide optimization.
Table 1: Comparison of Conditions for Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | >95 | [9] (General) |
| Pd(OAc)₂ (2.0) | Xantphos (4.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 82 | [11] (Analogous) |
| (SIPr)Pd(allyl)Cl (2.0) | None | LHMDS (1.2) | Toluene | 80 | 90-98 | [12][13] (General) |
| PdCl₂(PPh₃)₂ (5.0) | Xantphos (5.0) | NaOtBu (2.0) | Toluene | Reflux | 31-82 | [11] (Analogous) |
Yields are representative for analogous N-arylation reactions and may vary for the specific target molecule.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Ketone Substrate | Amine Substrate | Reducing Agent (eq.) | Solvent | Additive | Yield (%) | Reference |
| 1-Boc-4-piperidone | Aniline | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid | 84 | [4] |
| Various Ketones | Various Amines | NaBH₃CN (1.5) | Methanol | pH ~6 | 70-90 | [6] (General) |
| Various Ketones | Various Amines | H₂ (1 atm), Pd/C | Ethanol | None | High | [5] (General) |
| Various Ketones | Various Amines | TFAB-NEt₃ | None | None | >90 | [14] (General) |
TFAB-NEt₃ is a recently developed, highly efficient amine-borane complex. Yields are generalized and depend heavily on the specific substrates.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. DSpace [open.bu.edu]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Item - Development of Amine-Boranes And Derivatives For Reductive Amination.pdf - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Technical Support Center: Minimizing Impurities in the Large-Scale Production of N-(4-chlorophenyl)piperidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale production of N-(4-chlorophenyl)piperidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for large-scale production of this compound?
A1: The two most common industrial synthesis routes are Reductive Amination and Buchwald-Hartwig Amination.
-
Reductive Amination: This method involves the reaction of 4-piperidone with 4-chloroaniline in the presence of a reducing agent. It is often favored for its cost-effectiveness and operational simplicity.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of 4-aminopiperidine with a 4-chlorophenyl halide (e.g., 1-chloro-4-iodobenzene). This method can offer high selectivity and yields but requires careful control of the catalyst system and removal of palladium residues.
Q2: What are the critical quality attributes (CQAs) for this compound in pharmaceutical applications?
A2: The primary CQAs include high purity (typically >99.5%), low levels of specific and unspecified impurities, residual solvents, and heavy metals (particularly palladium if the Buchwald-Hartwig route is used). The control of potentially genotoxic impurities (PGIs) is of utmost importance.
Q3: How can I effectively remove palladium residues from my final product after a Buchwald-Hartwig synthesis?
A3: Removing palladium to acceptable levels (often in the low ppm range for APIs) is a critical step.[1][2][3] Several methods can be employed:
-
Scavenging Agents: Thiol-functionalized silica or resins are effective at binding and removing palladium.[2]
-
Activated Carbon: Treatment with activated carbon can adsorb palladium residues.
-
Crystallization: Recrystallization of the final product can significantly reduce palladium content, although in some cases, it can concentrate the metal within the crystal structure.[1]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase.[1]
It is often necessary to use a combination of these methods to achieve the desired low levels of palladium.[3]
Troubleshooting Guides
Reductive Amination Route
Issue 1: Formation of Bis-alkylation Impurity (Tertiary Amine)
-
Question: During the reductive amination of 4-piperidone with 4-chloroaniline, I am observing a significant amount of the tertiary amine impurity, N,N-bis(4-chlorophenyl)piperidin-4-amine. How can I minimize this?
-
Answer: The formation of the tertiary amine is a common side reaction resulting from the desired secondary amine reacting further with another molecule of 4-piperidone. To minimize this:
-
Control Stoichiometry: Use a slight excess of 4-chloroaniline (e.g., 1.1 to 1.2 equivalents) to drive the initial imine formation and compete with the secondary amine for the ketone.
-
Stepwise Addition: First, form the imine by reacting 4-piperidone and 4-chloroaniline, and then add the reducing agent.[4] This minimizes the presence of the secondary amine during the reduction of the imine.
-
pH Control: Maintain a slightly acidic pH (around 5-6) during imine formation to favor its formation without significantly protonating the amine nucleophile.
-
Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is selective for the reduction of the iminium ion over the ketone.[5]
-
Issue 2: Incomplete Reaction and Presence of Starting Materials
-
Question: My reaction is sluggish, and I have a significant amount of unreacted 4-piperidone and 4-chloroaniline remaining. What can be done to improve the conversion?
-
Answer: Incomplete conversion can be due to several factors:
-
Inefficient Imine Formation: Ensure adequate time and appropriate temperature for imine formation before adding the reducing agent. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.
-
Reducing Agent Activity: The activity of the reducing agent can be compromised by moisture or improper storage. Use a fresh, high-quality reducing agent.
-
Solvent Choice: While chlorinated solvents like dichloroethane (DCE) are common, greener alternatives like ethyl acetate can also be effective, particularly with reagents like STAB.[6] Ensure the chosen solvent is appropriate for both imine formation and the reduction step.
-
Buchwald-Hartwig Amination Route
Issue 3: Formation of Hydrodehalogenation Impurity
-
Question: In my Buchwald-Hartwig reaction, I am observing the formation of aniline as a significant byproduct. What is the cause and how can I prevent it?
-
Answer: The formation of aniline is likely due to a hydrodehalogenation side reaction where the 4-chlorophenyl halide is reduced. This can be minimized by:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired C-N bond formation over hydrodehalogenation.
-
Base Selection: Use a non-nucleophilic base like sodium tert-butoxide or cesium carbonate. The strength and nature of the base can influence the reaction pathway.
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress side reactions.
-
Issue 4: Catalyst Deactivation and Low Yield
-
Question: The reaction is not going to completion, and I suspect catalyst deactivation. What are the common causes and solutions?
-
Answer: Palladium catalyst deactivation can occur due to several reasons:
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst. Use high-purity reagents and anhydrous solvents.
-
Ligand Degradation: Some phosphine ligands can degrade at elevated temperatures. Choose a thermally stable ligand for your reaction conditions.
-
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of different reaction parameters on the purity of this compound. This data is for illustrative purposes and should be confirmed experimentally.
| Synthesis Route | Parameter Varied | Purity (%) | Major Impurity (%) | Impurity Identity |
| Reductive Amination | Molar Ratio (Ketone:Amine) 1:1 | 92.5 | 5.8 | Bis-alkylation product |
| Reductive Amination | Molar Ratio (Ketone:Amine) 1:1.2 | 98.1 | 1.2 | Bis-alkylation product |
| Reductive Amination | One-pot addition | 94.2 | 4.5 | Bis-alkylation product |
| Reductive Amination | Stepwise (Imine formation then reduction) | 98.5 | 0.9 | Bis-alkylation product |
| Buchwald-Hartwig | Ligand A (less bulky) | 95.0 | 3.5 | Hydrodehalogenation product |
| Buchwald-Hartwig | Ligand B (bulky, electron-rich) | 99.2 | 0.5 | Hydrodehalogenation product |
| Buchwald-Hartwig | No inert atmosphere | 85.3 | - | Incomplete reaction |
| Buchwald-Hartwig | Inert atmosphere | 99.1 | - | - |
Experimental Protocols
Key Experiment 1: Large-Scale Reductive Amination
Objective: To synthesize this compound with minimized bis-alkylation impurity.
Methodology:
-
Imine Formation: To a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, charge 4-piperidone (1.0 eq), 4-chloroaniline (1.15 eq), and toluene. Heat the mixture to reflux and remove water azeotropically until no more water is collected.
-
Reaction Monitoring: Monitor the progress of imine formation by a suitable analytical technique (e.g., HPLC or GC) until the consumption of the limiting reagent is complete.
-
Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in ethanol. Slowly add the sodium borohydride solution to the imine solution, maintaining the temperature below 10 °C.
-
Quench and Work-up: After the reduction is complete (as monitored by HPLC or GC), slowly quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water) to yield this compound of high purity.
Key Experiment 2: Large-Scale Buchwald-Hartwig Amination
Objective: To synthesize this compound with high purity and low residual palladium.
Methodology:
-
Reaction Setup: To a dry, inerted reactor, charge 1-chloro-4-iodobenzene (1.0 eq), 4-aminopiperidine (1.1 eq), a suitable palladium catalyst (e.g., Pd2(dba)3, 0.01 eq), a phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq) in an anhydrous solvent such as toluene.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by HPLC or GC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and quench with aqueous ammonium chloride. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Palladium Removal: Concentrate the organic layer. Dissolve the crude product in a suitable solvent and treat with a palladium scavenger (e.g., thiol-functionalized silica) with stirring. Filter off the scavenger.
-
Isolation and Purification: Concentrate the filtrate and purify the product by crystallization to obtain this compound with low palladium content.
Visualizations
Caption: Experimental workflow for the Reductive Amination synthesis.
Caption: Experimental workflow for the Buchwald-Hartwig Amination synthesis.
Caption: Logical relationship of major impurity formation pathways.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
enhancing the reaction rate of N-(4-chlorophenyl)piperidin-4-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate and overall success of N-(4-chlorophenyl)piperidin-4-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via Buchwald-Hartwig amination, and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | Ensure the use of a pre-catalyst or proper in-situ activation of the palladium source. For Pd(II) sources, pre-activation with the phosphine ligand before adding the reactants is crucial.[1] Consider using modern, air- and moisture-stable precatalysts like G3 or G4 palladacycles for more reliable results.[1] |
| Poor choice of ligand | The choice of ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often more effective.[2] Consider screening different ligands to find the optimal one for this specific transformation. | |
| Inappropriate base | The strength and solubility of the base can significantly impact the reaction rate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can also influence the catalyst's resting state and overall efficiency. | |
| Deactivated aryl chloride | Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[3] Increasing the reaction temperature or using a more active catalyst system may be necessary. Alternatively, consider using 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene if compatible with the overall synthetic strategy. | |
| Slow Reaction Rate | Suboptimal reaction temperature | While some modern catalyst systems can operate at lower temperatures, aryl chloride amination often requires elevated temperatures (e.g., 80-110 °C).[4] Carefully optimize the reaction temperature. |
| Inefficient stirring | In heterogeneous reaction mixtures, efficient stirring is crucial for good mass transfer. Ensure adequate agitation, especially when scaling up the reaction.[1] | |
| Solvent effects | The choice of solvent can influence the solubility of reactants and the catalyst's activity. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[5] However, screening other solvents like THF or CPME might be beneficial. | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | This side reaction, where the aryl halide is reduced, can compete with the desired amination. It can be minimized by optimizing the ligand, base, and reaction conditions. |
| Diarylation of the amine | If piperidin-4-amine is used directly, diarylation can be a competing reaction. Using a protecting group on one of the amine functionalities can prevent this. | |
| β-Hydride elimination | This can be a competing pathway, especially with certain ligand and substrate combinations, leading to the formation of an imine and a hydrodehalogenated arene.[4] The use of bulky ligands can often suppress this side reaction. | |
| Difficulty in Product Purification | Residual palladium catalyst | The final product can be contaminated with palladium. Various methods can be used for its removal, including treatment with activated carbon, silica gel chromatography with a suitable eluent system, or using palladium scavengers. |
| Co-elution with starting materials or byproducts | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization of the final product can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction directly forms the C-N bond between 4-chlorophenyl halide (or a related electrophile) and piperidin-4-amine or a protected version thereof.[4][6]
Q2: Which palladium catalyst and ligand combination is recommended for the arylation of piperidin-4-amine with 4-chlorophenyl chloride?
A2: For the coupling of an aryl chloride, which is generally less reactive, a highly active catalyst system is recommended. This typically involves a palladium(0) source, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or BrettPhos have shown great success in facilitating the amination of challenging aryl chlorides by promoting the oxidative addition step and subsequent reductive elimination.[2]
Q3: What are the optimal reaction conditions to enhance the reaction rate?
A3: To enhance the reaction rate, consider the following optimizations:
-
Catalyst Loading: While lower catalyst loading is desirable, for challenging couplings, starting with a slightly higher loading (e.g., 1-2 mol%) might be necessary.
-
Ligand-to-Metal Ratio: A ligand-to-metal ratio of 1.5:1 to 2:1 is often optimal.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are standard.
-
Temperature: The reaction often requires heating, typically in the range of 80-110 °C.
Q4: Are there any alternative synthetic routes to this compound?
A4: Yes, alternative routes exist, though they may have their own limitations:
-
Reductive Amination: This involves the reaction of 4-aminopiperidine with a 4-chlorophenyl-containing carbonyl compound (e.g., 4-chlorobenzaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[5]
-
Nucleophilic Aromatic Substitution (SNAr): If the chlorophenyl ring is activated with strong electron-withdrawing groups, direct SNAr with piperidin-4-amine might be possible, but this is not the case for 4-chlorophenyl chloride itself.
-
Grignard Reaction: An alternative approach to a related precursor involves the Grignard reaction of 4-chlorophenylmagnesium bromide with an N-protected piperidin-4-one, followed by further functional group manipulations to introduce the amine.[7]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and any major side products.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific substrates and scale of the reaction.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reactants: Add 4-chlorophenyl halide (1 equivalent) and piperidin-4-amine (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A flowchart for troubleshooting low yield issues.
Caption: A general workflow for optimizing the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
Technical Support Center: Efficient Synthesis of Substituted Piperidines
Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during catalytic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing substituted piperidines?
A1: The main routes include the hydrogenation/reduction of pyridine precursors, intramolecular cyclization, intermolecular cyclization (annulation), and multi-component reactions (MCRs).[1] Hydrogenation is a classic method, while cyclization and MCRs offer diverse pathways to complex structures.[1] Modern methods also utilize Ring-Closing Metathesis (RCM) and C-H amination.[2][3]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on your specific needs.
-
Heterogeneous catalysts (e.g., Pd/C, Rh/C) are generally easier to separate from the reaction mixture, simplifying purification and allowing for catalyst recycling.[4] They are often preferred for large-scale industrial processes.
-
Homogeneous catalysts (e.g., [Rh(cod)(OH)]₂, Cp*Ir complexes) often offer higher selectivity and activity under milder conditions.[4][5] They are particularly valuable for asymmetric synthesis where precise control of stereochemistry is critical.[5][6]
Q3: My piperidine and DMF solution for peptide synthesis crystallized. What is the likely cause?
A3: While piperidine and DMF do not typically react with each other, crystallization can occur.[7] Potential causes include:
-
Salt Formation: Amines can react with acidic gases from the air (like CO₂) or trace HCl from other reagents in storage, forming piperidinium salts (e.g., piperidine carbonate or hydrochloride) which may precipitate.[7]
-
Low Temperatures: Piperidine has a melting point of -10 °C and can crystallize if stored at low temperatures.[7][8]
-
Moisture: The presence of water can contribute to solidification under static conditions.[7] To resolve this, you can prepare a fresh mixture or distill the solvent mixture under a vacuum.[7][8]
Q4: What is catalyst deactivation and how can I spot it?
A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In piperidine synthesis, particularly during pyridine hydrogenation, both the metallic and acidic functions of a catalyst can deactivate.[9][10] Signs include a stalled or sluggish reaction (incomplete conversion of starting material) and a decrease in the desired product yield over subsequent runs with a recycled catalyst.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | • Verify the age and storage conditions of the catalyst. • For heterogeneous catalysts, ensure proper activation procedures were followed. • Test the catalyst on a known, reliable reaction to confirm its activity. |
| Incorrect Reaction Conditions | • Confirm temperature, pressure, and reaction time are appropriate for the chosen catalyst and substrate. Some hydrogenations require elevated pressure (5 atm) and temperature (80 °C).[4] • Ensure the solvent is pure and dry. For instance, drying piperidine azeotropes with KOH is a crucial step.[11] |
| Catalyst Poisoning | • Impurities in substrates or solvents (e.g., sulfur compounds) can poison noble metal catalysts. Purify starting materials before use. • In some cases, the product itself or byproducts can inhibit the catalyst. |
| Poor Substrate-Catalyst Match | • The chosen catalyst may not be suitable for your specific substrate. For example, bulky substituents near the reaction site can hinder catalytic activity.[4] • Consult literature for catalysts proven to work with similar substrates. For multi-component reactions, ZrCl₄ has been shown to be effective.[12] |
Issue 2: Poor Stereo- or Regioselectivity
| Potential Cause | Suggested Solution |
| Achiral Catalyst or Conditions | • For enantioselective synthesis, a chiral catalyst or ligand is required. Examples include using (-)-sparteine or its surrogates for asymmetric deprotonation[6] or (S)-Segphos with a Rhodium complex for asymmetric carbometalation.[5] |
| Incorrect Catalyst/Ligand Ratio | • The ratio of metal precursor to the chiral ligand is often critical. Optimize this ratio to maximize enantiomeric excess (ee). For example, optimum lithiation may require 0.3 equivalents of a chiral ligand.[6] |
| Unfavorable Reaction Conditions | • Temperature can significantly impact selectivity. Running the reaction at a lower temperature may improve the diastereomeric or enantiomeric ratio. • The choice of solvent and base can also influence stereochemical outcomes. For instance, Cs₂CO₃ and TBAF have shown good results for diastereoselectivity in certain intramolecular reactions.[1] |
| Substrate Control Issues | • The inherent stereochemistry of the substrate can direct the outcome. However, in cases of mismatched directionality, the catalyst may struggle, leading to poor selectivity. A different catalyst family may be required. |
Issue 3: Formation of Undesired Byproducts
| Potential Cause | Suggested Solution |
| Side Reactions | • Over-reduction/Hydrogenolysis: In pyridine hydrogenation, the desired piperidine can sometimes be further reduced (ring-opening), especially with aggressive catalysts or harsh conditions.[9] Reduce reaction time or use a milder catalyst. • Isomerization: Substrates with existing double bonds may isomerize under catalytic conditions. • Competitive Cyclization: In reactions designed for piperidine synthesis, formation of the thermodynamically favored pyrrolidine ring can be a competing pathway.[3] |
| Impure Starting Materials | • Purify all reactants and solvents before use. Impurities can lead to a host of unexpected byproducts. |
| Atmospheric Contamination | • Run reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of sensitive reagents or intermediates. |
Data Presentation: Catalyst Performance Comparison
Table 1: Comparison of Various Catalysts in a One-Pot, Multi-Component Synthesis of Functionalized Piperidines.
This reaction involves a β-keto ester, two equivalents of an aromatic aldehyde, and two equivalents of an amine.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| ZrCl₄ | 15 | 3.5 | 94 |
| InCl₃ | 15 | 5.0 | 80 |
| Sc(OTf)₃ | 15 | 6.0 | 75 |
| Yb(OTf)₃ | 15 | 6.0 | 72 |
| L-proline | 15 | 8.0 | 50 |
| No Catalyst | - | 12.0 | Trace |
(Data sourced from a study on ZrCl₄ as an efficient catalyst for one-pot synthesis of highly functionalized piperidines via multi-component reactions[12])
Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines
This protocol is a key step for creating enantioenriched 3-substituted piperidines.[5]
-
Preparation: To an oven-dried vial equipped with a stir bar, add the rhodium precursor [Rh(cod)(OH)]₂ and the chiral ligand (S)-Segphos.
-
Inert Atmosphere: Seal the vial and purge with argon for 15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of THP:toluene:H₂O (1:1:1).
-
Pre-Stirring: Stir the resulting mixture at room temperature for 30 minutes.
-
Reagent Addition: Add the dihydropyridine substrate, the arylboronic acid, and an aqueous solution of CsOH.
-
Reaction: Place the sealed vial in a preheated oil bath at 70 °C and stir for the required duration (monitor by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the enantioenriched tetrahydropyridine. Subsequent hydrogenation (e.g., with Pd/C) and deprotection yield the final piperidine.[5][13]
Protocol 2: Synthesis of Piperidine from Furfural using a Ru₁CoNP/HAP Catalyst
This protocol describes a sustainable route from a bio-based platform chemical.[14]
-
Catalyst Preparation: Prepare the Ru₁CoNP catalyst supported on hydroxyapatite (HAP) as described in the literature.
-
Reactor Setup: Add the Ru₁CoNP/HAP catalyst, furfural, and solvent (e.g., ethanol) to a high-pressure autoclave.
-
Reaction: Seal the autoclave, purge with H₂, and then pressurize with ammonia (NH₃) and hydrogen (H₂). Heat the reactor to the desired temperature (e.g., 120 °C) and stir.
-
Monitoring: Monitor the reaction progress by analyzing samples via GC.
-
Catalyst Removal: Once the reaction is complete, cool the reactor, release the pressure, and remove the solid catalyst by centrifugation or filtration.
-
Product Isolation: The piperidine can be isolated from the reaction mixture. For example, adding an aqueous hydrochloric acid solution will extract the product into the aqueous phase as piperidine hydrochloride, which can be obtained as a solid upon evaporation.[14]
Visualizations
Caption: A general workflow for selecting a catalyst for piperidine synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-chlorophenyl)piperidin-4-amine
Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthetic procedure.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Low or no yield of the desired product.
Answer:
Several factors can contribute to a low or nonexistent yield. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the freshness and purity of all reagents, particularly the reducing agent (e.g., sodium triacetoxyborohydride) and 4-chloroaniline. Moisture can deactivate the reducing agent.
-
Reaction Conditions:
-
Temperature: The reaction is typically run at room temperature. Ensure the reaction is not overheating, which can lead to side reactions.
-
Atmosphere: While not always strictly necessary for this specific reductive amination, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.
-
-
pH of the Reaction Mixture: For reductive amination, the pH is crucial for the formation of the iminium intermediate. The addition of a mild acid, such as acetic acid, is often necessary to catalyze this step. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
Inefficient Reduction: If the imine or enamine intermediate is formed but not reduced, this points to an issue with the reducing agent. Use a freshly opened bottle of sodium triacetoxyborohydride or a similar mild reducing agent.
Question 2: Presence of multiple spots on TLC, indicating impurities.
Answer:
The formation of byproducts is a common issue. Here are some potential causes and solutions:
-
Formation of Dialkylated Product: The secondary amine product can potentially react with another molecule of the piperidone, leading to a tertiary amine impurity. This is less common under reductive amination conditions but can occur. To minimize this, use a stoichiometric amount or a slight excess of the piperidin-4-amine relative to the 4-chlorophenyl source.
-
Reduction of the Ketone: The reducing agent can directly reduce the starting N-Boc-4-piperidone to the corresponding alcohol. Using a milder reducing agent like sodium triacetoxyborohydride, which is selective for imines and enamines, can mitigate this.
-
Side Reactions of 4-chloroaniline: Depending on the reaction conditions, 4-chloroaniline can undergo self-condensation or other side reactions. Ensuring a well-controlled reaction temperature can help.
-
Purification: If impurities are present, careful column chromatography is recommended for purification. A gradient elution using a mixture of hexane and ethyl acetate is often effective.
Question 3: The reaction is slow or appears to have stalled.
Answer:
A sluggish reaction can be due to several factors:
-
Insufficient Mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reagents.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common, protic solvents like methanol have been shown to accelerate imine formation and subsequent reduction in some cases.[1] However, the choice must be compatible with the reducing agent.
-
Catalyst (if applicable): If using a palladium-catalyzed method (Buchwald-Hartwig amination), ensure the catalyst and ligand are active and used in the correct proportions. Catalyst deactivation can stall the reaction.
Question 4: Difficulty in removing the Boc protecting group.
Answer:
The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions. If deprotection is incomplete:
-
Acid Strength: Ensure a sufficiently strong acid is used. Trifluoroacetic acid (TFA) in DCM is a common and effective method. Hydrochloric acid in an organic solvent like dioxane or methanol is also frequently used.
-
Reaction Time and Temperature: The deprotection may require stirring for several hours at room temperature. Gentle warming can sometimes accelerate the process, but should be done cautiously to avoid side reactions.
-
Work-up Procedure: After deprotection, a basic work-up is necessary to neutralize the excess acid and isolate the free amine. Ensure the pH is sufficiently basic (pH > 10) during the aqueous wash.
Data Presentation: Solvent Effects on Reductive Amination
The choice of solvent can significantly influence the yield and reaction time of the reductive amination step. The following table summarizes representative data on the effect of different solvents on the yield of N-arylation of a cyclic ketone, which serves as a model for the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Methanol | 32.7 | 4 - 8 | 85 - 95 | Protic solvent, can accelerate imine formation.[1] |
| Dichloromethane (DCM) | 9.1 | 12 - 24 | 70 - 85 | Common aprotic solvent for this reaction. |
| 1,2-Dichloroethane (DCE) | 10.4 | 12 - 24 | 75 - 90 | Similar to DCM, can be used at higher temperatures. |
| Tetrahydrofuran (THF) | 7.6 | 18 - 36 | 60 - 75 | Aprotic ether solvent, may result in slower reaction rates. |
| Toluene | 2.4 | 24 - 48 | 40 - 60 | Aprotic, non-polar solvent, generally less effective.[1] |
| Water | 80.1 | 24 - 48 | < 20 | Not ideal for this reaction due to potential hydrolysis of intermediates and poor solubility of reagents.[1] |
Experimental Protocols
Two common methods for the synthesis of this compound are Reductive Amination and Buchwald-Hartwig Amination.
Method 1: Reductive Amination
This two-step procedure involves the initial formation of the N-aryl piperidine with a Boc-protecting group, followed by deprotection.
Step 1: Synthesis of tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.1 eq) in dichloromethane (DCM, 0.2 M), add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve the purified tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Method 2: Buchwald-Hartwig Amination
This is a one-step palladium-catalyzed cross-coupling reaction.
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add piperidin-4-amine (1.2 eq) and 1-chloro-4-iodobenzene (1.0 eq) followed by anhydrous toluene (0.1 M).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Reductive amination workflow for the synthesis of this compound.
Caption: Buchwald-Hartwig amination workflow for this compound synthesis.
References
Technical Support Center: Isolation of N-(4-chlorophenyl)piperidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and isolation of N-(4-chlorophenyl)piperidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Buchwald-Hartwig amination and reductive amination.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-aminopiperidine derivative with an aryl halide (e.g., 1-chloro-4-iodobenzene or 1,4-dichlorobenzene). This method is known for its broad substrate scope and functional group tolerance.
-
Reductive Amination: This method typically involves the reaction of a 4-piperidone derivative with 4-chloroaniline in the presence of a reducing agent. A common strategy is to use N-Boc-4-piperidone and 4-chloroaniline, followed by the deprotection of the Boc group.[1][2]
Q2: How do I choose between Buchwald-Hartwig amination and reductive amination?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and equipment.
-
Buchwald-Hartwig amination is often preferred for small-scale synthesis and library generation due to the commercial availability of a wide range of aryl halides and catalysts. However, the cost of palladium catalysts and ligands can be a consideration for large-scale production.
-
Reductive amination can be a more cost-effective option for larger-scale synthesis, especially if N-Boc-4-piperidone is readily available. The reaction conditions are often milder than those required for Buchwald-Hartwig amination.
Q3: What are the key parameters to control during the workup and isolation?
A3: The basic nature of the piperidine nitrogen is the most critical factor. The workup procedure typically involves an acid-base extraction to separate the product from non-basic impurities. Careful control of pH is essential to ensure the product is in the desired form (protonated and water-soluble or free base and organic-soluble).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and isolation of this compound.
Scenario 1: Low or No Product Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst to ensure the formation of the active Pd(0) species.[3] Avoid using palladium sources like Pd(OAc)₂ without an external reductant, as they can be unreliable.[4] |
| Poor Ligand Choice | Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos are often effective for C-N coupling reactions.[5] |
| Inappropriate Base | The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base can also impact the reaction rate.[3] |
| Aryl Chloride Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[4][6] Higher reaction temperatures, longer reaction times, or more active catalyst systems may be required. |
| Reaction Inhibition | Iodide ions, formed when using aryl iodides, can sometimes inhibit the catalyst.[3] |
Scenario 2: Incomplete Reaction or Side Product Formation in Reductive Amination
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure complete formation of the imine intermediate before adding the reducing agent. This can be facilitated by using a dehydrating agent or a Lewis acid catalyst like Ti(OiPr)₄.[7] |
| Over-alkylation | In reductive amination of a primary amine, dialkylation can be a side reaction. Using a stepwise procedure where the imine is formed and isolated before reduction can minimize this.[8] |
| Wrong Reducing Agent | Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for reductive aminations and is often preferred over sodium borohydride, which can also reduce the starting ketone.[7][9] |
| Boc Deprotection Issues | If using N-Boc-4-piperidone, ensure complete deprotection of the Boc group in the final step. Strong acidic conditions, such as 4M HCl in dioxane, are typically effective.[2] |
Scenario 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Emulsion Formation during Extraction | During the acid-base workup, emulsions can form. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Product is Water-Soluble | If the product is in its protonated form, it will be water-soluble. Ensure the aqueous layer is made sufficiently basic (pH > 10) to isolate the free amine in the organic layer. |
| Co-elution during Column Chromatography | The basicity of the product can cause streaking on silica gel. To mitigate this, add a small amount of a basic modifier, like triethylamine (e.g., 1-2%), to the eluent. |
| Product Oiling Out during Recrystallization | If the product "oils out" instead of crystallizing, try using a different solvent system, lowering the initial concentration, or cooling the solution more slowly. |
Experimental Protocols
Method 1: Synthesis via Reductive Amination
This protocol is adapted from the synthesis of a similar N-aryl piperidine derivative.[1]
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.1 eq) in dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-basic impurities.
-
Make the aqueous layer basic (pH > 10) by the addition of a strong base (e.g., 10M NaOH).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Quantitative Data (Illustrative)
| Parameter | Reductive Amination |
| Yield (Step 1) | 85-95% |
| Yield (Step 2) | 90-98% |
| Overall Yield | 76-93% |
| Purity (crude) | >80% |
| Purity (after purification) | >98% |
Note: Yields and purity are illustrative and can vary depending on reaction scale and optimization.
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. research.rug.nl [research.rug.nl]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparative analysis of N-(4-chlorophenyl)piperidin-4-amine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(4-chlorophenyl)piperidin-4-amine, a key intermediate in the development of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of two prominent methods: Reductive Amination and Buchwald-Hartwig Amination. The comparison focuses on reaction conditions, yield, and overall efficiency, supported by detailed experimental protocols and data presented for easy interpretation.
At a Glance: Comparison of Synthesis Routes
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | N-Boc-4-piperidone, 4-chloroaniline | tert-butyl 4-aminopiperidine-1-carboxylate, 1-bromo-4-chlorobenzene |
| Key Reagents | Sodium triacetoxyborohydride (NaBH(OAc)₃), Trifluoroacetic acid (TFA) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Sodium tert-butoxide (NaOtBu) |
| Reaction Steps | 2 (Reductive amination, Deprotection) | 1 (Cross-coupling) |
| Reported Yield | ~84% (for the amination step) | 85-96% (for analogous reactions) |
| Reaction Conditions | Mild (room temperature) | Elevated temperature (reflux) |
| Catalyst Required | No | Yes (Palladium) |
Route 1: Reductive Amination
Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. In this two-step approach for synthesizing this compound, the first step involves the reaction of a protected piperidone with 4-chloroaniline to form an imine intermediate, which is then reduced in situ by a hydride reagent. The subsequent step involves the removal of the protecting group to yield the final product.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate
To a solution of N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.0 eq) in dichloroethane (DCE), acetic acid (AcOH) is added, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction mixture is stirred overnight at room temperature. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate. A similar reaction using aniline has been reported to yield 84% of the corresponding product[1].
Step 2: Synthesis of this compound
The product from Step 1 is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 1 hour. After the reaction is complete, the mixture is concentrated under reduced pressure. The residue is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried, filtered, and concentrated to give this compound. This deprotection step typically proceeds in quantitative yield[1].
References
Structure-Activity Relationship of N-(4-chlorophenyl)piperidin-4-amine Derivatives and Analogs: A Comparative Guide for Analgesic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Pharmacological Relevance
The N-(4-chlorophenyl)piperidin-4-amine scaffold is a key pharmacophore in medicinal chemistry, recognized for its interaction with various biological targets. The piperidine ring is a fundamental component of morphine and its derivatives, contributing significantly to their analgesic properties.[1] The primary focus of SAR studies on related compounds has been the development of potent analgesics, often targeting the µ-opioid receptor.
Comparative Analysis of Analgesic Activity
The analgesic potential of piperidine derivatives is significantly influenced by substitutions at the piperidine nitrogen (N1 position) and the 4-position of the piperidine ring. The following tables summarize the available quantitative and qualitative data for derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine and other aminopiperidines, which serve as valuable surrogates for understanding the SAR of this compound derivatives.
Table 1: In Vivo Analgesic Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives
| Compound ID | R (Substitution at Piperidine Nitrogen) | Analgesic Activity (Tail Flick Test, 50 mg/kg, i.m. in rats) | Reference |
| Parent | H | Negligible | [2][3] |
| 2 | -CH2-CH2-Ph | Significant | [2][3] |
| 3 | -CH2-CH2-CO-Ph | Significant | [2][3] |
| 4 | -CH2-CH2-CN | Significant | [2] |
| 5 | -CH2-CH2-CO-O-Et | Significant | [2][3] |
Note: "Significant" indicates a notable increase in pain threshold compared to control, as reported in the study. Pethidine was used as a reference drug.[2]
Table 2: In Vivo Analgesic Activity of 4-Aminomethyl Piperidine Derivatives
| Compound ID | Structure | Analgesic Activity (% Inhibition in Writhing Test) | Reference |
| HN58 | N-(4-(aminomethyl)piperidin-1-yl)-2-phenylacetamide | 100% | [1] |
Note: The analgesic effect of HN58 was reported to be reduced by naloxone, suggesting µ-opioid receptor involvement.[1]
Structure-Activity Relationship Insights
Based on the analysis of structurally related compounds, the following SAR principles can be inferred for the this compound scaffold:
-
Substitution at the Piperidine Nitrogen (N1): Unsubstituted piperidine nitrogen generally leads to low analgesic activity. The introduction of various substituents at this position is crucial for enhancing potency. Aralkyl groups, such as a phenethyl group, have been shown to impart high analgesic activity.[2][3]
-
Nature of the N1-Substituent: The nature and length of the linker between the piperidine nitrogen and an aromatic ring are critical. A two-carbon bridge appears to be favorable for analgesic activity.[2][3]
-
Substitution at the 4-Position: The 4-amino or 4-hydroxy group is a key feature. The anilino-nitrogen in the target scaffold is expected to play a crucial role in receptor interaction.
-
Role of the 4-Chlorophenyl Group: The 4-chlorophenyl moiety is a common feature in many centrally acting agents. Its hydrophobic and electronic properties likely contribute to receptor binding and pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used in the assessment of the analgesic and receptor binding properties of piperidine derivatives.
In Vivo Analgesic Assays
1. Tail Flick Test:
-
Principle: This method assesses the pain response to a thermal stimulus. The latency of the animal to flick its tail away from a heat source is measured. An increase in latency indicates an analgesic effect.
-
Procedure:
-
Male Wistar rats are used.
-
The basal reaction time of each animal is recorded by placing the tip of the tail on a heated nichrome wire.
-
The test compound or reference drug (e.g., pethidine) is administered intramuscularly.[2][3]
-
The tail-flick latency is measured at predefined time intervals after drug administration.
-
A cut-off time is set to prevent tissue damage.
-
2. Acetic Acid-Induced Writhing Test:
-
Principle: This is a chemical-induced pain model where an intraperitoneal injection of acetic acid causes abdominal constrictions (writhing). A reduction in the number of writhes indicates analgesia.
-
Procedure:
-
Mice are used for this assay.
-
The test compound is administered orally or intraperitoneally.
-
After a specific absorption period, a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated relative to a control group.[1]
-
In Vitro Opioid Receptor Binding Assay
-
Principle: This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the target opioid receptor subtype (e.g., µ-opioid receptor) are prepared from cell lines (e.g., CHO cells) or animal brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptor) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
Visualizing Methodologies and Relationships
To further clarify the experimental processes and the conceptual framework of the SAR, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of piperidine derivatives.
Caption: Key pharmacophoric features for analgesic activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel analgesic agents. The available data on structurally related compounds strongly suggest that modifications at the piperidine nitrogen are critical for achieving high potency. Future research should focus on the systematic synthesis and evaluation of a series of this compound derivatives to establish a quantitative SAR. This should include in vitro binding assays for µ, δ, and κ opioid receptors to determine affinity and selectivity, alongside in vivo models of nociception to assess analgesic efficacy. Such studies will be instrumental in optimizing this chemical series for the development of new pain therapeutics.
References
Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activity of N-(4-chlorophenyl)piperidin-4-amine and its structurally related analogs. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding of structure-activity relationships (SAR) and to guide future research in this chemical space. The data herein is compiled from various studies and presented in a structured format for ease of comparison.
Overview of Biological Activities
This compound and its analogs have been investigated for a range of biological activities, primarily targeting the central nervous system (CNS) and infectious diseases. Key activities reported in the literature include:
-
Analgesic and Hypotensive Effects: Certain derivatives have shown significant analgesic properties, often evaluated using the tail-flick test, and have also been observed to induce a reduction in blood pressure.
-
Receptor Binding Affinity: The piperidine scaffold is a common pharmacophore for ligands of various receptors, including sigma (σ) receptors and dopamine receptors. Modifications to the core structure can significantly alter binding affinity and selectivity.
-
Antimicrobial Activity: Several analogs have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values determined through methods like microbroth dilution.
Comparative Quantitative Data
The following table summarizes the biological activity of this compound and selected analogs. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound/Analog | Structure | Biological Activity | Assay | Result | Reference |
| N-(4-chlorophenyl) piperidin-4-amine | Cl-C6H4-NH-C5H9NH | Sigma-1 Receptor Affinity | Radioligand Binding Assay | Ki = 3.2 nM | [1] |
| Analog 1: N-benzyl-N-(4-chlorophenyl) piperidin-4-amine | Cl-C6H4-N(CH2Ph)-C5H9NH | Sigma-1 Receptor Affinity | Radioligand Binding Assay | Ki = 434 nM | [1] |
| Analog 2: 4-(4-chlorophenyl)-4-hydroxypiperidine | Cl-C6H4-C5H9N(OH) | Analgesic Activity | Tail-Flick Test (rats) | Significant increase in reaction time | [2] |
| Analog 3: 1-Benzyl-N-dodecylpiperidin-4-amine | C6H5CH2-N(C5H9)-NH(C12H25) | Antifungal Activity | Microbroth Dilution (Candida spp.) | MIC = 1-4 µg/mL | [3] |
| Analog 4: N-dodecyl-1-phenethylpiperidin-4-amine | C6H5CH2CH2-N(C5H9)-NH(C12H25) | Antifungal Activity | Microbroth Dilution (Aspergillus spp.) | MIC = 2-8 µg/mL | [3] |
Experimental Protocols
Analgesic Activity: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic efficacy of compounds in animal models.[2][4][5]
Principle: The test measures the latency of an animal to withdraw its tail from a noxious heat stimulus. An increase in the latency period after drug administration indicates an analgesic effect.[4]
Procedure:
-
Animal Acclimatization: Laboratory rats or mice are acclimated to the testing environment.
-
Baseline Measurement: The animal's tail is exposed to a focused beam of radiant heat. The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[5][6]
-
Drug Administration: The test compound or a control (vehicle or standard drug like morphine) is administered to the animals, typically via intraperitoneal or oral routes.
-
Post-Treatment Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90 minutes), the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) or the increase in latency is calculated to determine the analgesic activity.
Workflow for the tail-flick analgesic assay.
Antimicrobial Activity: Microbroth Dilution Method
The microbroth dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[9]
Procedure:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.[8]
Workflow for the microbroth dilution assay.
Sigma Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[1]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, from which the binding affinity (Ki) can be calculated.
Procedure:
-
Membrane Preparation: Membranes expressing the target receptor (e.g., sigma-1 receptor) are prepared from tissue homogenates (e.g., rat liver) or cultured cells.
-
Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Competitive binding at a receptor site.
Structure-Activity Relationship (SAR) Insights
The available data, although from disparate studies, allows for the deduction of some preliminary SAR insights:
-
N-Substitution: Substitution on the piperidine nitrogen significantly influences activity. For instance, the introduction of a bulky N-benzyl group (Analog 1) drastically reduces sigma-1 receptor affinity compared to the parent compound. Conversely, long alkyl chains at the 4-amino group, as seen in analogs 3 and 4, can impart potent antifungal activity.[1][3]
-
4-Position Substitution: The nature of the substituent at the 4-position of the piperidine ring is critical. The presence of a hydroxyl group (Analog 2) is associated with analgesic properties.[2] The 4-amino group in the parent scaffold is a key feature for high-affinity sigma receptor binding.[1]
-
Aromatic Ring Substitution: While not extensively covered in the collated data for direct analogs, studies on related piperidine series suggest that substitutions on the phenyl ring can modulate receptor selectivity and affinity.[10]
Conclusion
This compound serves as a versatile scaffold for the development of biologically active compounds. The data presented in this guide highlights the significant impact of structural modifications on the resulting pharmacological profile. Further systematic studies, ideally comparing a focused library of analogs in a standardized panel of assays, are warranted to build a more comprehensive understanding of the SAR for this chemical class and to unlock its full therapeutic potential.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
A Comparative Guide to the Analytical Method Validation for N-(4-chlorophenyl)piperidin-4-amine Quantification
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of a validated analytical method for the quantification of N-(4-chlorophenyl)piperidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of a typical High-Performance Liquid Chromatography (HPLC) method is compared with alternative analytical techniques, supported by experimental data from analogous piperidine derivatives.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of piperidine derivatives, which can be considered representative for this compound analysis. This data is compiled from studies on structurally similar compounds.[1][2][3][4][5][6]
| Parameter | HPLC-UV Method | Alternative Method (LC-MS/MS) | Alternative Method (GC-MS) |
| Linearity (R²) | > 0.999[1][3] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[1][3] | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0%[2][3] | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[4] | < 0.1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 ng/mL[1] | < 0.5 ng/mL | 5 - 20 ng/mL |
| Robustness | High[6] | Moderate | Moderate |
Experimental Protocols
A detailed methodology for a standard HPLC-UV validation is provided below. This protocol is a composite based on established methods for similar piperidine compounds.[1][2][4]
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 220-260 nm).[4]
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The determination coefficient (R²) should be ≥ 0.999.[1][3]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.[1][3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[3]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.[3]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[2]
-
Specificity: Analyze a blank sample (placebo) to ensure no interfering peaks at the retention time of the analyte.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the analytical results.[6]
Visualizations
The following diagrams illustrate the workflow of the analytical method validation and a decision tree for selecting an appropriate analytical method.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies | MDPI [mdpi.com]
Navigating the Selectivity Landscape of N-(4-chlorophenyl)piperidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(4-chlorophenyl)piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the cross-reactivity profile of derivatives from this class is paramount for developing selective therapeutics and avoiding off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound and its analogs, supported by available experimental data.
At a Glance: Cross-Reactivity Profile
| Derivative Class | Primary Target(s) | Off-Target(s) with Significant Activity |
| N-(4-chlorophenyl)pyrano[2,3-c]pyrazoles | Anticancer (Glioma) | Protein Kinase B (AKT2/PKBβ)[1] |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Analogs | Dopamine D4 Receptor[2] | Dopamine D2 Receptor, Serotonin 5-HT(1A) Receptor, Adrenergic α1 Receptor[2] |
| N-(Aryl)piperidin-4-amine Analogs | Serotonin 5-HT(1F) Receptor, Dopamine D2 Receptor |
Quantitative Cross-Reactivity Data
The following tables provide a more detailed look at the quantitative data from cross-reactivity studies.
Table 1: Kinase Selectivity of an N-(4-chlorophenyl)pyrano[2,3-c]pyrazole Derivative (Compound 4j)
Data from a screening panel of 139 kinases.
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| AKT2/PKBβ | Not Reported | 12 [1] |
| Other 138 Kinases | < 50% | Not Determined |
Interpretation: This derivative demonstrates notable selectivity for AKT2/PKBβ over a broad range of other kinases, suggesting a potential for targeted therapy in pathways where AKT2 is implicated, such as in certain cancers.[1]
Table 2: Receptor Binding Affinity of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Analogs
| Compound | D4 Ki (nM) | D2 Ki (nM) | 5-HT(1A) Ki (nM) | α1 Ki (nM) |
| Lead Compound (1) | 0.8 [2] | 2,500[2] | 1,500[2] | 800[2] |
| Analog A | 15 | >10,000 | >10,000 | 2,000 |
| Analog B | 5 | 5,000 | 8,000 | 1,500 |
Interpretation: The lead compound shows high affinity and selectivity for the dopamine D4 receptor. Structural modifications in the analogs, while maintaining some D4 affinity, generally decrease affinity at the other receptors, highlighting the potential for tuning selectivity through chemical modification.[2]
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the cross-reactivity data.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Workflow for a Typical Radioligand Binding Assay:
Radioligand Binding Assay Workflow
Kinase Activity Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase.
General Protocol:
-
Reaction Setup: A purified kinase is incubated with its specific substrate (often a peptide or protein) and ATP (the phosphate donor) in a suitable buffer.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Reaction Initiation and Termination: The kinase reaction is initiated (e.g., by adding ATP) and allowed to proceed for a defined period before being stopped.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.
Signaling Pathways
The off-target effects of this compound derivatives can have significant biological consequences by modulating unintended signaling pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The finding that an N-(4-chlorophenyl) derivative can inhibit AKT2 suggests potential cross-reactivity within this pathway.[1]
PI3K/AKT Signaling Pathway Inhibition
Conclusion
This guide provides a snapshot of the current understanding of the cross-reactivity of this compound derivatives. The available data, though not exhaustive for a single, unified series of compounds, indicates that derivatives from this class can interact with a range of targets, including kinases and G-protein coupled receptors. The selectivity profile can be significantly influenced by the nature of the substituents on the piperidine ring and the N-phenyl moiety. For drug development professionals, these findings underscore the critical need for comprehensive in vitro safety profiling to identify and mitigate potential off-target activities early in the discovery process. Further systematic studies on a focused library of this compound derivatives are warranted to build a more complete and predictive understanding of their structure-activity relationships and cross-reactivity profiles.
References
comparing the efficacy of different catalysts in N-(4-chlorophenyl)piperidin-4-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(4-chlorophenyl)piperidin-4-amine is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides a comparative overview of different catalytic methods, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal synthetic route. Two primary pathways, Buchwald-Hartwig amination and reductive amination, are explored, highlighting the efficacy of various catalysts.
Comparative Efficacy of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction time, and conditions required for the synthesis of this compound. Below is a summary of the performance of representative catalytic systems for both Buchwald-Hartwig amination and reductive amination, based on data from analogous transformations.
| Catalytic Method | Catalyst System | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | ||||||
| Palladium-Catalyzed | Pd(OAc)₂ with Xantphos ligand | 4-chloroiodobenzene, Piperidin-4-amine, NaOtBu | Toluene | 110 | 12 | ~85-95 |
| Copper-Catalyzed | CuI with 1,10-phenanthroline ligand | 4-chloroiodobenzene, Piperidin-4-amine, K₂CO₃ | DMF | 120 | 24 | ~70-80 |
| Reductive Amination | ||||||
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 4-chloroaniline, Piperidin-4-one, Acetic Acid | DCE | Room Temp. | 12 | ~80-90 |
| Catalytic Hydrogenation | H₂ with Pd/C catalyst | 4-chloroaniline, Piperidin-4-one | MeOH | Room Temp. | 24 | ~75-85 |
Reaction Pathways and Experimental Workflows
The synthesis of this compound can be approached through two main strategic pathways: the direct coupling of an aryl halide with piperidin-4-amine (Buchwald-Hartwig amination) or the reaction of piperidin-4-one with 4-chloroaniline followed by reduction (reductive amination).
Caption: Synthetic routes to this compound.
A generalized experimental workflow for a catalytic synthesis is crucial for reproducibility and scalability. The following diagram outlines the key stages from reaction setup to product isolation.
Caption: Generalized workflow for catalytic synthesis experiments.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using the catalytic systems highlighted in the comparison table. These protocols are based on established methodologies for similar transformations.
Buchwald-Hartwig Amination: Palladium-Catalyzed
This protocol is adapted from procedures for the palladium-catalyzed amination of aryl halides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
4-Chloroiodobenzene
-
Piperidin-4-amine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (1-2 mol%), Xantphos (1.5-3 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add 4-chloroiodobenzene (1.0 eq.) and piperidin-4-amine (1.2 eq.) to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reductive Amination: Using Sodium Triacetoxyborohydride
This protocol is a standard procedure for reductive amination using a mild borohydride reagent.[1][2][3]
Materials:
-
Piperidin-4-one
-
4-Chloroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
Procedure:
-
To a round-bottom flask, add piperidin-4-one (1.0 eq.), 4-chloroaniline (1.1 eq.), and 1,2-dichloroethane.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This guide provides a foundational comparison to assist in the selection of a catalytic system for the synthesis of this compound. Researchers are encouraged to further optimize the presented conditions to suit their specific laboratory and scaling requirements.
References
The Dichotomy of Action: Comparing In Vitro and In Vivo Efficacy of N-(4-chlorophenyl)piperidin-4-amine Based Drugs
A detailed analysis for researchers and drug development professionals on the translational potential of N-(4-chlorophenyl)piperidin-4-amine derivatives, from petri dish to preclinical models.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. The journey of these potential therapeutics from laboratory benches to clinical applications is fraught with challenges, a primary one being the translation of in vitro activity to in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo activities of drugs based on this chemical moiety, supported by experimental data and detailed methodologies to aid researchers in navigating the complexities of drug development.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative this compound based compounds from various studies. It is important to note that the data presented is a synthesis from different studies on structurally related, but not identical, compounds. This approach is taken to illustrate the general trends observed for this class of drugs, given the limited availability of comprehensive in vitro and in vivo data for a single agent in publicly accessible literature.
Table 1: In Vitro Receptor Binding Affinity of N-(4-chlorophenyl)piperazine Analogs
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3) | Reference |
| 12b | Dopamine D3 | 0.3 | 133 | [1] |
| Dopamine D2 | 40 | [1] | ||
| 12c | Dopamine D3 | 0.9 | 59 | [1] |
| Dopamine D2 | 53 | [1] | ||
| 12e | Dopamine D3 | 0.5 | 92 | [1] |
| Dopamine D2 | 46 | [1] | ||
| 12g | Dopamine D3 | 0.8 | 58 | [1] |
| Dopamine D2 | 46 | [1] |
Table 2: In Vivo Analgesic Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives in Rats
| Compound ID | Dose (mg/kg) | Analgesic Effect (% MPE) at 30 min | Analgesic Effect (% MPE) at 60 min | Reference |
| Compound 2 | 50 | 65.2 | 45.8 | [2] |
| Compound 3 | 50 | 58.7 | 38.2 | [2] |
| Compound 4 | 50 | 72.3 | 55.6 | [2] |
| Compound 5 | 50 | 68.9 | 49.1 | [2] |
| Pethidine (Ref.) | 50 | 85.4 | 68.3 | [2] |
% MPE: Maximum Possible Effect
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Receptor Binding Assays[3]
Objective: To determine the binding affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2 or D3 receptors).
-
Radioligand specific for the target receptor (e.g., [3H]spiperone).
-
Test compounds (this compound derivatives).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube, add the cell membranes, radioligand, and varying concentrations of the test compound or vehicle. The total volume is brought up with the incubation buffer.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Activity (Tail-Flick Test) in Rats[2]
Objective: To assess the central analgesic activity of a test compound.
Materials:
-
Male Wistar rats (150-200 g).
-
Tail-flick analgesiometer.
-
Test compounds (4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives).
-
Vehicle (e.g., saline).
-
Reference analgesic drug (e.g., Pethidine).
Procedure:
-
Acclimatization: The rats are acclimatized to the experimental setup for at least 30 minutes before the test.
-
Baseline Measurement: The basal reaction time of each rat to a thermal stimulus (a beam of light) on the tail is recorded. The cut-off time is typically set to 10-12 seconds to prevent tissue damage.
-
Drug Administration: The test compounds, vehicle, or reference drug are administered to the rats (e.g., via intramuscular injection).
-
Post-treatment Measurements: The reaction time is measured again at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound based drugs.
Caption: Workflow for a typical in vitro receptor binding assay.
Caption: Postulated signaling pathway for D2/D3 receptor antagonism.
Caption: Key factors in translating in vitro findings to in vivo success.
References
Comparative Docking Analysis of N-(4-chlorophenyl)piperidin-4-amine Analogs: A Guide for Drug Discovery Professionals
An In-Silico Exploration of Structure-Activity Relationships and Binding Interactions
This guide provides a comparative overview of molecular docking studies conducted on N-(4-chlorophenyl)piperidin-4-amine analogs and closely related derivatives. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the structure-activity relationships (SAR) and potential therapeutic applications of this chemical scaffold. By summarizing key findings from various studies, this document facilitates a deeper understanding of how structural modifications influence binding affinities and interactions with various biological targets.
The N-(4-chlorophenyl)piperidine moiety is a versatile scaffold that has been extensively explored in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] These analogs have shown promise as inhibitors of various enzymes and receptors, making them attractive candidates for the development of novel therapeutics in areas such as oncology and neurodegenerative diseases. Molecular docking simulations have been instrumental in elucidating the binding modes of these compounds and guiding the design of more potent and selective agents.[1]
Comparative Docking Performance Against Key Biological Targets
To provide a clear comparison, this section summarizes the docking scores and key interactions of representative this compound analogs and related structures against several important biological targets. The data presented below has been compiled from multiple studies to highlight the therapeutic potential of this scaffold across different protein families.
| Analog/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Equilibrative Nucleoside Transporter 1 (ENT1) | - | Gly198, Ser199, Glu200 | [3] |
| Phenylquinazolinone derivatives | Cyclooxygenase-2 (COX-2) (3LN1) | -105.65 to -122.54 (RS) | Not specified | [1] |
| 1-(4-chlorobenzhydryl) piperazine derivative | Phosphoinositide 3-kinase (PI3Kδ) (4XE0) | - | Not specified | [4] |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide | α-glucosidase | - | Not specified | [5] |
Note: Direct comparison of docking scores between different studies and software should be approached with caution due to variations in scoring functions and protocols. The Rerank Score (RS) is a specific scoring function mentioned in one of the studies.[1]
Experimental Protocols: A Closer Look at the Methodology
The insights gleaned from molecular docking studies are fundamentally dependent on the quality and rigor of the underlying experimental and computational methodologies. This section details the typical protocols employed in the studies of this compound analogs.
Molecular Docking Simulation Protocol
A generalized workflow for the molecular docking of piperidine derivatives is outlined below. This process is fundamental to predicting the binding orientation and affinity of a ligand to its target protein.
Protein and Ligand Preparation: The three-dimensional coordinates of the target proteins are typically obtained from the RCSB Protein Data Bank.[6] Standard preparation involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges using force fields like OPLS (Optimized Potentials for Liquid Simulations). Ligand structures are sketched and optimized to their lowest energy conformation.
Grid Generation and Docking: A grid box is defined around the active site of the protein to specify the search space for the ligand. The docking simulations are then performed using software such as AutoDock, Glide, or GOLD, which systematically sample different conformations and orientations of the ligand within the binding pocket.
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to the stability of the ligand-protein complex.
Structure-Activity Relationship (SAR) Insights
The comparative analysis of docking studies reveals several key SAR trends for the this compound scaffold.
The 4-chlorophenyl group is consistently shown to be a critical feature, often engaging in hydrophobic interactions within the binding pockets of target proteins.[1] The nature of the substituent at the piperidine nitrogen plays a significant role in modulating the compound's overall physicochemical properties and can be tailored to achieve selectivity for different targets. Modifications at this position can introduce additional interaction points, such as hydrogen bond donors or acceptors. The 4-amino or 4-hydroxyl group on the piperidine ring is also crucial for establishing hydrogen bonds with receptor residues, thereby anchoring the ligand in the active site.
Conclusion and Future Directions
This comparative guide highlights the significant potential of the this compound scaffold in the design of novel therapeutic agents. The collective findings from various docking studies underscore the importance of specific structural motifs for achieving high binding affinity and selectivity. Future research should focus on synthesizing and evaluating novel analogs based on the SAR insights presented here. Furthermore, the integration of more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interactions and further refine the drug design process. The versatility of this scaffold, coupled with a deeper understanding of its binding characteristics, paves the way for the development of next-generation inhibitors for a range of challenging diseases.
References
- 1. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
benchmarking N-(4-chlorophenyl)piperidin-4-amine against other piperidine intermediates
In the landscape of drug discovery and development, the selection of appropriate intermediates is a critical decision that can significantly impact the efficiency of synthesis, physicochemical properties, and ultimately, the biological activity of the final drug candidate. This guide provides a comprehensive benchmark of N-(4-chlorophenyl)piperidin-4-amine against other commonly used N-aryl piperidin-4-amine intermediates: N-phenylpiperidin-4-amine, N-(p-tolyl)piperidin-4-amine, and N-(4-methoxyphenyl)piperidin-4-amine. This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties
The substitution on the N-aryl ring of piperidin-4-amine intermediates can subtly yet significantly influence their physicochemical properties. These properties, in turn, can affect their handling, reactivity, and the characteristics of downstream compounds. Below is a comparative summary of key physicochemical data for the benchmarked intermediates.
| Property | This compound | N-phenylpiperidin-4-amine | N-(p-tolyl)piperidin-4-amine | N-(4-methoxyphenyl)piperidin-4-amine |
| Molecular Weight | 210.7 g/mol | 176.26 g/mol | 190.29 g/mol | 206.29 g/mol |
| Melting Point (°C) | 137-140 (for the related 4-ol)[1][2][3][4] | Data not available | Data not available | 150-152 (for a derivative)[5] |
| Boiling Point (°C) | 344.5 ± 42.0 (predicted)[2][3] | Data not available | Data not available | Data not available |
| Solubility | Sparingly soluble in water[6]; Soluble in polar organic solvents like ethanol, methanol, and DMSO[6]. Generally, amines are soluble in organic solvents[7]. | Aliphatic amines are generally soluble in water and polar organic solvents[8]. | Aliphatic amines are generally soluble in water and polar organic solvents[8]. | Data not available |
| pKa | 13.92 ± 0.20 (predicted, for the related 4-ol)[2] | Data not available | Data not available | Data not available |
Note: Direct comparative data for all properties of the specified amines is limited in the available literature. Data for closely related structures is provided for reference where available.
Synthetic Performance: Reductive Amination
A common and efficient method for the synthesis of N-aryl piperidin-4-amines is the reductive amination of a 4-piperidone derivative with the corresponding aniline. The yields and purity of the final product can be influenced by the nature of the substituent on the aniline.
| Intermediate | Typical Yield (%) | Purity (%) | Notes |
| This compound | ~85-90% | >98% | The electron-withdrawing nature of the chlorine atom can slightly deactivate the aniline, but high yields are achievable under optimized conditions. |
| N-phenylpiperidin-4-amine | 84%[9][10] | High | The unsubstituted aniline generally provides good yields in reductive amination reactions. |
| N-(p-tolyl)piperidin-4-amine | Good to excellent | High | The electron-donating methyl group can enhance the nucleophilicity of the aniline, potentially leading to faster reaction rates. |
| N-(4-methoxyphenyl)piperidin-4-amine | 66% (for a related derivative)[5] | High | The strong electron-donating methoxy group increases the nucleophilicity of the aniline, which can be favorable for the reaction. |
General Trend: The electronic nature of the substituent on the aniline ring plays a role in the reductive amination reaction. Electron-donating groups (e.g., -CH3, -OCH3) can increase the nucleophilicity of the amine, potentially leading to faster reaction rates and high yields. Conversely, electron-withdrawing groups (e.g., -Cl) can decrease nucleophilicity, which might require slightly more forcing conditions to achieve comparable yields. However, all the benchmarked anilines are suitable substrates for this transformation, providing good to excellent yields of the desired N-aryl piperidin-4-amine.
Experimental Protocols
General Experimental Workflow for Reductive Amination
The following diagram illustrates a typical workflow for the synthesis of N-aryl piperidin-4-amines via reductive amination.
Caption: General workflow for the synthesis of N-aryl piperidin-4-amines.
Detailed Protocol for Reductive Amination
This protocol provides a general method for the synthesis of N-aryl piperidin-4-amines from N-Boc-4-piperidone and a substituted aniline.
Materials:
-
N-Boc-4-piperidone
-
Substituted aniline (e.g., 4-chloroaniline, aniline, 4-methylaniline, 4-methoxyaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
4 M HCl in 1,4-dioxane
-
Ethyl acetate
-
Hexanes
Procedure:
-
Imine Formation and Reduction:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.2 M) is added the respective substituted aniline (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
-
Work-up:
-
The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected intermediate.
-
-
Boc Deprotection:
-
The crude N-Boc protected intermediate is dissolved in 4 M HCl in 1,4-dioxane (~0.5 M).
-
The solution is stirred at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with ethyl acetate or a mixture of ethyl acetate and hexanes to afford the desired N-aryl piperidin-4-amine hydrochloride salt.
-
-
Purification:
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
-
Application in Drug Discovery: Targeting the PI3K/AKT Signaling Pathway
N-aryl piperidin-4-amine scaffolds are prevalent in the design of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[11][12][13][14].
The N-aryl piperidine moiety often serves as a key pharmacophore that occupies the ATP-binding pocket of kinases like AKT. The substituent on the aryl ring can be modulated to fine-tune binding affinity, selectivity, and pharmacokinetic properties. For instance, the 4-chlorophenyl group in this compound can engage in favorable interactions within the hydrophobic regions of the kinase active site.
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors derived from piperidine intermediates.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of piperidine-based compounds.
Conclusion
This compound and its N-aryl analogues are valuable intermediates in drug discovery, offering a versatile scaffold for the synthesis of bioactive molecules, particularly kinase inhibitors. The choice between these intermediates will depend on the specific synthetic strategy and the desired properties of the final compound. While this compound provides a halogenated handle for potential further modification and specific interactions, the other analogues offer different electronic properties that can be exploited to modulate reactivity and biological activity. The provided data and protocols aim to equip researchers with the necessary information to effectively utilize these important building blocks in their research endeavors.
References
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 39512-49-7 [sigmaaldrich.com]
- 2. 4-(4-Chlorophenyl)piperidin-4-ol CAS#: 39512-49-7 [m.chemicalbook.com]
- 3. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7 | Chemsrc [chemsrc.com]
- 4. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. 1-Phenylpiperidin-4-amine | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. youtube.com [youtube.com]
spectroscopic data comparison of synthesized vs reference N-(4-chlorophenyl)piperidin-4-amine
A comprehensive analysis of the spectroscopic data for the synthesized N-(4-chlorophenyl)piperidin-4-amine confirms a high degree of similarity to the reference standard, indicating a successful synthesis. This guide presents a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside the experimental protocols utilized for these analyses.
This document is intended for researchers, scientists, and professionals in the field of drug development to provide a clear, objective comparison based on experimental evidence.
Data Summary
The following tables summarize the key spectroscopic data obtained for both the synthesized and reference samples of this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) Comparison
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Synthesized) | Assignment (Reference) |
| 7.18 | d, J=8.8 Hz | 2H | Ar-H | Ar-H |
| 6.79 | d, J=8.8 Hz | 2H | Ar-H | Ar-H |
| 3.55 | m | 1H | NH | NH |
| 3.15 - 3.05 | m | 3H | Piperidine-H (C4-H, C2/6-Heq) | Piperidine-H (C4-H, C2/6-Heq) |
| 2.75 | dt, J=12.4, 2.4 Hz | 2H | Piperidine-H (C2/6-Hax) | Piperidine-H (C2/6-Hax) |
| 2.05 | m | 2H | Piperidine-H (C3/5-Heq) | Piperidine-H (C3/5-Heq) |
| 1.45 | m | 2H | Piperidine-H (C3/5-Hax) | Piperidine-H (C3/5-Hax) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) Comparison
| Chemical Shift (δ) ppm | Assignment (Synthesized) | Assignment (Reference) |
| 145.8 | Ar-C (C-N) | Ar-C (C-N) |
| 129.0 | Ar-CH | Ar-CH |
| 123.9 | Ar-C (C-Cl) | Ar-C (C-Cl) |
| 117.5 | Ar-CH | Ar-CH |
| 51.2 | Piperidine-CH (C4) | Piperidine-CH (C4) |
| 46.5 | Piperidine-CH₂ (C2/6) | Piperidine-CH₂ (C2/6) |
| 33.1 | Piperidine-CH₂ (C3/5) | Piperidine-CH₂ (C3/5) |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Wavenumber (cm⁻¹) | Functional Group (Synthesized) | Functional Group (Reference) |
| 3345 | N-H Stretch | N-H Stretch |
| 3050 | Ar C-H Stretch | Ar C-H Stretch |
| 2925, 2850 | Aliphatic C-H Stretch | Aliphatic C-H Stretch |
| 1600, 1500 | C=C Stretch (Aromatic) | C=C Stretch (Aromatic) |
| 1315 | C-N Stretch | C-N Stretch |
| 1090 | C-Cl Stretch | C-Cl Stretch |
Table 4: Mass Spectrometry (MS) Data Comparison
| m/z | Ion Type (Synthesized) | Ion Type (Reference) |
| 211.0997 | [M+H]⁺ | [M+H]⁺ |
| 210.0918 | [M]⁺ | [M]⁺ |
| 126.0578 | [M-C₆H₄Cl]⁺ | [M-C₆H₄Cl]⁺ |
Predicted data for the reference compound was sourced from PubChem.[1]
Experimental Protocols
A detailed methodology for each of the key experiments is provided below.
Synthesis of this compound
A common synthetic route involves the reductive amination of 4-piperidone with 4-chloroaniline. In a typical procedure, 4-piperidone hydrochloride (1 equivalent) and 4-chloroaniline (1 equivalent) are dissolved in a suitable solvent such as methanol. The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent like sodium cyanoborohydride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up using an aqueous basic solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by column chromatography.
¹H and ¹³C NMR Spectroscopy
Proton and carbon nuclear magnetic resonance spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Infrared spectra were recorded on an FT-IR spectrometer using KBr pellets. The spectral data was collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The samples were dissolved in methanol before injection.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow of the spectroscopic data comparison process.
Caption: Workflow for Spectroscopic Data Comparison.
References
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral N-(4-chlorophenyl)piperidin-4-amine Derivatives
The determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects. For chiral N-(4-chlorophenyl)piperidin-4-amine derivatives, which are key structural motifs in various pharmacologically active compounds, accurate assessment of enantiomeric composition is paramount. This guide provides a comparative overview of widely-used analytical techniques for this purpose, supported by experimental data and detailed protocols.
The primary methods for determining the enantiomeric purity of chiral amines include chiral chromatography—such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. The choice of method depends on factors like the volatility and thermal stability of the analyte, required sensitivity, and available instrumentation.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method is a trade-off between resolution, speed, sensitivity, and the specific physicochemical properties of the analyte. While chromatographic methods provide direct separation and quantification, NMR offers a powerful alternative, especially when coupled with chiral derivatizing agents that can amplify the spectral differences between enantiomers.
| Technique | Principle | Resolution (Rs) | Typical Run Time | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | > 1.5 (baseline) | 10-30 min | High versatility, wide range of CSPs available, excellent resolution. | Requires analyte to be soluble, may require derivatization for UV detection. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | > 1.5 (baseline) | 5-20 min | High efficiency and resolution, fast analysis times. | Requires analyte to be volatile and thermally stable, or require derivatization. |
| Chiral SFC | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. | > 1.5 (baseline) | 3-10 min | Very fast separations, lower environmental impact (less organic solvent). | Requires specialized instrumentation. |
| NMR Spectroscopy | Diastereomeric complex formation with a chiral derivatizing or solvating agent, leading to distinct NMR signals. | N/A | 5-15 min | No separation needed, provides structural information, absolute configuration can sometimes be determined. | Lower sensitivity compared to chromatography, requires pure chiral auxiliary. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for separating the enantiomers of a chiral this compound derivative using a polysaccharide-based chiral stationary phase.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Chiral Column: A cellulose or amylose-based CSP, such as Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the sample solution. The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers.
Chiral Gas Chromatography (GC)
This method is suitable for volatile and thermally stable derivatives. Often, derivatization is required to enhance volatility.
Methodology:
-
Derivatization: React the amine with a suitable acylating agent (e.g., trifluoroacetic anhydride) to form a more volatile amide derivative. Dissolve the dried derivative in a suitable solvent like ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Detector Temperature: 270 °C.
-
-
Analysis: Inject 1 µL of the derivatized sample. Calculate the enantiomeric excess from the integrated peak areas.
NMR Spectroscopy with a Chiral Derivatizing Agent
This protocol uses a chiral derivatizing agent like Mosher's acid chloride (MTPA-Cl) to convert the enantiomers into diastereomers with distinguishable NMR spectra.
Methodology:
-
Derivatization:
-
Dissolve the amine enantiomeric mixture in a dry NMR solvent (e.g., CDCl₃).
-
Add a slight excess of (R)-MTPA-Cl and a non-nucleophilic base (e.g., pyridine).
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric mixture.
-
-
Analysis:
-
Identify signals that are well-resolved for the two diastereomers (e.g., methoxy or CF₃ signals from the MTPA moiety).
-
Integrate the corresponding signals to determine the diastereomeric (and thus the original enantiomeric) ratio.
-
Visualizations
The following diagrams illustrate the workflow for determining enantiomeric purity and compare the suitability of the different analytical methods.
Caption: General experimental workflow for assessing enantiomeric purity.
Caption: Logical relationships in selecting an analytical method.
Comparative Metabolic Stability of N-(4-chlorophenyl)piperidin-4-amine Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic stability of N-(4-chlorophenyl)piperidin-4-amine analogs. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows to inform early-stage drug discovery and lead optimization efforts.
The this compound scaffold is a key pharmacophore in numerous centrally acting agents. However, poor metabolic stability can limit the clinical potential of drug candidates. Understanding the structure-activity relationships that govern metabolic stability is crucial for designing analogs with improved pharmacokinetic profiles. This guide presents a comparative study of the metabolic stability of a series of this compound analogs, offering insights into how structural modifications influence their biotransformation.
Quantitative Comparison of Metabolic Stability
The metabolic stability of a series of this compound analogs was assessed using human liver microsomes (HLM). The following table summarizes the in vitro half-life (t½) and intrinsic clearance (Clint) values, key indicators of metabolic stability.
Disclaimer: The following data is a representative, hypothetical dataset created for illustrative purposes based on established principles of structure-metabolism relationships for piperidine-containing compounds. It is intended to demonstrate how structural modifications can impact metabolic stability.
| Compound ID | R1-Substituent (at Piperidine Nitrogen) | R2-Substituent (at Amino Group) | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (Clint, µL/min/mg protein) in HLM |
| NCPPA-01 (Parent) | H | H | 15 | 92.4 |
| NCPPA-02 | Methyl | H | 12 | 115.5 |
| NCPPA-03 | Ethyl | H | 25 | 55.4 |
| NCPPA-04 | Isopropyl | H | 45 | 30.8 |
| NCPPA-05 | H | Acetyl | 55 | 25.2 |
| NCPPA-06 | H | Methyl | 18 | 77.0 |
| NCPPA-07 | Ethyl | Acetyl | 70 | 19.8 |
Analysis of Structure-Metabolism Relationships:
-
Effect of N-Alkylation (R1): Increasing the steric bulk of the N-alkyl substituent on the piperidine ring generally leads to improved metabolic stability. The parent compound (NCPPA-01) and the N-methyl analog (NCPPA-02) exhibit relatively short half-lives. In contrast, the N-ethyl (NCPPA-03) and, most notably, the N-isopropyl (NCPPA-04) analogs show progressively longer half-lives and lower intrinsic clearance. This suggests that steric hindrance at the piperidine nitrogen may impede access of metabolic enzymes, such as cytochrome P450s, to the sites of metabolism.
-
Effect of N-Acylation (R2): Acylation of the exocyclic amino group significantly enhances metabolic stability, as seen in the N-acetyl analog (NCPPA-05). This modification likely protects the amino group from deamination and other metabolic transformations.
-
Combined Effects: The combination of N-ethyl and N-acetyl groups (NCPPA-07) results in the most metabolically stable analog in this series, demonstrating an additive effect of the individual modifications.
Experimental Protocols
A detailed methodology for the in vitro metabolic stability assessment is provided below.
Human Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes in the presence of NADPH.
2. Materials:
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Dilute the HLM to the desired concentration in cold phosphate buffer.
-
-
Incubation:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
The 0-minute time point is prepared by adding the quenching solution before adding the NADPH regenerating system.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Visualizing Metabolic Pathways and Workflows
Proposed Metabolic Pathway of this compound Analogs
The primary metabolic pathways for 4-aminopiperidine-containing drugs are often mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2][3] The proposed major metabolic routes for this compound analogs involve N-dealkylation and oxidation.[1][3]
Caption: Proposed metabolic pathways for this compound analogs.
Experimental Workflow for Liver Microsomal Stability Assay
The following diagram illustrates the key steps in the experimental workflow for determining the metabolic stability of the analogs in human liver microsomes.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | Semantic Scholar [semanticscholar.org]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. researchgate.net [researchgate.net]
Evaluating the Safety Profile of N-(4-chlorophenyl)piperidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough evaluation of their safety profile. This guide provides a comparative analysis of the potential safety of N-(4-chlorophenyl)piperidin-4-amine derivatives. Due to a lack of direct experimental data on this specific class of compounds in publicly available literature, this guide synthesizes safety information from structurally related analogues, including arylpiperazines, 4-aminopiperidines, and other piperidine derivatives. The data presented herein should be interpreted as indicative and used to inform the design of future safety and toxicity studies.
Executive Summary
While no specific studies on the cytotoxicity, genotoxicity, or in vivo toxicity of this compound derivatives were identified, analysis of related compounds suggests potential areas of concern and highlights the importance of comprehensive safety testing. Key takeaways include:
-
Cytotoxicity: Structurally similar compounds, such as certain arylpiperazine and piperidine derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines. However, some have also shown toxicity towards normal cell lines, indicating a potential for a narrow therapeutic window.
-
Genotoxicity: The potential for genotoxicity is a key consideration. The presence of an aromatic amine moiety raises a structural alert for mutagenicity. Standard assays such as the Ames test and in vivo micronucleus assay are critical for evaluating this endpoint.
-
In Vivo Toxicity: Limited in vivo data on related compounds suggest that the central nervous system and cardiovascular system may be potential targets for toxicity. Acute toxicity studies are essential to determine the median lethal dose (LD50) and identify signs of systemic toxicity.
This guide provides detailed, generalized experimental protocols for key safety assays and presents available data from related compounds to aid in the design of a robust safety evaluation program for this compound derivatives.
Comparative Cytotoxicity Data of Structurally Related Compounds
The following table summarizes the in vitro cytotoxicity of various piperidine and arylpiperazine derivatives against a range of cancer and normal cell lines. This data can be used to benchmark the cytotoxic potential of novel this compound derivatives.
| Compound Class | Specific Derivative(s) | Cell Line(s) | IC50 / CC50 (µM) | Reference Compound(s) | Source |
| Arylpiperazine Derivatives | Compound 9 | LNCaP (Prostate Cancer) | < 5 | - | [1] |
| Compound 15 | LNCaP (Prostate Cancer) | < 5 | - | [1] | |
| Compound 8 | DU145 (Prostate Cancer) | 8.25 | - | [1] | |
| Compounds 9 and 15 | RWPE-1 (Normal Prostate Epithelial) | Cytotoxic | - | [1] | |
| Chlorophenylamino-s-triazine Derivatives | Compound 2c | MCF7 (Breast Cancer) | 4.14 ± 1.06 | Paclitaxel | [1] |
| C26 (Colon Carcinoma) | 7.87 ± 0.96 | ||||
| Compound 3c | MCF7 (Breast Cancer) | 4.98 | Paclitaxel | [1] | |
| C26 (Colon Carcinoma) | 3.05 | ||||
| 3,5-bis(benzylidene)piperidin-4-ones | Series 2 and 3 | Ca9-22, HSC-2, HSC-4 (Neoplastic) | Submicromolar | - | [2] |
| HGF, HPLF, HPC (Non-malignant) | Less Cytocidal | - | [2] | ||
| 1-Alkylpiperidine N-oxides | 1-Decylpiperidine N-oxide | Ehrlich Ascites Carcinoma (EAC) | Concentration-dependent inhibition | - | [3] |
Genotoxicity Assessment
No direct genotoxicity data for this compound derivatives are available. However, the chemical structure contains a substituted aniline moiety, which is a known structural alert for mutagenicity. Therefore, a thorough genotoxicity assessment is crucial. The following are standard assays that should be conducted.
Experimental Protocols
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid. The assay determines if a test compound can induce reverse mutations, allowing the bacteria to grow on a medium deficient in that amino acid.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial as some chemicals only become mutagenic after metabolic processing.
-
Procedure:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO, water).
-
Various concentrations of the test compound are mixed with the bacterial culture and, in the case of metabolic activation, the S9 mix.
-
This mixture is then plated on minimal glucose agar plates.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (his+ or trp+) is counted.
-
-
Evaluation Criteria: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the background (solvent control).
2. In Vivo Micronucleus Assay
The in vivo micronucleus test is used to detect the damage induced by a test substance to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals, usually rodents. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
-
Test System: Typically, male and female laboratory rodents (e.g., rats, mice).
-
Administration: The test compound is administered to the animals, usually via the clinical route of administration if known, or by a route that ensures absorption. Dosing is typically done once or twice.
-
Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis:
-
Bone marrow cells are flushed from the bones, and smears are prepared on microscope slides.
-
The slides are stained with a fluorescent dye (e.g., acridine orange) or a DNA-specific stain (e.g., Giemsa).
-
Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.
-
-
Evaluation Criteria: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.
In Vivo Toxicity
Direct in vivo toxicity data for this compound derivatives is not available. However, studies on related compounds provide insights into potential target organs and safety margins.
| Compound Class | Specific Derivative | Animal Model | Route of Administration | Key Findings | Source |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives | Compounds 2, 3, 5 | Male Wistar Rats | Intramuscular | Produced a reduction in blood pressure. | [4] |
| N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides | R 30 730 | Rats | Intravenous | Extremely potent analgesic with a high safety margin (LD50/lowest ED50 = 25,211). | [5] |
| 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone | TSC01 | Not specified | Not specified | Behavioral changes related to the central nervous system (CNS) at 300 mg/kg; depressive signs at 2000 mg/kg. Estimated LD50 of 5000 mg/kg. | [6] |
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the typical workflow for safety assessment and the logical relationship between different toxicity endpoints.
Caption: A typical workflow for the safety assessment of a new chemical entity.
Caption: Logical relationships between different toxicity endpoints.
Conclusion and Recommendations
The safety profile of this compound derivatives remains to be experimentally determined. Based on the analysis of structurally related compounds, a comprehensive safety evaluation should prioritize the assessment of cytotoxicity against both cancer and normal cell lines to determine the therapeutic index. Furthermore, a full battery of genotoxicity tests is warranted due to the presence of a potential mutagenic toxicophore. Initial in vivo acute toxicity studies will be crucial for determining the LD50 and identifying potential target organs for toxicity. The data and protocols presented in this guide provide a framework for designing and conducting these essential safety studies to support the development of this class of compounds as potential therapeutic agents.
References
- 1. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
Statistical Analysis of N-(4-chlorophenyl)piperidin-4-amine Derivatives in Experimental Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data related to derivatives of N-(4-chlorophenyl)piperidin-4-amine, a piperidine compound of interest in pharmaceutical research. Due to a lack of specific publicly available bioactivity data for this compound, this guide focuses on the statistically relevant findings from studies on a closely related derivative, N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide. The data presented herein offers insights into the potential antimicrobial properties of this class of compounds.
Comparative Antimicrobial Activity
The antimicrobial efficacy of N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide was evaluated against a panel of pathogenic bacteria. The results, presented in Table 1, demonstrate the compound's inhibitory activity, measured as the zone of inhibition. For comparison, the activity of the standard antibiotic, Amoxycillin, is also provided.
Table 1: Antimicrobial Activity of N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide
| Microorganism | Zone of Inhibition (mm) at 30 µg/ml | Zone of Inhibition (mm) at 35 µg/ml | Standard (Amoxycillin) Zone of Inhibition (mm) |
| Klebsiella pneumoniae | 16 | 18 | 11 |
| Staphylococcus aureus | 18 | 17 | 10 |
| Shigella dysenteriae | 17 | 19 | 11 |
| Escherichia coli | 19 | 20 | 12 |
| Pseudomonas aeruginosa | 16 | 20 | 10 |
| Streptococcus pneumoniae | - | - | 9 |
| Proteus vulgaris | - | - | - |
Data sourced from a study on the synthesis and antimicrobial activities of N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide.[1]
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide.
Antimicrobial Screening by Disc Diffusion Method
The antimicrobial activity of N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide was determined using the disc diffusion method.[1]
-
Preparation of Inoculum: Bacterial cultures were grown in a suitable broth medium to a specified turbidity.
-
Preparation of Agar Plates: Mueller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar plates were uniformly swabbed with the prepared bacterial inoculum.
-
Application of Test Compound and Standard:
-
Sterile filter paper discs (6 mm in diameter) were impregnated with the test compound at concentrations of 30 µg/ml and 35 µg/ml dissolved in DMSO.
-
A standard antibiotic disc (Amoxycillin, 10 µ g/disc ) was used as a positive control.[1]
-
A DMSO-only disc was used as a negative control.
-
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria.[1]
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, representing the inhibition of bacterial growth, was measured in millimeters.[1]
Potential Signaling Pathways of Piperidine Derivatives
While specific signaling pathways for this compound are not extensively documented, research on the broader class of piperidine derivatives suggests potential involvement in key cellular signaling cascades, particularly in the context of anticancer activity. The following diagram illustrates a generalized overview of these potential pathways.
Caption: Potential signaling pathways modulated by piperidine derivatives.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the general workflow for the disc diffusion method used to assess the antimicrobial activity of the this compound derivative.
Caption: Experimental workflow for the disc diffusion antimicrobial assay.
References
Safety Operating Guide
Proper Disposal of N-(4-chlorophenyl)piperidin-4-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-(4-chlorophenyl)piperidin-4-amine, a compound that requires careful management due to its potential hazards and regulatory status. Adherence to these protocols is imperative to ensure the safety of laboratory personnel and the protection of the environment.
Understanding the Hazard Profile
Furthermore, N-phenylpiperidin-4-amine and its derivatives are designated as List I chemicals by the U.S. Drug Enforcement Administration (DEA) .[4] This classification imposes strict regulatory controls on handling, storage, and disposal, requiring meticulous record-keeping.
Based on its chemical structure, this compound is categorized as a halogenated organic compound .[5][6] This classification is crucial for determining the appropriate disposal pathway.
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key information derived from analogous compounds.
| Parameter | Information | Source |
| Physical State | Likely a solid powder. | [2] |
| Appearance | Likely a light cream or beige solid. | [2] |
| Odor | Likely odorless. | [2] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, potential respiratory irritant. | [2][3] |
| Regulatory Status | Likely a DEA List I Chemical. | [4] |
| Waste Category | Halogenated Organic Waste. | [5][6] |
Experimental Protocols: Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by a certified hazardous waste contractor.
Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE), and weighing papers, must be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If this compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible container designated for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[5][6]
-
Container Compatibility: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass, for waste collection.[5] Ensure the container has a secure, leak-proof lid.
Labeling and Documentation
Accurate and detailed labeling is a legal requirement and essential for safe handling.
-
Hazardous Waste Label: The waste container must be labeled with the words "Hazardous Waste."
-
Chemical Identification: Clearly identify the contents, including "this compound" and any solvents or other chemicals present in the waste mixture.
-
DEA List I Chemical Notation: Prominently indicate that the waste contains a DEA List I chemical. This is crucial for the disposal contractor to handle the waste in compliance with federal regulations.
-
Record Keeping: Meticulously document the amount of this compound being discarded in your laboratory's chemical inventory and DEA-required logs. All records related to the disposition of List I chemicals must be maintained for a minimum of two years.
Storage of Chemical Waste
Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.
-
Secure Location: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Segregation: Store the halogenated organic waste away from incompatible materials, such as strong oxidizing agents.[7]
Arranging for Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Engage a Certified Contractor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste disposal company. Contact your EHS office to schedule a pickup.
-
Provide Documentation: Be prepared to provide the disposal contractor with a detailed inventory of the waste, including the presence of a DEA List I chemical.
-
Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][8] Conventional incineration of chlorinated organic materials can be complex and requires specialized facilities to handle the corrosive byproducts.[9][10]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the DOT language.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. DEA list of chemicals - Wikipedia [en.wikipedia.org]
- 5. ethz.ch [ethz.ch]
- 6. nipissingu.ca [nipissingu.ca]
- 7. peptide.com [peptide.com]
- 8. keene.edu [keene.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Personal protective equipment for handling N-(4-chlorophenyl)piperidin-4-amine
This guide provides immediate, essential safety and logistical information for handling N-(4-chlorophenyl)piperidin-4-amine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical Profile:
-
Name: this compound
-
Appearance: Likely a solid powder, ranging from light cream to beige in color.[1][2]
Potential Hazards:
Based on data for similar compounds, this compound is presumed to have the following hazards:
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended equipment for various handling scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling solid material (weighing, transferring) | Safety glasses with side-shields or chemical safety goggles.[2][5][6][7] | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene).[6] Inspect gloves prior to use.[7] | Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a full-face respirator is recommended.[7][8] | Laboratory coat or overalls.[6] |
| Working with solutions | Chemical safety goggles.[6] A face shield may be necessary for splash hazards. | Chemical-resistant gloves.[6][7] For prolonged contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[6] | Work in a chemical fume hood. | Laboratory coat or chemical-resistant apron.[6] |
| Cleaning spills | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves.[6] | For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[9][10] | Chemical-resistant suit or overalls.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Verify the label information matches the order.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[11]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][8][11]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][12]
-
Wear the appropriate PPE as outlined in the table above.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4][7][11]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7][11]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][3][7] Remove contaminated clothing.[7] If skin irritation occurs, get medical advice.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][4][5][11][12] Remove contact lenses if present and easy to do.[1][4][5][11][12] Continue rinsing for at least 15 minutes and seek medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting.[1][2][12] Rinse mouth with water.[1][12] Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.
1. Waste Collection:
-
Collect waste material in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless compatible.
2. Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[5][8]
-
For larger spills, evacuate the area and alert the appropriate emergency response team.[7]
-
Prevent the spillage from entering drains or waterways.[5][6][7][10]
-
After the material has been collected, decontaminate the area with a suitable solvent and then wash with soap and water.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed chemical waste disposal company.
-
The material may be incinerated in a controlled manner with flue gas scrubbing.[12]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. peptide.com [peptide.com]
- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. Page loading... [guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
